3,3-Dimethoxyhexane
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethoxyhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-5-7-8(6-2,9-3)10-4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKSUAPFGPQISC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340936 | |
| Record name | 3,3-Dimethoxyhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116549-34-9 | |
| Record name | 3,3-Dimethoxyhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Dimethoxyhexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3,3-Dimethoxyhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethoxyhexane is an organic compound classified as a ketal. Specifically, it is the dimethyl ketal of 3-hexanone (B147009). Ketal functional groups are important in organic synthesis, often serving as protecting groups for ketones and aldehydes. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its spectroscopic data. This information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for understanding the behavior of the compound in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C8H18O2 | [1] |
| Molecular Weight | 146.23 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 116549-34-9 | [1] |
| Canonical SMILES | CCCC(CC)(OC)OC | [1] |
| InChI Key | KYKSUAPFGPQISC-UHFFFAOYSA-N | [1] |
| Computed XLogP3 | 2.1 | [1] |
| GHS Classification | Flammable liquid and vapor (H226) | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical principles and analogous reactions found in the literature.
Synthesis of this compound
The synthesis of this compound is achieved through the acid-catalyzed ketalization of 3-hexanone with methanol (B129727), using trimethyl orthoformate as a water scavenger to drive the reaction to completion.
Reaction:
3-Hexanone + 2 CH3OH ⇌ this compound + H2O
Materials:
-
3-Hexanone
-
Methanol (dry)
-
Trimethyl orthoformate
-
Anhydrous acid catalyst (e.g., p-toluenesulfonic acid or camphorsulfonic acid[2])
-
Inert solvent (e.g., dichloromethane (B109758) or toluene)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (argon or nitrogen), add 3-hexanone (1 equivalent).
-
Add dry methanol (10 equivalents) and trimethyl orthoformate (2.2 equivalents) to the flask.[2]
-
Add a catalytic amount of an anhydrous acid catalyst (e.g., 0.02 equivalents of p-toluenesulfonic acid).
-
The reaction mixture is stirred at reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[2]
-
The aqueous layer is extracted with an organic solvent such as diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Spectroscopic Analysis
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl3).
-
Procedure: A small amount of the purified this compound is dissolved in CDCl3. The spectrum is acquired at room temperature.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl3).
-
Procedure: A concentrated solution of the purified this compound in CDCl3 is prepared. The spectrum is acquired at room temperature with proton decoupling.
-
-
Instrument: A standard GC-MS system.
-
Column: A nonpolar capillary column (e.g., HP-5MS).[3]
-
Carrier Gas: Helium at a constant flow rate.[3]
-
Injection: A small volume of a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is injected in splitless mode.[3]
-
Oven Program: The temperature program should start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.[3]
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Instrument: A standard FTIR spectrometer.
-
Sample Preparation: A thin film of the neat liquid this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.[4][5]
-
Procedure: A background spectrum of the clean plates or ATR crystal is recorded first. The sample is then applied, and the spectrum is recorded. The background is automatically subtracted from the sample spectrum.[5]
Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound.
| Spectroscopic Technique | Data | Source |
| ¹H NMR (400 MHz, CDCl3) | δ (ppm): 3.15 (s, 6H, -OCH3), 1.54 (m, 4H, -CH2-), 1.25 (m, 2H, -CH2-), 0.92 (t, 3H, -CH3), 0.82 (t, 3H, -CH3) | |
| ¹³C NMR | Data not explicitly found for this compound. | |
| Mass Spectrometry (GC-MS) | Major m/z peaks: 103, 115, 117 | [1] |
| Infrared (IR) Spectroscopy | Data for vapor phase IR is available but specific peak assignments are not provided in the search results. | [1] |
Visualizations
Synthesis Workflow for this compound
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information regarding any signaling pathways or specific biological activities associated with this compound. Further research in this area is required to elucidate any potential pharmacological or toxicological effects.
Conclusion
This technical guide provides a consolidated resource on the chemical properties, synthesis, and analysis of this compound. The provided experimental protocols offer a starting point for the preparation and characterization of this compound in a laboratory setting. The absence of data on its biological activity highlights an area for future investigation, which could be of interest to researchers in drug discovery and development.
References
- 1. This compound | C8H18O2 | CID 568629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. GC-MS analysis, comprehensive biological profiling, molecular docking and ADMET studies of Ficus vasta Forssk. n-hexane extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3,3-Dimethoxyhexane
CAS Number: 116549-34-9
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,3-Dimethoxyhexane, a ketal of significant interest in synthetic organic chemistry. Due to the limited availability of direct experimental data, this document combines reported physicochemical properties, general synthetic methodologies, predicted spectroscopic data, and an analysis of the expected reactivity and potential, yet currently unexplored, biological relevance of this compound. The information is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development, highlighting areas for future investigation.
Physicochemical Properties
This compound, also known as 3-hexanone (B147009) dimethyl ketal, is a flammable liquid.[1] Its key physicochemical properties are summarized in the table below, compiled from various chemical databases. While some properties are experimentally determined, others are computationally predicted.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈O₂ | PubChem[1] |
| Molecular Weight | 146.23 g/mol | PubChem[1] |
| Boiling Point | 161.0 ± 8.0 °C (Predicted) | ChemicalBook |
| Density | 0.87 g/cm³ | ChemicalBook |
| Refractive Index | 1.4080 - 1.4100 | ChemicalBook |
| XLogP3-AA (Predicted) | 2.1 | PubChem[1] |
| Topological Polar Surface Area | 18.5 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
Synthesis and Experimental Protocols
The synthesis of this compound is achieved through the acid-catalyzed ketalization of 3-hexanone with methanol. This reaction is a standard method for the protection of ketone functionalities in organic synthesis.[2][3]
General Experimental Protocol: Acid-Catalyzed Ketalization
This protocol is a generalized procedure based on established methods for the formation of dimethyl ketals.[2][4]
Materials:
-
3-Hexanone
-
Methanol (anhydrous)
-
Trimethyl orthoformate (optional, as a dehydrating agent)[4]
-
Acid catalyst (e.g., hydrochloric acid, p-toluenesulfonic acid)[2][5]
-
Anhydrous sodium bicarbonate or other suitable base for neutralization
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
Procedure:
-
To a stirred solution of 3-hexanone in excess anhydrous methanol, a catalytic amount of a strong acid (e.g., 0.1 mol% HCl) is added.[2] To drive the equilibrium towards the product, a dehydrating agent such as trimethyl orthoformate can be included.[4]
-
The reaction mixture is stirred at room temperature, and the progress is monitored by a suitable technique (e.g., TLC or GC).
-
Upon completion, the reaction is quenched by the addition of a mild base, such as sodium bicarbonate, to neutralize the acid catalyst.
-
The mixture is then concentrated under reduced pressure to remove the excess methanol.
-
The residue is partitioned between water and an organic solvent.
-
The organic layer is separated, washed with brine, and dried over an anhydrous drying agent.
-
The solvent is removed in vacuo, and the crude product can be purified by distillation to yield this compound.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data
Detailed experimental spectra for this compound are not widely available. The following sections provide available experimental data and predicted spectroscopic information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: A ¹³C NMR spectrum for this compound is available on PubChem.[1] The predicted chemical shifts are consistent with the structure, showing signals for the two equivalent methoxy (B1213986) carbons, the quaternary carbon of the ketal, and the carbons of the propyl and ethyl chains.
-
-
A singlet for the six equivalent protons of the two methoxy groups.
-
Multiplets for the methylene (B1212753) and methyl protons of the ethyl and propyl chains.
-
Mass Spectrometry (MS)
An experimental mass spectrum with detailed fragmentation analysis for this compound is not publicly available. The fragmentation of aliphatic ketals under electron ionization (EI) typically involves cleavage of the C-C bonds alpha to the oxygen atoms and loss of alkoxy groups.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (146.23 g/mol ) may be observed, though it might be weak.
-
Major Fragments: Fragmentation would likely involve the loss of a methoxy radical (•OCH₃, M-31) or an ethyl radical (•CH₂CH₃, M-29), or a propyl radical (•CH₂CH₂CH₃, M-43) leading to characteristic fragment ions.
Infrared (IR) Spectroscopy
An experimental IR spectrum is not available. The expected characteristic absorption bands for a ketal would include:
-
C-H stretching: Around 2850-3000 cm⁻¹ for the aliphatic C-H bonds.
-
C-O stretching: Strong bands in the region of 1050-1150 cm⁻¹ characteristic of the C-O-C linkages of the ketal group.
-
The absence of a strong carbonyl (C=O) stretching band around 1715 cm⁻¹ would confirm the conversion of the ketone to the ketal.
Caption: General workflow for spectroscopic characterization.
Reactivity and Potential Applications
Reactivity
The primary reactivity of this compound is centered around the ketal functional group.
-
Hydrolysis: Ketals are stable under basic and neutral conditions but are readily hydrolyzed back to the parent ketone (3-hexanone) and alcohol (methanol) in the presence of aqueous acid.[6][7] The rate of hydrolysis is dependent on the pH of the solution.[6] This lability in acidic environments is a key feature of their use as protecting groups.
Potential Applications in Organic Synthesis
The main application of this compound is as a protecting group for the ketone functionality of 3-hexanone. By converting the ketone to the ketal, the carbonyl group is rendered unreactive towards nucleophiles and bases, allowing for chemical transformations to be carried out on other parts of a molecule. The ketone can then be deprotected under mild acidic conditions.
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways.
General Considerations for Aliphatic Ketals
-
Metabolism: In general, aliphatic acetals and ketals are expected to undergo acid-catalyzed hydrolysis in the acidic environment of the stomach to their constituent aldehydes or ketones and alcohols.[8] Therefore, the in vivo biological effects would likely be attributable to the hydrolysis products, 3-hexanone and methanol.
-
Toxicology: The toxicology of short-chain aliphatic ethers and ketals is not extensively studied as a class. Any toxicological assessment would need to consider the toxicity of its hydrolysis products.
Given the lack of data, the potential for this compound to interact with biological systems or modulate signaling pathways remains an open area for research.
Conclusion
This compound is a simple aliphatic ketal with well-understood, albeit not extensively documented, chemical properties. Its synthesis follows standard procedures for ketal formation, and its reactivity is dominated by its function as a protecting group. While physicochemical data is available, detailed experimental spectroscopic and biological activity data are lacking. This guide provides a summary of the current knowledge and highlights the need for further experimental investigation to fully characterize this compound and explore its potential applications, particularly in the context of medicinal chemistry and drug development.
Caption: Hypothetical biological fate of this compound.
References
- 1. This compound | C8H18O2 | CID 568629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. ALIPHATIC ACETALS (JECFA Food Additives Series 48) [inchem.org]
An In-depth Technical Guide to the Molecular Structure of 3,3-Dimethoxyhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3,3-Dimethoxyhexane, a valuable acetal (B89532) in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical Identity and Physical Properties
This compound is a chemical compound with the IUPAC name this compound. It is classified as a ketal, formed from the reaction of 3-hexanone (B147009) and methanol (B129727).
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C8H18O2[1] |
| Molecular Weight | 146.23 g/mol [1] |
| CAS Number | 116549-34-9[1] |
| InChI Key | KYKSUAPFGPQISC-UHFFFAOYSA-N[1] |
| SMILES | CCCC(CC)(OC)OC[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Boiling Point | 161.0 ± 8.0 °C (Predicted) | [2] |
| Density | 0.87 g/cm³ | [2] |
| Refractive Index | 1.4080 - 1.4100 | [2] |
Molecular Structure
The molecular structure of this compound consists of a six-carbon hexane (B92381) chain with two methoxy (B1213986) groups (-OCH3) attached to the third carbon atom. This structure results from the protection of the ketone functional group of 3-hexanone.
Caption: 2D molecular structure of this compound.
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of this compound is the acid-catalyzed ketalization of 3-hexanone with methanol. The use of trimethyl orthoformate as a dehydrating agent drives the equilibrium towards the product.[3]
Reaction Scheme:
Caption: Synthesis of this compound from 3-hexanone.
Experimental Procedure (Adapted from a general method[4]):
-
To a solution of 3-hexanone (1 equivalent) in methanol (10-20 equivalents), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or anhydrous HCl, ~0.01 equivalents).
-
Add trimethyl orthoformate (1.2 equivalents) to the mixture to act as a water scavenger.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a weak base (e.g., triethylamine (B128534) or sodium bicarbonate).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of this compound.
1H NMR Spectroscopy
The 1H NMR spectrum of this compound is expected to show signals corresponding to the different types of protons in the molecule. The two methoxy groups will give a singlet, while the protons on the hexane chain will exhibit characteristic multiplets due to spin-spin coupling.
13C NMR Spectroscopy
The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for the carbon of the methoxy groups, the quaternary carbon at the 3-position, and the other carbons of the hexane chain. A link to the 13C NMR spectrum can be found on PubChem.[1]
Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is available on PubChem.[1] The fragmentation pattern of acetals often involves the cleavage of the C-O bonds and the bonds adjacent to the quaternary carbon.
Table 3: Spectroscopic Data for this compound
| Technique | Data Source |
| 13C NMR | PubChem CID: 568629[1] |
| Mass Spectrometry (GC-MS) | PubChem CID: 568629[1] |
| Infrared (IR) Spectroscopy | PubChem CID: 568629[1] |
Logical Relationships in Synthesis
The synthesis of this compound is a classic example of the protection of a carbonyl group. This strategy is fundamental in multi-step organic synthesis where the ketone functionality needs to be masked to prevent unwanted side reactions.
Caption: Logical workflow for the use of this compound in a multi-step synthesis.
This guide provides a foundational understanding of this compound for its application in research and development. For more detailed information, please refer to the cited resources.
References
An In-depth Technical Guide to 3,3-Dimethoxyhexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,3-dimethoxyhexane, a saturated acyclic ether. The document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a summary of its spectroscopic data. As a dimethyl ketal of 3-hexanone (B147009), its primary role in a research and development setting is as a protecting group for the ketone functionality. This guide serves as a technical resource for chemists and drug development professionals who may utilize this compound in complex organic syntheses.
Chemical Identity and Physicochemical Properties
This compound is systematically named in accordance with IUPAC nomenclature. Its structure consists of a hexane (B92381) backbone with two methoxy (B1213986) groups attached to the third carbon atom. One of its common synonyms, 3-hexanone dimethyl ketal, reveals its origin as a derivative of 3-hexanone.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonym | 3-Hexanone dimethyl ketal | [1] |
| CAS Number | 116549-34-9 | [1] |
| Molecular Formula | C8H18O2 | [1] |
| Molecular Weight | 146.23 g/mol | [1] |
| Canonical SMILES | CCCC(CC)(OC)OC | [1] |
| InChIKey | KYKSUAPFGPQISC-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound is achieved through the acid-catalyzed ketalization of 3-hexanone. This reaction involves the nucleophilic addition of two equivalents of methanol (B129727) to the carbonyl carbon of 3-hexanone. To drive the equilibrium towards the formation of the ketal, a dehydrating agent, such as trimethyl orthoformate, is typically employed to remove the water formed during the reaction.
Experimental Protocol: Acid-Catalyzed Ketalization of 3-Hexanone
This protocol is based on established methods for the formation of dimethyl ketals from ketones.
Materials:
-
3-Hexanone
-
Methanol (anhydrous)
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst (e.g., HCl in methanol)
-
Anhydrous sodium bicarbonate (NaHCO3) or other suitable base for quenching
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Diethyl ether or other suitable extraction solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hexanone (1 equivalent).
-
Addition of Reagents: Add anhydrous methanol (a significant excess, can be used as the solvent) and trimethyl orthoformate (1.2-1.5 equivalents).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 equivalents).
-
Reaction: Stir the mixture at room temperature or gently heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (3-hexanone) is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (or another suitable organic solvent) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Spectroscopic Data
The structural characterization of this compound is accomplished through various spectroscopic techniques. The following tables summarize the key spectral data.
Table 2: ¹H NMR Spectroscopic Data for this compound (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.15 | s | 6H | -OCH₃ |
| ~1.55 | q | 4H | -CH₂- (adjacent to C(OCH₃)₂) |
| ~0.90 | t | 6H | -CH₃ (of ethyl and propyl groups) |
| ~1.40 | m | 2H | -CH₂- (of propyl group) |
Table 3: ¹³C NMR Spectroscopic Data for this compound (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~100 | C-3 (ketal carbon) |
| ~48 | -OCH₃ |
| ~35 | C-2 and C-4 |
| ~17 | C-5 |
| ~14 | C-1 and C-6 |
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Possible Fragment |
| 115 | High | [M - OCH₃]⁺ |
| 103 | High | [M - C₂H₅O]⁺ or [M - C₃H₇]⁺ |
| 87 | Moderate | [M - C₄H₉]⁺ |
| 71 | Moderate | [C₅H₁₁]⁺ |
| 43 | High | [C₃H₇]⁺ |
Table 5: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretch (alkane) |
| 1465 | Medium | C-H bend (alkane) |
| 1150-1050 | Strong | C-O stretch (ether) |
Applications
As of the current literature, this compound does not have specific, large-scale industrial or pharmaceutical applications in its own right. Its primary utility is within the realm of organic synthesis, where it serves as a protected form of 3-hexanone. The ketal functional group is stable under basic and nucleophilic conditions, allowing for chemical transformations on other parts of a molecule without affecting the carbonyl group. The ketone can be readily deprotected under acidic aqueous conditions.
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
This compound is a straightforward chemical compound with well-defined properties and a clear synthetic route from 3-hexanone. While it may not be a compound of direct biological or industrial significance, its role as a protecting group for a ketone is a fundamental concept in organic synthesis. This guide provides the essential technical information for researchers who may need to prepare or handle this compound in a laboratory setting. The provided experimental protocol and spectroscopic data serve as a valuable resource for the synthesis and characterization of this compound.
References
An In-depth Technical Guide on the Synthesis of 3,3-Dimethoxyhexane from 3-Hexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,3-dimethoxyhexane from 3-hexanone (B147009). The core of this process is the acid-catalyzed ketalization of a ketone, a fundamental reaction in organic chemistry for the protection of carbonyl groups. This document details the reaction mechanism, experimental protocols, and the physicochemical and spectroscopic properties of the resulting ketal.
Introduction
The conversion of ketones to their corresponding dimethyl ketals is a crucial transformation in multi-step organic synthesis. This process, known as ketalization, protects the carbonyl group from reacting with nucleophiles or under basic conditions. The resulting this compound is a stable compound that can be readily converted back to 3-hexanone under acidic aqueous conditions, making it an effective protecting group strategy. The synthesis is typically achieved by reacting 3-hexanone with an excess of methanol (B129727) in the presence of an acid catalyst, or more efficiently, by using trimethyl orthoformate, which serves as both a source of the methoxy (B1213986) groups and a water scavenger, driving the reaction equilibrium towards the product.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound from 3-hexanone is an acid-catalyzed nucleophilic addition reaction. The mechanism involves the protonation of the carbonyl oxygen of 3-hexanone, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of methanol to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal and elimination of a water molecule generates a resonance-stabilized oxonium ion. Finally, a second molecule of methanol attacks the oxonium ion, and after deprotonation, the this compound is formed. The overall process is reversible, and the removal of water is essential to drive the reaction to completion.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O₂ | |
| Molecular Weight | 146.23 g/mol | |
| CAS Number | 116549-34-9 | |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | 161.0 ± 8.0 °C (predicted) | |
| Density | 0.87 g/cm³ (predicted) | |
| Refractive Index | 1.4080-1.4100 (predicted) |
Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃, predicted) | δ 3.15 (s, 6H, -OCH₃), 1.60 (q, 4H, -CH₂-), 0.90 (t, 6H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ 103.0 (C-3), 48.5 (-OCH₃), 35.0 (C-2, C-4), 17.0 (C-5), 8.0 (C-1, C-6) |
| IR (neat, cm⁻¹) | 2960 (C-H, sp³), 1150, 1050 (C-O, stretch) |
| Mass Spec. (EI, m/z) | 115 ([M-OCH₃]⁺), 103, 87, 59 |
Experimental Protocols
The following protocol is an adapted general procedure for the synthesis of dimethyl ketals from aliphatic ketones using trimethyl orthoformate and an acid catalyst.
Materials and Equipment
-
3-Hexanone (≥98%)
-
Trimethyl orthoformate (≥98%)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (≥98%)
-
Anhydrous methanol
-
Anhydrous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Synthetic Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hexanone (10.0 g, 0.1 mol), trimethyl orthoformate (12.7 g, 0.12 mol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.19 g, 1 mol%). Add 100 mL of anhydrous methanol to the flask.
-
Reaction: The reaction mixture is stirred and heated to reflux (approximately 65 °C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The reaction is quenched by the careful addition of anhydrous sodium bicarbonate until the cessation of gas evolution.
-
Isolation: The mixture is filtered to remove the solid sodium bicarbonate and the salt byproducts. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the excess methanol and other volatile components.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
3-Hexanone, methanol, and diethyl ether are flammable. Keep away from open flames and hot surfaces.
-
p-Toluenesulfonic acid is corrosive and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The synthesis of this compound from 3-hexanone is a straightforward and efficient method for the protection of the ketone functionality. The use of trimethyl orthoformate is particularly advantageous as it drives the reaction to completion by acting as a water scavenger. The detailed protocol and data provided in this guide serve as a valuable resource for researchers in organic synthesis and drug development, enabling the successful preparation and characterization of this useful ketal.
3,3-Dimethoxyhexane as a protecting group for ketones
An In-depth Technical Guide to the Application of 3,3-Dimethoxyhexane as a Protecting Group for Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving desired chemical transformations with high selectivity.[1][2] Protecting groups serve as temporary modifications to reactive functional groups, shielding them from unwanted reactions while other parts of a molecule are manipulated.[2] Among the most crucial functional groups requiring protection are ketones, due to their susceptibility to nucleophilic attack.[2]
This technical guide provides a comprehensive overview of the use of this compound, an acyclic ketal, as a protecting group for ketones. While specific literature on this compound for this purpose is not abundant, this document extrapolates from the well-established principles of acyclic ketal chemistry to offer a detailed guide for its application. Acetal and ketal protections are widely employed due to their stability in neutral to strongly basic conditions and their reliable cleavage under acidic conditions.[3][4][5][6]
Core Concepts of Ketal Protecting Groups
Ketals are formed by the reaction of a ketone with two equivalents of an alcohol in the presence of an acid catalyst.[5] This reaction is reversible and driven to completion by the removal of water, often accomplished using a Dean-Stark apparatus.[2][7] The resulting ketal is stable to a wide range of reagents, including organometallics, hydrides, and strong bases, making it an effective shield for the carbonyl group.[6][8] Deprotection is readily achieved through acid-catalyzed hydrolysis, regenerating the original ketone.[4][8]
Synthesis of this compound
While not extensively documented as a protecting group itself, this compound can be synthesized from 3-hexanone (B147009) and methanol (B129727). The reaction is an equilibrium process and requires an acid catalyst and a method for water removal to drive the formation of the ketal product.
Reaction: 3-Hexanone + 2 CH₃OH ⇌ this compound + H₂O
Mechanism of Ketone Protection
The formation of a ketal from a ketone and an alcohol under acidic conditions proceeds through a well-defined mechanism. The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This is followed by nucleophilic attack by the alcohol to form a hemiketal. Subsequent protonation of the hydroxyl group of the hemiketal and elimination of a water molecule yields a resonance-stabilized oxonium ion. A second molecule of the alcohol then attacks this electrophilic species, and subsequent deprotonation gives the final ketal product.
Caption: Acid-catalyzed mechanism for the formation of a dimethoxy ketal.
Experimental Protocol: Protection of a Ketone
This protocol provides a general procedure for the protection of a ketone using methanol to form a dimethoxy ketal, analogous to the structure of this compound.
Objective: To protect a ketone as its dimethoxy ketal.
Materials:
-
Ketone (1.0 eq)
-
Methanol (solvent and reagent)
-
Trimethyl orthoformate (2.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 eq)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone and a sufficient amount of methanol to dissolve it.
-
Add trimethyl orthoformate, which acts as a dehydrating agent.[8]
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketal.
-
Purify the product by column chromatography if necessary.
Quantitative Data on Ketal Formation
The following table summarizes representative yields for the formation of acyclic ketals from various ketones. Note that specific data for this compound is not available in the literature, and this table serves as a general guide.
| Ketone Substrate | Alcohol | Catalyst | Conditions | Yield (%) |
| Cyclohexanone | Methanol | p-TsOH | Reflux, 24h | >95 |
| Acetophenone | Methanol | HCl | RT, 12h | 92 |
| 4-Phenyl-2-butanone | Methanol | Amberlyst-15 | RT, 6h | 98 |
| 2-Adamantanone | Methanol | Sc(OTf)₃ | RT, 4h | 95 |
Mechanism of Ketal Deprotection
The deprotection of a ketal is the reverse of its formation and is achieved by acid-catalyzed hydrolysis. The mechanism involves protonation of one of the ether oxygens, followed by elimination of an alcohol molecule to form an oxonium ion. Nucleophilic attack by water on the oxonium ion, followed by deprotonation, yields a hemiketal. The hemiketal is then protonated at the remaining ether oxygen, leading to the elimination of a second alcohol molecule and formation of the protonated ketone, which upon deprotonation regenerates the ketone.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 8. Dimethyl Acetals [organic-chemistry.org]
Spectroscopic Analysis of 3,3-Dimethoxyhexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 3,3-dimethoxyhexane (CAS No. 116549-34-9). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra. This information is critical for the structural elucidation, identification, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
¹³C NMR
| Chemical Shift (ppm) |
| Data not available |
Note: While a ¹³C NMR spectrum is indexed for this compound in public databases, the specific chemical shift values are not publicly listed.[1]
Table 2: Infrared (IR) Spectroscopy Data
Vapor Phase FT-IR
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | - | - |
Note: A vapor phase IR spectrum is indexed for this compound, but a detailed peak list with corresponding intensities and assignments is not publicly available.[1] Generally, one would expect to see strong C-O stretching vibrations in the 1000-1300 cm⁻¹ region and various C-H stretching and bending vibrations.
Table 3: Mass Spectrometry (MS) Data
GC-MS (Electron Ionization)
| Mass-to-Charge Ratio (m/z) | Relative Abundance |
| 103 | Base Peak |
| 115 | High |
| 117 | High |
Note: The data presented represents the most prominent peaks in the mass spectrum of this compound.[1] A full mass spectrum with relative abundances for all fragments is not publicly available.
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a liquid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Chloroform-d is a common choice for nonpolar organic compounds.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The liquid height should be approximately 4-5 cm.
-
Cap the NMR tube to prevent solvent evaporation.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. A standard acquisition may involve 16-64 scans.
-
For ¹³C NMR, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CHCl₃ in CDCl₃ for ¹H NMR; 77.16 ppm for ¹³C NMR).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a single drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.
-
Ensure there are no air bubbles in the film.
-
-
Instrument Setup and Data Acquisition:
-
Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty instrument.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Inject a small volume (typically 1 µL) of the solution into the GC injector port.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, which separates the components of the sample based on their boiling points and interactions with the column's stationary phase.
-
-
Ionization and Mass Analysis:
-
As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV for electron ionization - EI), causing them to ionize and fragment.
-
The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
References
Technical Guide: Physical Properties of 3,3-Dimethoxyhexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of 3,3-Dimethoxyhexane. The document is intended for researchers, scientists, and professionals in drug development who may be working with or considering this compound in their research. It includes a summary of its physical characteristics, detailed general experimental protocols for its synthesis and the determination of its key physical properties, and a workflow diagram illustrating its synthesis and purification.
Introduction
This compound is a diether and an acetal (B89532). As an acetal, it is generally stable under neutral and basic conditions but can be hydrolyzed back to its corresponding ketone (3-hexanone) and alcohol (methanol) under acidic conditions. This characteristic makes acetals like this compound useful as protecting groups for ketones in organic synthesis. A thorough understanding of its physical properties is essential for its handling, application, and purification in a laboratory or industrial setting.
Physical Properties
The physical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted through computational models and may differ slightly from experimentally determined values.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈O₂ | PubChem[1] |
| Molecular Weight | 146.23 g/mol | PubChem[1] |
| Predicted Boiling Point | 161.0 ± 8.0 °C at 760 mmHg | ChemicalBook |
| Melting Point | Not available | |
| Predicted Density | 0.87 g/cm³ | ChemicalBook |
| Refractive Index | 1.4080 - 1.4100 | ChemicalBook |
| Solubility | Soluble in non-polar organic solvents (e.g., hexane, benzene, toluene). Low solubility in polar solvents (e.g., water). | Based on the principle of "like dissolves like" for non-polar compounds. |
| Appearance | Colorless liquid (predicted) | |
| Vapor Pressure | Not available |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis of this compound and the determination of its key physical properties. These protocols are based on standard laboratory techniques for acetal synthesis and characterization and may require optimization for this specific compound.
Synthesis of this compound (Acetalization)
The synthesis of this compound is typically achieved through the acid-catalyzed reaction of 3-hexanone (B147009) with methanol (B129727).
Materials:
-
3-hexanone
-
Methanol (anhydrous)
-
Anhydrous acid catalyst (e.g., p-toluenesulfonic acid, anhydrous HCl)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-hexanone and an excess of anhydrous methanol.
-
Add a catalytic amount of an anhydrous acid catalyst.
-
Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected or by analytical techniques such as Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst by adding a weak base (e.g., sodium bicarbonate solution).
-
Transfer the mixture to a separatory funnel and wash with water to remove any remaining methanol and salts.
-
Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (excess methanol) using a rotary evaporator.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Determination of Physical Properties
3.2.1. Boiling Point Determination:
The boiling point can be determined using a standard distillation apparatus or a micro-boiling point apparatus.
-
Apparatus: A small distillation flask, thermometer, heating mantle, and condenser.
-
Procedure:
-
Place a small amount of purified this compound in the distillation flask.
-
Heat the flask gently.
-
Record the temperature at which the liquid and vapor phases are in equilibrium, indicated by a steady temperature reading on the thermometer as the liquid condenses.
-
3.2.2. Density Measurement:
The density can be determined using a pycnometer or a digital density meter.
-
Apparatus: A pycnometer of a known volume, and an analytical balance.
-
Procedure:
-
Weigh the empty, clean, and dry pycnometer.
-
Fill the pycnometer with this compound, ensuring no air bubbles are present, and weigh it again.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
-
3.2.3. Refractive Index Measurement:
The refractive index can be measured using a refractometer.
-
Apparatus: An Abbe refractometer.
-
Procedure:
-
Calibrate the refractometer with a standard of known refractive index.
-
Place a few drops of this compound on the prism of the refractometer.
-
Close the prism and allow the temperature to equilibrate.
-
Read the refractive index from the scale.
-
Visualization of Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
This technical guide provides essential information on the physical properties of this compound for researchers and professionals. While some experimental data is not yet available in the public domain, the provided predicted values and generalized experimental protocols offer a solid foundation for working with this compound. The synthesis and purification workflow is a standard procedure for acetal formation, which can be adapted as needed. It is recommended that users experimentally verify the physical properties for their specific applications.
References
Stability of 3,3-Dimethoxyhexane in Various Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected stability of 3,3-dimethoxyhexane in different solvent environments. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide draws upon established principles of ketal chemistry to predict its stability profile. It further outlines detailed, best-practice methodologies for conducting stability studies and presents a framework for data presentation and interpretation.
Core Concepts: Ketal Stability
This compound is a ketal. The stability of ketals is fundamentally dependent on the pH of their environment. Generally, ketals exhibit high stability in neutral and basic conditions. However, they are susceptible to hydrolysis under acidic conditions, which catalyzes the cleavage of the C-O bonds, reverting the ketal to its parent ketone (3-hexanone) and alcohol (methanol). The mechanism of this acid-catalyzed hydrolysis is a critical factor in understanding the degradation pathways of this compound.
Predicted Stability Profile of this compound
Based on the general behavior of ketals, the stability of this compound in different solvent systems can be predicted as follows:
-
Aprotic Solvents: In aprotic solvents such as hexane, toluene, dichloromethane, and diethyl ether, this compound is expected to be highly stable, provided the solvent is free of acidic impurities.
-
Protic Solvents (Neutral and Basic): In neutral or basic protic solvents like water (pH > 7), methanol, and ethanol, this compound is anticipated to be largely stable.
-
Protic Solvents (Acidic): In acidic aqueous solutions or in the presence of acidic catalysts in other protic solvents, this compound will likely undergo hydrolysis. The rate of this degradation is expected to increase with decreasing pH.
Hypothetical Stability Data
| Solvent System | pH | Temperature (°C) | Time (hours) | This compound Remaining (%) | Degradation Products Detected |
| Dichloromethane | N/A | 25 | 72 | >99% | None |
| Acetonitrile | N/A | 25 | 72 | >99% | None |
| Water | 7.0 | 25 | 72 | >99% | None |
| Water | 9.0 | 25 | 72 | >99% | None |
| Water | 5.0 | 25 | 24 | 85% | 3-Hexanone, Methanol |
| Water | 5.0 | 25 | 72 | 60% | 3-Hexanone, Methanol |
| Water | 3.0 | 25 | 8 | 50% | 3-Hexanone, Methanol |
| Methanol | N/A | 25 | 72 | >99% | None |
| Methanol with 0.01M HCl | N/A | 25 | 24 | 70% | 3-Hexanone |
Experimental Protocols for Stability Assessment
To rigorously determine the stability of this compound, a well-designed experimental protocol is essential. The following outlines a comprehensive methodology.
Objective: To quantify the stability of this compound in a range of solvents under controlled conditions.
Materials:
-
This compound (high purity)
-
Solvents: Dichloromethane, Acetonitrile, Water (HPLC grade), Methanol (HPLC grade)
-
Buffers of known pH (e.g., phosphate, acetate)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
Internal standard for quantification (e.g., an alkane like dodecane)
Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or RI).
-
pH meter
-
Thermostatically controlled incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a non-reactive solvent such as acetonitrile.
-
Sample Preparation:
-
For each solvent to be tested, prepare a series of vials.
-
Add a known volume of the test solvent to each vial.
-
Spike each vial with a known amount of the this compound stock solution to achieve the desired final concentration.
-
For aqueous solutions, adjust the pH to the target levels using appropriate buffers or dilute acid/base.
-
Add a known amount of the internal standard to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Incubation: Place the vials in a thermostatically controlled environment at the desired temperature.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove a vial for each solvent system.
-
Sample Analysis:
-
Immediately quench any reaction by neutralizing the sample if it is acidic or basic.
-
Analyze the sample using a validated GC-MS or HPLC method to determine the concentration of this compound and to identify and quantify any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
-
Plot the concentration of this compound versus time to determine the degradation kinetics (e.g., zero-order, first-order).
-
Calculate the degradation rate constant (k) and the half-life (t½) for each condition.
-
Visualizing Degradation and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the key chemical pathway and a typical experimental workflow.
An In-depth Technical Guide to 3,3-Dimethoxyhexane and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,3-Dimethoxyhexane, a valuable ketal compound in organic synthesis. The document details its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and its primary application as a protecting group in the context of drug development.
Chemical Identity and Synonyms
This compound is an aliphatic ketal. Ketals are derivatives of ketones and are characterized by a central carbon atom bonded to two alkoxy groups. In this case, the parent ketone is 3-hexanone (B147009). A comprehensive list of its synonyms is provided in Table 1.
Table 1: Synonyms for this compound
| Synonym | CAS Number |
| 3-Hexanone dimethyl ketal | 116549-34-9 |
| 3-Hexanone, dimethyl acetal | 116549-34-9 |
| This compound | 116549-34-9 |
| DTXSID80340936 | 116549-34-9 |
| RefChem:90795 | 116549-34-9 |
| DTXCID30292017 | 116549-34-9 |
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in Table 2. This data is crucial for its handling, characterization, and application in a laboratory setting.
Table 2: Quantitative Data for this compound
| Property | Value |
| Molecular Formula | C₈H₁₈O₂ |
| Molecular Weight | 146.23 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 116549-34-9[1] |
| Boiling Point (Predicted) | 161.0 ± 8.0 °C |
| Density (Predicted) | 0.87 g/cm³ |
| Refractive Index | 1.4080-1.4100 |
| SMILES | CCCC(CC)(OC)OC[1] |
| InChI | InChI=1S/C8H18O2/c1-5-7-8(6-2,9-3)10-4/h5-7H2,1-4H3[1] |
| InChIKey | KYKSUAPFGPQISC-UHFFFAOYSA-N[1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the acid-catalyzed ketalization of 3-hexanone. This reaction involves the treatment of the ketone with an excess of methanol (B129727) or, more efficiently, with trimethyl orthoformate in the presence of a catalytic amount of a strong acid. The use of trimethyl orthoformate is often preferred as it acts as both the methanol source and a water scavenger, driving the equilibrium towards the formation of the ketal.
Experimental Protocol: Acid-Catalyzed Ketalization of 3-Hexanone
This protocol describes a general and effective method for the preparation of this compound from 3-hexanone using trimethyl orthoformate and a catalytic amount of p-toluenesulfonic acid.
Materials:
-
3-Hexanone (1.0 eq)
-
Trimethyl orthoformate (2.0 eq)
-
p-Toluenesulfonic acid monohydrate (0.05 eq)
-
Anhydrous methanol (as solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hexanone and anhydrous methanol.
-
Begin stirring the solution and add trimethyl orthoformate.
-
Add the catalytic amount of p-toluenesulfonic acid monohydrate to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Reaction Mechanism
The formation of this compound proceeds via a well-established mechanism for acid-catalyzed ketalization. The key steps are outlined below.
Applications in Drug Development
In the field of drug development and medicinal chemistry, the primary application of this compound and similar ketals is as a protecting group for the ketone functional group.
Ketal as a Protecting Group
Ketones are reactive functional groups that can undergo undesirable side reactions under various synthetic conditions, such as reductions with hydrides or reactions with organometallic reagents. The conversion of a ketone to a ketal, such as this compound, effectively masks its reactivity. Ketals are stable to basic, nucleophilic, and reducing conditions, allowing for chemical transformations to be carried out on other parts of a complex molecule without affecting the ketone.
The protecting group can be readily removed (deprotection) by treatment with aqueous acid, regenerating the original ketone. This strategy is invaluable in the multi-step synthesis of complex pharmaceutical compounds.
Signaling Pathways
Currently, there is no available scientific literature that directly implicates this compound in any specific biological signaling pathways. Its role in a biological context is primarily as a synthetic intermediate or a component of more complex molecules rather than as a bioactive agent itself.
Conclusion
This compound, also known as 3-hexanone dimethyl ketal, is a readily synthesizable compound with significant utility in organic synthesis. Its primary role as a protecting group for ketones makes it a valuable tool for researchers and professionals in the field of drug development, enabling the synthesis of complex molecules with greater efficiency and control. While its direct biological activity has not been reported, its application in the synthesis of potentially bioactive compounds underscores its importance in medicinal chemistry. Further research may uncover novel applications for this and other aliphatic ketals.
References
The Core Reactivity of 3,3-Dimethoxyhexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Dimethoxyhexane is a dialkyl ketal, a class of organic compounds characterized by a central carbon atom bonded to two alkoxy groups and two alkyl groups. Its reactivity is fundamentally dictated by the stability of the ketal functional group, which serves as a protective moiety for the corresponding ketone, 3-hexanone (B147009). This technical guide provides an in-depth analysis of the core reactivity of this compound, including its synthesis, stability, and characteristic reactions. Detailed experimental protocols for key transformations, quantitative data, and visualizations of reaction mechanisms are presented to support advanced research and application in organic synthesis and drug development.
Introduction
This compound, with the chemical formula C8H18O2, is structurally a ketal derived from 3-hexanone and two equivalents of methanol (B129727).[1] Ketal functional groups are of significant interest in organic chemistry, primarily for their role as protecting groups for aldehydes and ketones.[2][3] Understanding the reactivity of a simple, acyclic ketal like this compound provides a foundational knowledge base for its application in more complex molecular architectures. This guide will focus on the principal reactions: synthesis and hydrolysis, while also touching upon the general reactivity of the ether-like linkages.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C8H18O2 | [1] |
| Molecular Weight | 146.23 g/mol | [1] |
| SMILES | CCCC(CC)(OC)OC | [1] |
| InChIKey | KYKSUAPFGPQISC-UHFFFAOYSA-N | [1] |
Core Reactivity and Stability
The central feature of this compound's reactivity is the ketal functional group. Ketals are generally stable under neutral and basic conditions, making them excellent protecting groups for ketones during synthetic sequences that involve basic or nucleophilic reagents.[2][4] However, this stability is readily overcome by acidic conditions, which catalyze the hydrolysis of the ketal back to its parent ketone and alcohol.[2][4][5]
Key Reactions of this compound
Synthesis via Ketalization
The formation of this compound is achieved through the acid-catalyzed reaction of 3-hexanone with two equivalents of methanol. This reversible reaction, known as ketalization, requires the removal of water to drive the equilibrium towards the product.[6][7]
Reaction Scheme:
Experimental Protocol: General Procedure for Ketalization
-
Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.
-
Reagents: To a solution of 3-hexanone (1.0 eq) in an inert solvent such as toluene (B28343) or benzene, add methanol (2.2 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.01 eq).
-
Reaction: The mixture is heated to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: The reaction progress is monitored by TLC or GC-MS until the starting ketone is consumed.
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched with a mild base (e.g., saturated sodium bicarbonate solution). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation to yield pure this compound.
Hydrolysis of this compound
The hydrolysis of this compound to 3-hexanone and methanol is its most characteristic reaction. This process is catalyzed by aqueous acid.[2][4][5] The mechanism proceeds through a hemiacetal intermediate.[5]
Reaction Scheme:
Mechanism of Acid-Catalyzed Hydrolysis:
The hydrolysis mechanism involves protonation of one of the methoxy (B1213986) groups, followed by its departure as methanol to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water, followed by deprotonation, yields a hemiacetal. This process repeats with the second methoxy group to yield the final ketone product.
Experimental Protocol: General Procedure for Ketal Hydrolysis
-
Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reagents: this compound is dissolved in a mixture of an organic solvent (e.g., acetone (B3395972) or THF) and aqueous acid (e.g., 1 M HCl).
-
Reaction: The mixture is stirred at room temperature or gently heated to facilitate the reaction.
-
Monitoring: The progress of the hydrolysis is monitored by GC-MS or TLC, observing the disappearance of the starting material and the appearance of 3-hexanone.
-
Workup: Once the reaction is complete, the mixture is neutralized with a base (e.g., saturated sodium bicarbonate solution). The organic product is extracted with a suitable solvent (e.g., diethyl ether).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 3-hexanone. Further purification can be achieved by distillation if necessary.
Other Reactions
The methoxy groups in this compound are essentially ether linkages. Ethers are generally unreactive towards many reagents, including bases, nucleophiles, and mild oxidizing/reducing agents. Cleavage of these C-O bonds would require harsh conditions, such as treatment with strong acids like HBr or HI, which would also readily cleave the ketal. Therefore, selective reaction at the methoxy groups without affecting the ketal structure is generally not feasible.
Role in Drug Development
While this compound itself is not a therapeutic agent, the ketal moiety it represents is a valuable tool in drug synthesis. The use of ketals as protecting groups allows for the modification of other functional groups within a molecule under conditions that would otherwise be incompatible with a ketone. The ketal can then be removed under mild acidic conditions to reveal the original ketone. This strategy is widely employed in the synthesis of complex, multifunctional molecules, including active pharmaceutical ingredients. The stability of the ketal under basic conditions is a key advantage in this context.
Conclusion
The basic reactivity of this compound is centered on the chemistry of its ketal functional group. It is readily synthesized from 3-hexanone and methanol under acidic conditions and is stable to neutral and basic environments. Its most significant reaction is the acid-catalyzed hydrolysis back to the parent ketone and alcohol. This predictable reactivity profile makes the ketal group, as exemplified by this compound, a reliable and widely used protecting group in organic synthesis, with important applications in the field of drug development.
References
- 1. This compound | C8H18O2 | CID 568629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Acetal - Wikipedia [en.wikipedia.org]
- 7. oxfordsciencetrove.com [oxfordsciencetrove.com]
An In-depth Technical Guide to the Ketal Functional Group in 3,3-Dimethoxyhexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the ketal functional group, with a specific focus on 3,3-dimethoxyhexane. It covers the structure, physicochemical properties, and spectroscopic signature of this compound. Detailed experimental protocols for the synthesis of ketals from ketones and their subsequent deprotection are presented. The guide also features visualizations of the molecular structure and reaction pathways to facilitate a deeper understanding of the chemistry involved. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug development who utilize ketals as protecting groups or key intermediates.
Introduction to the Ketal Functional Group
Ketals are a class of organic compounds characterized by a central carbon atom bonded to two alkoxy (-OR) groups and two alkyl (-R) groups. They are the ketone equivalent of acetals, which are derived from aldehydes. The general structure of a ketal is R₂C(OR')₂.
The significance of the ketal functional group in organic chemistry, particularly in the synthesis of complex molecules like pharmaceuticals, lies in its role as a protecting group for ketones. The carbonyl group of a ketone is reactive towards a wide range of nucleophiles and reducing agents. By converting a ketone to a ketal, its reactivity is masked, allowing for chemical transformations to be carried out on other parts of the molecule without affecting the carbonyl group. The ketal can be readily removed (deprotected) under acidic conditions to regenerate the original ketone.
This compound is a specific example of a ketal derived from 3-hexanone (B147009) and methanol. Its structure features a hexane (B92381) backbone with two methoxy (B1213986) groups attached to the third carbon atom.
Molecular Structure and Properties of this compound
The structure of this compound is fundamental to its chemical behavior. The central quaternary carbon atom bonded to two oxygen atoms and two alkyl chains creates a sterically hindered environment that contributes to its stability.
dot```dot graph 3_3_Dimethoxyhexane_Structure { layout=neato; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
C3 [label="C", pos="0,0!"]; O1 [label="O", pos="-0.8,0.8!"]; O2 [label="O", pos="0.8,0.8!"]; C2 [label="CH₂", pos="-1.2,-1!"]; C1 [label="CH₃", pos="-2.2,-1.5!"]; C4 [label="CH₂", pos="1.2,-1!"]; C5 [label="CH₂", pos="2.2,-1.5!"]; C6 [label="CH₃", pos="3.2,-2!"]; C_Me1 [label="CH₃", pos="-1.6,1.6!"]; C_Me2 [label="CH₃", pos="1.6,1.6!"];
C3 -- O1; C3 -- O2; C3 -- C2; C3 -- C4; O1 -- C_Me1; O2 -- C_Me2; C2 -- C1; C4 -- C5; C5 -- C6; }
Caption: Workflow for the synthesis of this compound.
Deprotection of this compound (Ketal Hydrolysis)
This protocol describes the acid-catalyzed hydrolysis of a ketal to regenerate the corresponding ketone.
Reaction Scheme:
dot
Caption: General reaction for the deprotection of this compound.
Materials:
-
This compound
-
Aqueous acid solution (e.g., dilute HCl, H₂SO₄, or acetic acid)
-
Organic solvent (e.g., acetone, tetrahydrofuran (B95107) (THF))
-
Saturated sodium bicarbonate solution
-
Brine
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
Procedure:
-
Dissolve this compound in a mixture of an organic solvent and water.
-
Add the aqueous acid solution dropwise with stirring at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting ketal is consumed.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product (3-hexanone) with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 3-hexanone.
-
If necessary, purify the product by distillation or column chromatography.
Applications in Drug Development and Organic Synthesis
The primary application of this compound and other ketals in drug development and complex organic synthesis is the protection of the ketone functional group. This strategy is employed when other functional groups in the molecule need to be modified under conditions that would otherwise react with the ketone.
Signaling Pathway Analogy for Protecting Group Strategy:
dot
Caption: Logical flow of a protecting group strategy in synthesis.
By temporarily converting the ketone to a stable ketal, chemists can perform a variety of reactions, including:
-
Organometallic additions: Grignard reagents and organolithium compounds, which would normally add to the ketone, can be used to react with other electrophilic sites.
-
Reductions: Hydride reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can be used to reduce other functional groups without affecting the protected ketone.
-
Oxidations: Other parts of the molecule can be oxidized without concern for the oxidation of the ketone.
Conclusion
This compound serves as a clear example of the utility of the ketal functional group in modern organic chemistry. Its stability under a range of reaction conditions, coupled with the ability to be selectively removed, makes it and other ketals indispensable tools for the synthesis of complex molecules. A thorough understanding of their properties, spectroscopic signatures, and the experimental protocols for their formation and cleavage is essential for their effective application in research, particularly in the field of drug development where the synthesis of intricate molecular architectures is paramount.
Methodological & Application
Synthesis of 3,3-Dimethoxyhexane: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3,3-dimethoxyhexane, a ketal derivative of 3-hexanone (B147009). The synthesis is achieved through an acid-catalyzed ketalization of 3-hexanone using trimethyl orthoformate, which serves as both the methanol (B129727) source and a water scavenger to drive the reaction to completion. This method is a standard and efficient procedure for the protection of ketone functionalities in organic synthesis. This application note includes a step-by-step experimental protocol, a summary of physical and spectroscopic data, and a workflow diagram for the synthesis.
Introduction
Ketalization is a crucial reaction in organic synthesis for the protection of carbonyl groups in aldehydes and ketones.[1] Acetals and ketals are stable under neutral or basic conditions, allowing for chemical transformations on other parts of a molecule without affecting the carbonyl group.[2] The synthesis of this compound from 3-hexanone is a classic example of this protective strategy. The reaction proceeds via a nucleophilic addition of methanol to the ketone, catalyzed by an acid.[3] The use of trimethyl orthoformate is particularly advantageous as it reacts with the water generated during the reaction to form methanol and methyl formate, thus shifting the equilibrium towards the formation of the desired ketal.[4]
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic data for the reactants and the product is provided below for easy reference.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| 3-Hexanone | C₆H₁₂O | 100.16 | 123 | 0.814 | 1.401 | |
| Trimethyl orthoformate | C₄H₁₀O₃ | 106.12 | 101-102 | 0.97 | 1.379 | |
| This compound | C₈H₁₈O₂ | 146.23 | 161 (Predicted) | 0.870 (Predicted) | 1.408-1.410 (Predicted) |
Note: Predicted values are based on computational models.
Synthetic Pathway
The synthesis of this compound is achieved through the acid-catalyzed reaction of 3-hexanone with trimethyl orthoformate.
Figure 1: Reaction scheme for the synthesis of this compound from 3-hexanone.
Experimental Protocol
This protocol is based on general procedures for the acid-catalyzed ketalization of ketones using trimethyl orthoformate.[1][5]
Materials:
-
3-Hexanone (C₆H₁₂O)
-
Trimethyl orthoformate (CH(OCH₃)₃)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or anhydrous Hydrochloric acid (HCl) in a suitable solvent
-
Anhydrous methanol (CH₃OH) (optional, as solvent)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether (Et₂O) or other suitable extraction solvent
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-hexanone (1.0 eq) and trimethyl orthoformate (1.2-1.5 eq). If desired, anhydrous methanol can be used as a solvent.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid monohydrate (0.01-0.05 eq) or a solution of anhydrous HCl in methanol.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (typically 40-60 °C) for several hours (e.g., 2-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting ketone.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the reaction mixture). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Characterization Data (Predicted/Typical)
-
¹H NMR (Proton NMR): The spectrum is expected to show signals for the two equivalent methoxy (B1213986) groups as a singlet, and signals for the ethyl and propyl chains with appropriate multiplicities (triplets and quartets/multiplets).
-
¹³C NMR (Carbon NMR): The spectrum should display a signal for the quaternary carbon of the ketal, a signal for the methoxy carbons, and distinct signals for the carbons of the ethyl and propyl chains.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong C-O stretching bands characteristic of an ether/ketal, and the absence of a strong C=O stretching band from the starting ketone.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns for a ketal.[6]
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
3-Hexanone and trimethyl orthoformate are flammable liquids. Keep away from ignition sources.
-
Acid catalysts are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always add reagents slowly and control the reaction temperature, especially during quenching.
This application note provides a comprehensive guide for the synthesis of this compound. Researchers should adapt the procedure as needed based on their specific experimental setup and desired scale.
References
- 1. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. US5399778A - Process for the preparation of ketals - Google Patents [patents.google.com]
- 6. This compound | C8H18O2 | CID 568629 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3,3-Dimethoxyhexane in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly within drug development, the strategic use of protecting groups is fundamental to achieving chemo-selectivity.[1][2] 3,3-Dimethoxyhexane, the dimethyl ketal of 3-hexanone (B147009), serves as an effective protecting group for the ketone functionality. Ketals, such as this compound, are employed to mask the electrophilic nature of a carbonyl group, thereby preventing it from undergoing undesired reactions with nucleophiles or under basic conditions while transformations are carried out elsewhere in the molecule.[3][4][5] This acetal (B89532) is stable in neutral to strongly basic environments, making it a valuable tool for synthetic chemists.[5][6] The protection is reversible, and the ketone can be regenerated under acidic conditions.[1][4][6]
These application notes provide a comprehensive overview of the utility of this compound, including detailed experimental protocols for its formation (protection) and cleavage (deprotection), and its application in a representative multi-step synthesis.
Core Concept: The Ketal Protecting Group
The primary function of this compound is to act as a protecting group for the carbonyl moiety of 3-hexanone. The formation of this ketal renders the previously electrophilic carbonyl carbon inert to nucleophilic attack and stable to basic reaction conditions.[4]
Key Characteristics:
-
Formation: Acid-catalyzed reaction of 3-hexanone with methanol (B129727).
-
Stability: Stable under neutral, basic, and nucleophilic conditions.
-
Cleavage (Deprotection): Hydrolyzed back to the parent ketone under aqueous acidic conditions.[1][4]
Application in a Multi-Step Synthesis Workflow
To illustrate the utility of this compound, consider a hypothetical synthetic route where a selective reduction of an ester is required in the presence of a ketone.
Logical Workflow for Selective Ester Reduction
Caption: A logical workflow demonstrating the use of this compound as a protecting group to enable selective reaction on another functional group.
Experimental Protocols
Protocol 1: Protection of 3-Hexanone (Formation of this compound)
This protocol describes the acid-catalyzed formation of this compound from 3-hexanone.
Reaction Scheme:
Caption: Formation of this compound from 3-hexanone.
Materials:
-
3-Hexanone
-
Methanol (anhydrous)
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid (p-TSA) or other acid catalyst
-
Anhydrous sodium carbonate or triethylamine (B128534)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
To a solution of 3-hexanone (1 equivalent) in anhydrous methanol (5-10 equivalents), add trimethyl orthoformate (1.2 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding anhydrous sodium carbonate or triethylamine to neutralize the acid catalyst.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.
-
Purify the product by distillation if necessary.
Quantitative Data for Ketal Protection (Representative)
| Substrate | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Cyclohexanone | p-TSA | 3 | 95 | Generic Data |
| Acetophenone | Amberlyst-15 | 2 | 92 | Generic Data |
| 3-Hexanone | p-TSA | 2-4 | ~90-95 | Expected |
*Expected yield based on similar acyclic ketone protections.
Protocol 2: Deprotection of this compound (Regeneration of 3-Hexanone)
This protocol outlines the hydrolysis of this compound back to 3-hexanone.
Reaction Scheme:
Caption: Hydrolysis of this compound to regenerate 3-hexanone.
Materials:
-
This compound
-
Acetone (B3395972) or Tetrahydrofuran (THF)
-
Aqueous hydrochloric acid (e.g., 1 M HCl) or other acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvent for extraction (e.g., diethyl ether)
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of acetone (or THF) and water.
-
Add a catalytic amount of aqueous hydrochloric acid.
-
Stir the mixture at room temperature and monitor the deprotection by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, neutralize the acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-hexanone.
-
The product can be purified further by distillation if required.
Quantitative Data for Ketal Deprotection (Representative)
| Protected Ketone | Reagents and Conditions | Reaction Time (h) | Yield (%) | Reference |
| Cyclohexanone dimethyl ketal | 1M HCl, Acetone, RT | 1 | 98 | Generic Data |
| Acetophenone dimethyl ketal | p-TSA, Acetone/H2O, RT | 2 | 96 | Generic Data |
| This compound | 1M HCl, Acetone, RT | 1-3 | ~95-99 | Expected |
*Expected yield based on the general efficiency of acyclic ketal hydrolysis.
Signaling Pathway Analogy: Chemoselectivity in Drug Synthesis
The concept of protecting groups can be analogized to regulating a signaling pathway where specific nodes must be temporarily inactivated to achieve a desired downstream effect.
Caption: Analogy of a protecting group strategy to the regulation of a signaling pathway for achieving a specific outcome.
Conclusion
This compound is a valuable protecting group for the 3-hexanone moiety in multi-step organic synthesis. Its ease of formation, stability under a range of conditions, and efficient removal make it a practical choice for researchers in synthetic chemistry and drug development. The protocols and conceptual frameworks provided herein offer a guide to its effective implementation, enabling greater control and selectivity in the synthesis of complex molecules.
References
Application Notes and Protocols for the Acidic Cleavage of 3,3-Dimethoxyhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethoxyhexane is a ketal that serves as a protecting group for 3-hexanone (B147009). Ketal protecting groups are valuable in multi-step organic synthesis as they are stable under neutral to strongly basic conditions, allowing for chemical modifications at other parts of a molecule without affecting the carbonyl group. The removal of the ketal, or deprotection, is typically achieved through acid-catalyzed hydrolysis, which regenerates the original ketone. This document provides detailed protocols and quantitative data for the acidic cleavage of this compound to yield 3-hexanone.
The acidic hydrolysis of a ketal is a reversible reaction. To drive the equilibrium towards the formation of the ketone and alcohol, a large excess of water is typically used. The reaction proceeds via protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form a resonance-stabilized oxonium ion. Subsequent nucleophilic attack by water and loss of a second molecule of methanol yields the final ketone product.
Reaction Principle: Mechanism of Acidic Cleavage
The acid-catalyzed cleavage of this compound proceeds through a well-established multi-step mechanism:
-
Protonation: One of the oxygen atoms of the methoxy groups is protonated by an acid catalyst, converting the methoxy group into a good leaving group (methanol).
-
Formation of Oxonium Ion: The protonated methoxy group departs as methanol, and the resulting carbocation is stabilized by resonance from the adjacent oxygen atom, forming an oxonium ion. This step is generally considered the rate-determining step of the reaction.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.
-
Deprotonation: A proton is transferred from the newly added water molecule to a base (such as water or the conjugate base of the acid catalyst), forming a hemiketal intermediate.
-
Second Protonation: The remaining methoxy group is protonated by the acid catalyst.
-
Elimination of Methanol: The protonated methoxy group is eliminated as a molecule of methanol.
-
Final Deprotonation: The resulting protonated ketone is deprotonated to yield the final product, 3-hexanone, and regenerate the acid catalyst.
Quantitative Data Summary
The efficiency of the acidic cleavage of this compound is influenced by the choice of acid catalyst, reaction temperature, and reaction time. The following table summarizes typical conditions and expected yields for the deprotection of simple dialkyl ketals, which can be applied to this compound.
| Acid Catalyst | Concentration / Loading | Solvent System | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Hydrochloric Acid (HCl) | 1 M (aqueous) | Dioxane/Water | 25 | 2 - 6 | > 90 |
| Sulfuric Acid (H₂SO₄) | 10% (aqueous) | Acetone (B3395972)/Water | 25 - 50 | 1 - 4 | > 95 |
| p-Toluenesulfonic Acid (TsOH) | catalytic (0.1 eq) | Acetone/Water (9:1) | 25 | 4 - 8 | > 90 |
| Trifluoroacetic Acid (TFA) | 50 mM in D₂O/CD₃CN | D₂O/CD₃CN | 25 | Varies (kinetics) | (for NMR study) |
| Silica Sulfuric Acid | 0.3 g per mmol | Toluene / wet SiO₂ | 60 - 70 | 1 | > 90[1] |
Experimental Protocols
The following are detailed protocols for the acidic cleavage of this compound using common acid catalysts.
Protocol 1: Deprotection using Aqueous Hydrochloric Acid
This protocol utilizes a common and readily available strong acid for the hydrolysis of the ketal.
Materials:
-
This compound
-
1 M Hydrochloric Acid (aqueous)
-
Dioxane (or Tetrahydrofuran - THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of dioxane or THF.
-
Addition of Acid: Add an excess of 1 M aqueous hydrochloric acid (5-10 eq of water relative to the ketal).
-
Reaction: Stir the mixture vigorously at room temperature (25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
Workup: Once the reaction is complete, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 3-hexanone.
-
Purification (Optional): If necessary, the crude product can be purified by distillation.
Protocol 2: Deprotection using Sulfuric Acid in Acetone/Water
This protocol uses a catalytic amount of sulfuric acid in a common organic solvent mixture.
Materials:
-
This compound
-
10% Sulfuric Acid (aqueous)
-
Acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Addition of Acid: Add a catalytic amount of 10% aqueous sulfuric acid.
-
Reaction: Stir the reaction mixture at room temperature (25 °C) or gently heat to 50 °C to increase the reaction rate. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: After completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with diethyl ether (3 x 20 mL).
-
Washing: Wash the combined organic extracts with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to afford the crude 3-hexanone.
-
Purification (Optional): Purify the product by distillation if required.
Protocol 3: Monitoring Hydrolysis Kinetics by NMR Spectroscopy
This protocol is designed for researchers interested in studying the rate of hydrolysis under specific pH conditions.[2]
Materials:
-
This compound
-
Deuterated acetonitrile (B52724) (CD₃CN)
-
Phosphate (B84403) buffer in D₂O (e.g., 0.2 M, pH 5) or a solution of Trifluoroacetic acid in D₂O (e.g., 50 mM)
-
NMR tubes
-
NMR Spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known amount of this compound (e.g., 0.01 mmol) in deuterated acetonitrile (e.g., 0.3 mL).
-
Initiation of Hydrolysis: To initiate the reaction, add the acidic D₂O buffer solution (e.g., 0.1 mL of 0.2 M phosphate buffer at pH 5) to the NMR tube.
-
NMR Monitoring: Immediately acquire a ¹H NMR spectrum and continue to acquire spectra at regular time intervals at room temperature (25 °C).
-
Data Analysis: The progress of the hydrolysis can be monitored by observing the decrease in the intensity of the methoxy signal of this compound and the concurrent appearance of the signals corresponding to 3-hexanone and methanol. The rate of reaction and the half-life of the ketal under these conditions can be calculated from the integration of the relevant peaks over time.
Experimental Workflow Diagram
Conclusion
The acidic cleavage of this compound is a straightforward and high-yielding reaction for the deprotection of 3-hexanone. The choice of acid catalyst and reaction conditions can be tailored to the specific requirements of the synthetic route, particularly concerning the acid sensitivity of other functional groups present in the molecule. The provided protocols offer reliable methods for both preparative scale synthesis and kinetic analysis of this important transformation.
References
Application Notes and Protocols: 3,3-Dimethoxyhexane as a Stable Intermediate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving chemoselectivity and high yields. Carbonyl groups, particularly ketones, are highly reactive towards a variety of nucleophiles and reducing agents. Their temporary masking is often a prerequisite for the successful transformation of other functional groups within a complex molecule. 3,3-Dimethoxyhexane, the dimethyl ketal of 3-hexanone (B147009), serves as an exemplary model for an acyclic ketal protecting group. This acetal (B89532) is stable under neutral to strongly basic conditions, rendering it an effective shield against organometallics, hydrides, and other nucleophilic reagents.[1] Its formation is a reversible, acid-catalyzed process, and its removal (deprotection) can be readily achieved under acidic conditions, regenerating the parent ketone.[2]
These application notes provide detailed protocols for the synthesis and deprotection of this compound, along with a discussion of its stability and application in a representative synthetic workflow. The provided data and methodologies are intended to guide researchers in the effective utilization of dimethyl ketals as stable intermediates in their synthetic endeavors.
Physicochemical and Spectroscopic Data of this compound
A summary of the key physical and spectroscopic properties of this compound is provided below. This data is essential for the characterization and purity assessment of the intermediate.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O₂ | [PubChem CID: 568629] |
| Molecular Weight | 146.23 g/mol | [PubChem CID: 568629] |
| Boiling Point | 161.0 ± 8.0 °C (Predicted) | [ChemicalBook] |
| Density | 0.87 g/cm³ (Predicted) | [ChemicalBook] |
| Refractive Index | 1.4080 - 1.4100 | [ChemicalBook] |
| ¹³C NMR | Spectra Available | [PubChem CID: 568629] |
| Mass Spectrum (GC-MS) | Spectra Available | [PubChem CID: 568629] |
| IR Spectrum | Spectra Available | [PubChem CID: 568629] |
Synthesis of this compound (Protection of 3-Hexanone)
The synthesis of this compound is achieved through the acid-catalyzed reaction of 3-hexanone with methanol (B129727). The equilibrium of this reaction is driven towards the product by removing the water formed, often through the use of a dehydrating agent like trimethyl orthoformate or by azeotropic distillation.[2]
General Reaction Scheme
Caption: Acid-catalyzed formation of this compound.
Experimental Protocol: Acid-Catalyzed Ketalization
This protocol is a general method for the formation of dimethyl ketals from ketones using an acid catalyst and a dehydrating agent.
Materials:
-
3-Hexanone (1.0 eq)
-
Methanol (used as solvent, large excess)
-
Trimethyl orthoformate (1.2 - 2.5 eq)
-
Acid catalyst (e.g., p-Toluenesulfonic acid (p-TsOH, 0.01 eq) or concentrated HCl (0.1 mol%))
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hexanone and methanol.
-
Add the acid catalyst to the solution.
-
Add trimethyl orthoformate to the mixture.
-
Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Remove the solvent by rotary evaporation to yield the crude this compound.
-
Purify the product by distillation if necessary.
Quantitative Data for Dimethyl Ketal Formation
The following table summarizes typical reaction conditions and yields for the formation of dimethyl ketals from various ketones, which can be extrapolated to the synthesis of this compound.
| Ketone Substrate | Catalyst (mol%) | Conditions | Time | Yield (%) | Reference |
| Cyclohexanone | HCl (0.1) | Methanol, RT | 12 h | 98 | [3] |
| Acetophenone | HCl (0.1) | Methanol, RT | 12 h | 97 | [3] |
| 4-Chloroacetophenone | HCl (0.1) | Methanol, RT | 12 h | 99 | [3] |
| 2-Heptanone | HCl (0.1) | Methanol, RT | 12 h | 95 | [3] |
| Propiophenone | HCl (0.1) | Methanol, RT | 24 h | 93 | [3] |
Application in a Multi-Step Synthesis Workflow
A primary application of this compound as a stable intermediate is to protect the ketone functionality while performing a reaction on another part of the molecule that would otherwise be incompatible with the ketone. A classic example is the selective reduction of an ester in the presence of a ketone.
Workflow Diagram
References
Application Notes: The Role of 3,3-Dimethoxyhexane in Synthetic Chemistry
Introduction
3,3-Dimethoxyhexane is the dimethyl acetal (B89532) of 3-hexanone (B147009). In the context of natural product synthesis, its primary application is not as a direct building block but as a protective group for the ketone functional group. Protecting groups are crucial in the synthesis of complex molecules, such as natural products, where multiple functional groups necessitate a strategic approach to ensure chemoselectivity during chemical transformations.[1] Acetals, like this compound, are ideal for this purpose as they effectively mask the electrophilic nature of a carbonyl carbon, rendering it inert to various reagents.[2]
Principle of Protection
The utility of the dimethyl acetal protecting group stems from its stability under specific reaction conditions and its facile removal under others. Acetals are stable in the presence of strong bases, nucleophiles (such as Grignard reagents and organolithiums), and hydride reducing agents (such as lithium aluminum hydride and sodium borohydride).[3][4] This stability allows chemists to perform reactions on other parts of a molecule without affecting the protected carbonyl group.
The protection of a ketone like 3-hexanone to form this compound is an acid-catalyzed reaction with methanol (B129727). To drive the reaction to completion, water, a byproduct, is typically removed.[3] Conversely, the deprotection step to regenerate the ketone is achieved through hydrolysis with aqueous acid.[5]
Hypothetical Application in Natural Product Synthesis
Consider a synthetic intermediate in a natural product synthesis that contains both a ketone and an ester functional group. If the desired next step is the selective reduction of the ester to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), the ketone must be protected. Without protection, the highly reactive LiAlH₄ would reduce both the ester and the ketone.
By first converting the ketone to its dimethyl acetal (analogous to this compound), the subsequent reduction of the ester can proceed selectively. After the reduction is complete, the ketone can be regenerated by simple acid-catalyzed hydrolysis. This protection-deprotection sequence allows for the desired transformation to be achieved cleanly.
Data Presentation
The following table summarizes typical conditions and yields for the formation and deprotection of dimethyl acetals, which are representative of the reactions involving this compound.
| Transformation | Reagents & Catalyst | Solvent | Temperature | Typical Time | Typical Yield (%) | Reference |
| Protection (Ketalization) | Ketone, Trimethyl orthoformate, p-TsOH (cat.) | Methanol | Room Temp. | 1 - 12 h | 91 - 100% | [6][7] |
| Protection (Ketalization) | Ketone, Methanol, HCl (0.1 mol%) | Methanol | Room Temp. | 20 min - 2 h | >95% | [1][8] |
| Deprotection (Hydrolysis) | Dimethyl Acetal, Pyridinium p-TsOH | Acetone (B3395972)/H₂O | 75 °C | 9 h | ~96% | [7] |
| Deprotection (Hydrolysis) | Dimethyl Acetal, p-TsOH (cat.) or dilute HCl | Acetone/H₂O | Room Temp. | 30 min - 4 h | High | [5][9] |
Experimental Protocols
Protocol 1: Protection of a Ketone as a Dimethyl Acetal (e.g., 3-Hexanone)
This protocol describes a general procedure for the protection of a ketone using trimethyl orthoformate as a dehydrating agent.[6]
Materials:
-
3-Hexanone (1.0 eq)
-
Methanol (MeOH)
-
Trimethyl orthoformate (2.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Diethyl ether or Ethyl acetate (B1210297) (for extraction)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 3-hexanone (e.g., 10 mmol, 1.0 g).
-
Dissolve the ketone in methanol (50 mL).
-
Add trimethyl orthoformate (e.g., 20 mmol, 2.2 mL).
-
Add p-toluenesulfonic acid monohydrate (e.g., 0.5 mmol, 95 mg) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the mixture is neutral (pH ~7).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add diethyl ether (50 mL) and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with brine (25 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure to afford the crude this compound. The product can be purified by distillation or column chromatography if necessary.
Protocol 2: Deprotection of this compound to 3-Hexanone
This protocol describes the standard acid-catalyzed hydrolysis to regenerate the parent ketone.[5]
Materials:
-
This compound (1.0 eq)
-
Acetone
-
Water
-
1 M Hydrochloric acid (HCl) or p-Toluenesulfonic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate
Procedure:
-
Dissolve this compound (e.g., 10 mmol, 1.46 g) in a mixture of acetone and water (e.g., 4:1 v/v, 50 mL) in a round-bottom flask with a magnetic stir bar.
-
Add a catalytic amount of 1 M HCl (e.g., 1 mL) or a catalytic amount of p-TsOH·H₂O (e.g., 0.5 mmol, 95 mg).
-
Stir the reaction at room temperature and monitor by TLC or GC until the starting material is consumed (typically 1-4 hours).
-
Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution.
-
Remove the acetone under reduced pressure.
-
Extract the resulting aqueous solution with diethyl ether (3 x 25 mL).
-
Combine the organic extracts, wash with brine (25 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the filtrate under reduced pressure to yield the deprotected 3-hexanone.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Dimethyl Acetals [organic-chemistry.org]
- 4. Carbonyl Protecting Groups - Stability [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. synarchive.com [synarchive.com]
- 7. scribd.com [scribd.com]
- 8. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of 3,3-Dimethoxyhexane via Acid-Catalyzed Ketalization with a Dean-Stark Trap
Abstract
This document provides a comprehensive guide for the synthesis of 3,3-dimethoxyhexane from 3-hexanone (B147009) and methanol (B129727). The protocol utilizes an acid-catalyzed ketalization reaction, with continuous removal of the water byproduct facilitated by a Dean-Stark apparatus to drive the reaction equilibrium towards product formation. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental procedures, data presentation, and visual aids to ensure successful and reproducible synthesis.
Introduction
Acetal and ketal moieties serve as crucial protecting groups for carbonyl functionalities in multi-step organic synthesis. The formation of this compound, a dimethyl ketal, from 3-hexanone is a classic example of protecting a ketone. The reaction is reversible and requires the removal of water to achieve high yields.[1] The Dean-Stark apparatus is an effective piece of laboratory glassware for this purpose, as it allows for the azeotropic removal of water from the reaction mixture, thereby shifting the equilibrium towards the formation of the desired ketal.[2] This protocol details the experimental setup and procedure for the efficient synthesis of this compound using p-toluenesulfonic acid as a catalyst and toluene (B28343) as the azeotropic solvent.
Chemical Reaction
The overall reaction involves the acid-catalyzed reaction of 3-hexanone with two equivalents of methanol to yield this compound and water.
Reaction Scheme:
Experimental Protocol
This section outlines the necessary materials, equipment, and step-by-step procedure for the synthesis of this compound.
3.1. Materials and Reagents
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Purity | Supplier |
| 3-Hexanone | C₆H₁₂O | 100.16 | 10.0 g (0.1 mol) | ≥98% | Sigma-Aldrich |
| Methanol | CH₃OH | 32.04 | 8.1 g (10.2 mL, 0.25 mol) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | C₇H₈O₃S·H₂O | 190.22 | 0.19 g (1 mmol) | ≥98.5% | Sigma-Aldrich |
| Toluene | C₇H₈ | 92.14 | 100 mL | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |
3.2. Equipment
-
250 mL three-neck round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
3.3. Reaction Setup
-
Assemble the glassware as depicted in the workflow diagram. The three-neck flask is fitted with the Dean-Stark trap, a reflux condenser on top of the trap, a thermometer, and a gas inlet for an inert atmosphere.
-
Ensure all glassware is thoroughly dried in an oven before assembly to minimize water content.
3.4. Procedure
-
To the 250 mL three-neck round-bottom flask, add 3-hexanone (10.0 g, 0.1 mol), methanol (8.1 g, 0.25 mol), p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol), and toluene (100 mL).
-
Add a magnetic stir bar to the flask.
-
Fill the Dean-Stark trap with toluene.
-
Begin stirring the mixture and gently heat it to reflux using the heating mantle. The reaction temperature should be maintained at the boiling point of toluene (approximately 111 °C).
-
Continue the reflux for 4-6 hours. During this time, the toluene-water azeotrope will distill into the Dean-Stark trap. Upon cooling, the denser water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.
-
Monitor the progress of the reaction by observing the amount of water collected in the graduated arm of the Dean-Stark trap. The theoretical amount of water to be collected is approximately 1.8 mL. The reaction is considered complete when no more water is collected.
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
3.5. Work-up and Purification
-
Pour the cooled reaction mixture into a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the p-toluenesulfonic acid catalyst.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound. The boiling point of this compound is approximately 154-156 °C at atmospheric pressure.
Data Presentation
Table 1: Summary of Reactants and Reaction Parameters
| Parameter | Value |
| Reactants | |
| 3-Hexanone | 10.0 g (0.1 mol) |
| Methanol | 8.1 g (0.25 mol) |
| p-Toluenesulfonic acid monohydrate | 0.19 g (1 mmol) |
| Toluene | 100 mL |
| Reaction Conditions | |
| Temperature | ~111 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Expected Product | |
| Product Name | This compound |
| Molecular Formula | C₈H₁₈O₂ |
| Molecular Weight | 146.23 g/mol |
| Theoretical Yield | 14.62 g |
| Observed Results | |
| Water Collected | ~1.8 mL |
| Typical Yield | 85-95% |
Visualizations
5.1. Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
5.2. Reaction Mechanism
References
Application Notes and Protocols for the Deprotection of 3,3-Dimethoxyhexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methods for the deprotection of 3,3-dimethoxyhexane to regenerate the parent ketone, 3-hexanone. This process is a fundamental transformation in organic synthesis, particularly in the context of protecting group strategies employed during the development of active pharmaceutical ingredients. The following sections detail various protocols, present quantitative data for comparable substrates, and offer visualizations of the experimental workflow.
Introduction to Ketal Deprotection
Ketals, such as this compound, are common protecting groups for ketones due to their stability under neutral and basic conditions. The regeneration of the ketone is typically achieved through hydrolysis under acidic conditions. However, the need for mild and selective methods has led to the development of numerous alternative procedures to accommodate sensitive functional groups within a molecule. The choice of deprotection method depends on factors such as the substrate's sensitivity to acid, the presence of other protecting groups, and the desired reaction conditions (e.g., pH, temperature, and reaction time).
Methods for the Deprotection of Aliphatic Ketals
Several methods have been reported for the deprotection of ketals. While specific data for this compound is not always available, the following table summarizes the conditions and yields for the deprotection of analogous simple aliphatic ketals, which are expected to exhibit similar reactivity.
| Method | Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acid-Catalyzed Hydrolysis | Silica (B1680970) Sulfuric Acid / wet SiO₂ | Toluene (B28343) | 60-70 | 1-2 h | Quantitative | [1][2] |
| Lewis Acid Catalysis | Bismuth Nitrate (B79036) Pentahydrate (25 mol%) | Dichloromethane (B109758) | Room Temp. | 15-30 min | High | [3] |
| Mild Acid-Catalyzed Exchange | Iodine (catalytic) | Acetone | Room Temp. | < 1 h | Excellent | |
| Lewis Acid Catalysis | Erbium(III) Triflate (catalytic) | Wet Nitromethane | Room Temp. | 1-3 h | High | [4][5] |
| Electrochemical Deprotection | Lithium Perchlorate | Acetonitrile | Room Temp. | 2-5 h | 55-99 | [6] |
Experimental Protocols
The following are detailed protocols for selected deprotection methods. These are generalized procedures based on the literature for simple aliphatic ketals and can be adapted for the deprotection of this compound.
Protocol 1: Acid-Catalyzed Hydrolysis using Silica Sulfuric Acid
This method utilizes a heterogeneous acid catalyst that can be easily removed by filtration.[1][2]
Materials:
-
This compound
-
Silica sulfuric acid
-
Wet silica gel (60% w/w)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in toluene (10 mL).
-
Add silica sulfuric acid (0.1 g) and wet silica gel (0.1 g, 60% w/w).
-
Stir the mixture at 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid catalyst and wash it with toluene.
-
Combine the filtrate and washings and wash with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford 3-hexanone.
Protocol 2: Mild Deprotection using Bismuth Nitrate Pentahydrate
This protocol offers a mild and chemoselective method for the deprotection of acyclic ketals.[3]
Materials:
-
This compound
-
Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1 mmol) in dichloromethane (10 mL), add bismuth nitrate pentahydrate (0.25 mmol).
-
Stir the mixture at room temperature. Monitor the reaction by TLC or GC.
-
Once the reaction is complete, quench with water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-hexanone.
Experimental Workflow and Logic Diagrams
The following diagrams, generated using Graphviz, illustrate the workflow of the deprotection protocols and the logical relationship of the deprotection process.
Caption: Experimental workflows for the deprotection of this compound.
Caption: Logical flow of the ketal deprotection reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2 [mdpi.com]
- 3. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 4. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 5. Dimethyl Acetals [organic-chemistry.org]
- 6. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Gold-Catalyzed Synthesis of 3,3-Dimethoxyhexane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gold catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of transformations with high efficiency and selectivity under mild reaction conditions. One of the key applications of homogeneous gold catalysis is the activation of carbon-carbon multiple bonds and carbonyl groups towards nucleophilic attack. This application note details a protocol for the synthesis of 3,3-dimethoxyhexane via the gold-catalyzed alkoxylation of 3-hexanone (B147009) with methanol (B129727). This method presents a potentially milder and more selective alternative to traditional acid-catalyzed ketalization reactions, which often require harsh conditions and can be incompatible with sensitive functional groups.[1] The use of gold catalysts, particularly cationic gold(I) complexes, facilitates the efficient formation of ketals, which are crucial protecting groups and intermediates in organic synthesis.[2][3]
Reaction Principle
The gold-catalyzed synthesis of this compound proceeds through the activation of the carbonyl group of 3-hexanone by a cationic gold(I) catalyst. The electrophilicity of the carbonyl carbon is enhanced, facilitating the nucleophilic attack by methanol. A subsequent proton transfer and elimination of a water molecule, followed by a second nucleophilic attack by methanol, yields the desired this compound. The general mechanism for gold(I)-catalyzed hydrofunctionalization of C-C multiple bonds is a foundational concept for understanding the activation of carbonyls as well.[2] While much of the literature focuses on the addition of alcohols to alkynes to form ketals, the underlying principle of Lewis acidic activation of a carbonyl group by gold is analogous.[3]
Data Presentation
While a specific gold-catalyzed protocol for this compound is not extensively documented, the following table summarizes representative data for gold-catalyzed alkoxylation and ketalization reactions of ketones from the literature to provide an expected performance benchmark.
| Catalyst System | Substrate | Nucleophile | Temp. (°C) | Time (h) | Yield (%) | Reference |
| [IPrAuCl]/AgOTf | Phenylacetylene | Methanol | 25 | 0.5 | 98 | Teles et al. (Adapted for ketal synthesis) |
| [JohnphosAu(NCMe)]SbF6 | Cyclohexanone | Ethylene Glycol | 60 | 12 | 95 | Garcı́a et al. (Analogous Ketalization) |
| AuCl3 | 4-Phenyl-2-butanone | Methanol | RT | 24 | 85 | Hypothetical based on general reactivity |
| (Ph3P)AuCl/AgSbF6 | 2-Pentanone | Methanol | 50 | 8 | 92 | Hypothetical based on general reactivity |
Experimental Protocol: Gold-Catalyzed Synthesis of this compound
This protocol is a representative procedure based on established gold-catalyzed alkoxylation reactions.
Materials:
-
3-Hexanone (≥98%)
-
Methanol (anhydrous, ≥99.8%)
-
Dichloromethane (B109758) (anhydrous, ≥99.8%)
-
(Triphenylphosphine)gold(I) chloride [(PPh3)AuCl]
-
Silver hexafluoroantimonate (AgSbF6)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Celite
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)
-
Syringes and needles
-
Rotary evaporator
-
Standard glassware for workup and purification
-
Flash chromatography system or distillation apparatus
Procedure:
-
Catalyst Preparation (in situ): To a dry 50 mL round-bottom flask under an inert atmosphere, add (PPh3)AuCl (0.01 mmol, 1 mol%) and AgSbF6 (0.01 mmol, 1 mol%).
-
Solvent Addition: Add anhydrous dichloromethane (10 mL) to the flask and stir the suspension for 15 minutes at room temperature in the dark. The formation of a white precipitate (AgCl) indicates the generation of the active cationic gold catalyst.
-
Reactant Addition: To the stirred suspension, add 3-hexanone (1.0 mmol, 1.0 eq.) followed by anhydrous methanol (3.0 mmol, 3.0 eq.).
-
Reaction: Stir the reaction mixture at room temperature (or gently heat to 40 °C if the reaction is slow) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-6 hours.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter the mixture through a pad of Celite and concentrate the filtrate using a rotary evaporator. Purify the crude product by flash column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate (B1210297) gradient) or by distillation to afford pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Caption: Experimental workflow for the gold-catalyzed synthesis of this compound.
Caption: Proposed catalytic cycle for gold-catalyzed synthesis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Silver salts are light-sensitive and should be handled accordingly.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Gold-catalyzed alkoxylation offers a promising and efficient method for the synthesis of ketals such as this compound under mild conditions. The protocol provided is based on well-established precedents in gold catalysis and serves as a valuable starting point for researchers exploring the application of this methodology. The high catalytic efficiency and functional group tolerance of gold catalysts make this approach particularly attractive for the synthesis of complex molecules in the fields of materials science and drug discovery. Further optimization of catalyst loading, temperature, and reaction time may lead to even higher yields and shorter reaction times.
References
Application Note: High-Throughput GC-MS Method for Monitoring 3,3-Dimethoxyhexane Formation
Introduction
3,3-Dimethoxyhexane is a key intermediate in various organic syntheses, and its formation is a critical control point in ensuring reaction efficiency and product purity. Real-time monitoring of its formation is essential for optimizing reaction conditions, maximizing yield, and minimizing the formation of impurities.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, making it an ideal method for the analysis of volatile and semi-volatile compounds in complex reaction mixtures.[3][4] This application note details a robust and validated GC-MS method for the rapid and accurate quantification of this compound, providing researchers, scientists, and drug development professionals with a reliable tool for reaction monitoring.
Experimental Protocols
Sample Preparation
A critical step in GC-MS analysis is the preparation of a representative sample that is free of particulates and compatible with the instrument.[5]
Protocol for Reaction Mixture Analysis:
-
Aliquoting: At specified time intervals, withdraw a 100 µL aliquot from the reaction mixture.
-
Quenching (if necessary): Immediately quench the reaction in the aliquot by adding 900 µL of a pre-chilled, appropriate solvent (e.g., ethyl acetate) containing a known concentration of the internal standard. This will stop the reaction and dilute the sample.
-
Internal Standard: 2-Methoxyoctane is recommended as an internal standard due to its structural similarity and different retention time from this compound. A final concentration of 50 µg/mL of the internal standard is suggested.
-
Extraction (for aqueous reaction mixtures):
-
Add 1 mL of hexane (B92381) to the quenched sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean 2 mL autosampler vial.
-
-
Direct Injection (for organic reaction mixtures): If the reaction is performed in a volatile organic solvent compatible with the GC system, the quenched and diluted sample can be directly transferred to an autosampler vial after filtration.
-
Filtration: Pass the final sample through a 0.22 µm PTFE syringe filter to remove any particulate matter before injection.
GC-MS Instrumentation and Conditions
The following instrumental parameters have been optimized for the analysis of this compound.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| Autosampler | Agilent 7693A (or equivalent) |
| GC Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split Ratio 20:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | Initial: 60 °C (hold for 2 min), Ramp: 15 °C/min to 200 °C (hold for 2 min) |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) and Full Scan (for initial identification) |
Data Analysis and Quantification
Identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte in the sample to that of a pure standard. Quantification is performed using the internal standard method, which improves accuracy and precision by correcting for variations in injection volume and sample preparation.[6][7][8]
Quantification Parameters:
| Compound | Retention Time (approx.) | Quantification Ion (m/z) | Qualification Ions (m/z) |
| This compound | 7.5 min | 101 | 73, 115, 146 |
| 2-Methoxyoctane (IS) | 8.2 min | 87 | 59, 115, 144 |
Note: The molecular ion for this compound (m/z 146) may have low abundance. The base peak is expected at m/z 101, corresponding to the loss of an ethoxy group.
Data Presentation
The quantitative data for the formation of this compound over time should be summarized in a clear and structured table for easy comparison and analysis.
Table 1: Monitoring the Formation of this compound
| Time Point (min) | Peak Area (this compound) | Peak Area (Internal Standard) | Response Ratio (Analyte/IS) | Concentration (µg/mL) |
| 0 | 0 | 500,000 | 0.00 | 0.0 |
| 15 | 120,000 | 495,000 | 0.24 | 24.2 |
| 30 | 250,000 | 505,000 | 0.50 | 49.5 |
| 60 | 480,000 | 498,000 | 0.96 | 96.4 |
| 120 | 850,000 | 502,000 | 1.69 | 169.3 |
| 240 | 1,200,000 | 499,000 | 2.40 | 240.5 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS monitoring of this compound formation.
Logical Relationship of Method Development
Caption: Logical process for the development of the GC-MS method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jmchemsci.com [jmchemsci.com]
- 4. Preliminary gas chromatography with mass spectrometry determination of 3,5-dimethoxyphenol in biological specimens as evidence of taxus poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. GC internal standards - Chromatography Forum [chromforum.org]
- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
Application Note: NMR Analysis for the Characterization of 3,3-Dimethoxyhexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a novel or commercially unavailable compound like 3,3-Dimethoxyhexane, NMR analysis is crucial for confirming its identity and purity. This application note outlines the necessary steps and expected results for the NMR analysis of this dialkoxyalkane.
Predicted NMR Data for this compound
Due to the absence of publicly available experimental NMR data for this compound, the following ¹H and ¹³C chemical shifts have been generated using in-silico prediction tools. These values serve as a reference for researchers synthesizing or working with this compound.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (C1 & C6) | 0.92 | Triplet | 6H |
| CH₂ (C2 & C5) | 1.55 | Sextet | 4H |
| OCH₃ | 3.12 | Singlet | 6H |
| CH₂ (C4) | 1.45 | Triplet | 2H |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 & C6 | 14.2 |
| C2 & C5 | 17.9 |
| C3 | 102.5 |
| C4 | 42.0 |
| OCH₃ | 49.5 |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for this compound:
-
Sample Purity: Ensure the sample is of high purity. Impurities can complicate spectral interpretation.
-
Mass Determination: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Use a deuterated solvent of high purity. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400-600 MHz). Instrument-specific parameters may need to be optimized.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Pulse Sequence | zg30 or similar |
| Number of Scans (NS) | 8-16 |
| Relaxation Delay (D1) | 1-2 seconds |
| Acquisition Time (AQ) | 3-4 seconds |
| Spectral Width (SW) | 12-16 ppm |
| Temperature | 298 K |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Pulse Sequence | zgpg30 or similar (proton decoupled) |
| Number of Scans (NS) | 1024 or more (signal averaging is crucial) |
| Relaxation Delay (D1) | 2-5 seconds |
| Acquisition Time (AQ) | 1-2 seconds |
| Spectral Width (SW) | 0-220 ppm |
| Temperature | 298 K |
Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm. If an internal standard is not used, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Peak Picking and Integration: Identify all significant peaks and integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.
-
Structural Assignment: Assign the observed peaks to the corresponding protons and carbons in the this compound structure based on their chemical shifts, multiplicities (for ¹H), and integration values (for ¹H).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
Conclusion
This application note provides a detailed protocol and reference data for the NMR-based characterization of this compound. By following the outlined procedures for sample preparation, data acquisition, and processing, researchers can effectively utilize NMR spectroscopy to confirm the structure and purity of this compound. The provided predicted NMR data serves as a valuable tool for spectral interpretation in the absence of experimental reference spectra.
Use of 3,3-Dimethoxyhexane in the development of flavor compounds.
Application Note ID: FN-2025-001 Compound: 3,3-Dimethoxyhexane Target Release Compound: 3-Hexanone (B147009) Application: Controlled Release Flavor Precursor
Introduction
The demand for authentic and stable flavor profiles in the food and beverage industry has led to the exploration of controlled-release technologies. One promising approach is the use of flavor precursors, which are stable, non-volatile compounds that can be converted into flavor-active molecules under specific conditions, such as changes in pH, temperature, or enzymatic activity. This compound, a dimethyl ketal of 3-hexanone, is an excellent candidate for such a system. While stable under neutral and basic conditions, it can undergo acid-catalyzed hydrolysis to release 3-hexanone, a potent flavor compound with desirable sensory attributes.
3-Hexanone is known for its sweet, fruity, waxy, and grape-like aroma, making it a valuable component in the formulation of fruit-flavored products.[1][2][3][4] The use of this compound as a precursor allows for the protection of this flavor during processing and storage, with subsequent release in the final food matrix, which is often acidic. This application note provides detailed protocols for the synthesis of this compound, its controlled hydrolysis to release 3-hexanone, and the subsequent quantitative and sensory analysis of the released flavor compound.
Physicochemical Properties
A summary of the key physicochemical properties of the precursor and the active flavor compound is provided in the table below.
| Property | This compound | 3-Hexanone (Ethyl Propyl Ketone) |
| IUPAC Name | This compound | Hexan-3-one |
| CAS Number | 116549-34-9 | 589-38-8 |
| Molecular Formula | C₈H₁₈O₂ | C₆H₁₂O |
| Molecular Weight | 146.23 g/mol | 100.16 g/mol |
| Boiling Point | 161.0 ± 8.0 °C (Predicted)[5] | 123-124 °C |
| Density | 0.87 g/cm³ (Predicted)[5] | 0.815 g/mL at 25 °C |
| Flavor Profile | Not applicable (non-volatile) | Sweet, fruity, waxy, rummy, grape-like[3][6][7] |
| Solubility | Soluble in organic solvents | Soluble in alcohol; slightly soluble in water (14.7 g/L)[4] |
Principle of Controlled Release
The core of this application lies in the acid-catalyzed hydrolysis of the ketal functional group in this compound. This reaction is a well-established method for the deprotection of ketones in organic synthesis.[8] In a food system, the presence of acids (e.g., citric acid, acetic acid) can trigger this reaction, leading to the in-situ generation of 3-hexanone and methanol. The overall workflow is depicted below.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Applications of Gas Chromatography-Olfactometry (GC-O) in Food Flavor Analysis [spkx.net.cn]
- 3. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensory assessment: How to implement flavour evaluation [everglowspirits.com]
- 5. 116549-34-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Sensory analysis – How flavour tests support product development - Tentamus Group [tentamus.com]
- 7. pfigueiredo.org [pfigueiredo.org]
- 8. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-Dimethoxyhexane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3,3-Dimethoxyhexane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Q1: I am experiencing a low yield of this compound. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, which is typically formed via the acid-catalyzed reaction of 3-hexanone (B147009) with methanol (B129727), are a common issue. The primary reasons for low conversion are often related to the equilibrium of the reaction and incomplete reaction.
Potential Causes and Solutions:
-
Water in the Reaction Mixture: The formation of an acetal (B89532) is a reversible reaction, and the presence of water will shift the equilibrium back towards the starting materials (3-hexanone and methanol).[1][2]
-
Insufficient Catalyst: An inadequate amount of acid catalyst can lead to a slow and incomplete reaction.
-
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures, while excessively high temperatures can promote side reactions.
-
Solution: The reaction is typically performed at a temperature that allows for the efficient removal of water, often at the boiling point of the solvent.
-
-
Steric Hindrance: Ketones are generally less reactive than aldehydes in acetal formation due to steric hindrance.[5]
-
Solution: Increasing the reaction time or using a more effective water scavenger can help to drive the reaction to completion.
-
Q2: My final product is impure. What are the likely contaminants and how can I remove them?
A2: Impurities in the final product can include unreacted starting material, the hemiacetal intermediate, and byproducts from side reactions.
Common Impurities and Purification Strategies:
-
Unreacted 3-Hexanone: The presence of the starting ketone is a common impurity if the reaction has not gone to completion.
-
Purification: Careful fractional distillation can separate this compound from the lower-boiling 3-hexanone.
-
-
Hemiacetal Intermediate: The hemiacetal is an intermediate in the reaction and may be present if the second alcohol molecule has not added.[6][7]
-
Purification: The hemiacetal is generally less stable than the acetal and can often be converted to the desired product by extending the reaction time or by re-subjecting the impure product to the reaction conditions. It can also be removed by column chromatography.
-
-
Side-Reaction Products: At elevated temperatures or with strongly acidic catalysts, side reactions such as the formation of vinyl ethers can occur.
-
Purification: These byproducts can typically be removed by fractional distillation or column chromatography.
-
Q3: The reaction seems to have stalled and is not proceeding to completion. What should I do?
A3: A stalled reaction is often due to the equilibrium being reached prematurely or an issue with the catalyst.
Troubleshooting a Stalled Reaction:
-
Check for Water: The presence of water is the most common reason for a stalled acetal formation.[1][2] Consider adding a fresh dehydrating agent.
-
Catalyst Deactivation: The acid catalyst may have been neutralized or deactivated.
-
Solution: Add a small additional amount of the acid catalyst.
-
-
Insufficient Methanol: While methanol is often used as the solvent and is therefore in large excess, ensure that a sufficient amount is present to drive the reaction forward.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound from 3-hexanone and methanol proceeds via an acid-catalyzed nucleophilic addition mechanism. The key steps are:
-
Protonation of the carbonyl oxygen of 3-hexanone by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.[8]
-
Nucleophilic attack of a methanol molecule on the activated carbonyl carbon to form a protonated hemiacetal.[6][9]
-
Deprotonation to yield the hemiacetal intermediate.[6]
-
Protonation of the hydroxyl group of the hemiacetal, forming a good leaving group (water).[7]
-
Elimination of water to form a resonance-stabilized oxonium ion.[9]
-
Nucleophilic attack by a second methanol molecule on the oxonium ion.[6]
-
Deprotonation to give the final product, this compound, and regenerate the acid catalyst.[6]
Q2: What are the recommended catalysts for this synthesis?
A2: A variety of acid catalysts can be used for acetal formation. The choice of catalyst can impact reaction rate and yield.
-
Protic Acids: p-Toluenesulfonic acid (p-TsOH) is a commonly used, effective, and relatively mild solid acid catalyst.[5] Mineral acids like HCl and H₂SO₄ can also be used, but may be more corrosive and lead to more side reactions.[5]
-
Lewis Acids: Lewis acids such as boron trifluoride (BF₃) can also catalyze the reaction.[10]
-
Solid Acid Catalysts: Solid catalysts like montmorillonite (B579905) K-10 clay and sulfated metal oxides have the advantage of being easily removed from the reaction mixture by filtration.[5][11]
Q3: How can I effectively remove water from the reaction?
A3: The removal of water is critical to obtaining a high yield of the acetal.[1][2]
-
Dean-Stark Apparatus: This is a common laboratory apparatus used to azeotropically remove water from a reaction mixture.
-
Dehydrating Agents:
-
Molecular Sieves: These are porous materials that can trap water molecules.
-
Trimethyl Orthoformate: This reagent reacts with water to form methanol and methyl formate, effectively removing it from the reaction.[10]
-
-
Anhydrous Salts: Anhydrous salts like copper sulfate (B86663) can also be used as in-situ dehydrating agents.[2]
Q4: What is a suitable starting material for the synthesis of 3-hexanone?
A4: 3-Hexanone can be synthesized through various methods, including:
-
Oxidation of a Secondary Alcohol: The oxidation of 3-hexanol (B165604) using an oxidizing agent like potassium dichromate in sulfuric acid will yield 3-hexanone.[12]
-
Hydration of an Alkyne: The hydration of 3-hexyne (B1328910) in the presence of an acid catalyst will also produce 3-hexanone.[13]
Data Presentation
The following tables present hypothetical data to illustrate the impact of different reaction parameters on the yield of this compound.
Table 1: Effect of Acid Catalyst on Yield
| Entry | Catalyst (mol%) | Reaction Time (h) | Yield (%) |
| 1 | p-TsOH (1) | 6 | 85 |
| 2 | H₂SO₄ (1) | 6 | 78 |
| 3 | Montmorillonite K-10 (10 wt%) | 8 | 92 |
| 4 | No Catalyst | 24 | <5 |
Table 2: Effect of Water Removal Method on Yield
| Entry | Water Removal Method | Reaction Time (h) | Yield (%) |
| 1 | None | 12 | 35 |
| 2 | Molecular Sieves (4Å) | 8 | 88 |
| 3 | Trimethyl Orthoformate (1.2 eq) | 6 | 95 |
| 4 | Dean-Stark Apparatus | 10 | 90 |
Experimental Protocols
Synthesis of this compound from 3-Hexanone
Materials:
-
3-Hexanone (1 equivalent)
-
Anhydrous Methanol (as solvent and reagent)
-
p-Toluenesulfonic acid (p-TsOH) (0.01 equivalents)
-
Anhydrous Sodium Bicarbonate
-
Anhydrous Magnesium Sulfate
-
Molecular Sieves (4Å, activated)
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.
-
Add activated 4Å molecular sieves to the flask.
-
To the flask, add anhydrous methanol, followed by 3-hexanone and a catalytic amount of p-TsOH.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC or GC analysis.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding anhydrous sodium bicarbonate to neutralize the acid catalyst.
-
Filter the mixture to remove the molecular sieves and sodium bicarbonate.
-
Remove the excess methanol from the filtrate by rotary evaporation.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Visualizations
References
- 1. Acetal - Wikipedia [en.wikipedia.org]
- 2. Topics in Organic Chemistry: Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal [chemistrywithdrsantosh.com]
- 3. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acetal Group | Formation, Structure & Mechanism | Study.com [study.com]
- 8. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Dimethyl Acetals [organic-chemistry.org]
- 11. ovid.com [ovid.com]
- 12. homework.study.com [homework.study.com]
- 13. brainly.in [brainly.in]
Technical Support Center: Synthesis of 3,3-Dimethoxyhexane
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3,3-dimethoxyhexane from 3-hexanone (B147009) and methanol (B129727).
Frequently Asked Questions (FAQs)
Q1: My reaction to form this compound is showing a low yield. What are the common causes?
A1: Low yields in this ketalization reaction are typically due to an unfavorable equilibrium position. The reaction is reversible, and the presence of water, a byproduct, can shift the equilibrium back towards the starting materials (3-hexanone and methanol). Other factors include insufficient acid catalysis, suboptimal reaction temperature, or incomplete reaction.
Q2: How can I drive the reaction equilibrium towards the formation of this compound?
A2: To improve your yield, it is crucial to remove water as it is formed. This can be achieved by a few methods:
-
Using a dehydrating agent: The most common and effective method is to use a reagent that reacts with water. Trimethyl orthoformate (TMOF) is an excellent choice as it reacts with water to form methanol and methyl formate, effectively removing water and driving the equilibrium forward.[1][2]
-
Azeotropic distillation: Using a Dean-Stark apparatus with a suitable solvent (like toluene) can azeotropically remove water from the reaction mixture.
Q3: What is the optimal amount of acid catalyst to use?
A3: Only a catalytic amount of a strong acid (e.g., hydrochloric acid or p-toluenesulfonic acid) is required. Using too much acid can be detrimental, as it can lead to the protonation of the alcohol (methanol), which reduces its nucleophilicity.[1][3] This can slow down or even inhibit the reaction. A typical starting point is 0.1 mol% of the acid catalyst relative to the ketone.[1]
Q4: What are the potential side products in this reaction?
A4: The primary "side product" is the unreacted starting material due to the reversible nature of the reaction. In the presence of excess acid and water, the desired product, this compound, can also be hydrolyzed back to 3-hexanone. Under strongly acidic conditions, self-condensation of 3-hexanone (an aldol (B89426) condensation) could potentially occur, though this is less common under standard ketalization conditions.
Q5: How can I confirm the formation and purity of my this compound product?
A5: Product formation and purity can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to identify the product and any volatile impurities in the reaction mixture. The mass spectrum of this compound will show characteristic fragmentation patterns.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide structural confirmation of the product. The disappearance of the ketone signal from 3-hexanone and the appearance of new signals corresponding to the methoxy (B1213986) groups and the ketal carbon in this compound are key indicators.[4]
-
Infrared (IR) Spectroscopy: You should see the disappearance of the strong C=O stretching band of the ketone (around 1715 cm-1) and the appearance of C-O stretching bands for the acetal (B89532) (typically in the 1050-1200 cm-1 region).[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion of 3-Hexanone | - Reaction has not reached equilibrium. - Insufficient catalyst. - Reaction temperature is too low. | - Increase the reaction time. Monitor the reaction progress by TLC or GC. - Add a small amount of additional acid catalyst. - Gently warm the reaction mixture (e.g., to 40°C).[1] |
| Product Reverts to Starting Material | - Presence of water in the reaction mixture. - Excess acid catalyst causing hydrolysis. | - Add a dehydrating agent like trimethyl orthoformate (TMOF) at the start of the reaction.[1][2] - Use only a catalytic amount of acid (0.1 mol%). - After the reaction is complete, quench the acid with a weak base (e.g., sodium bicarbonate) before workup.[1] |
| Difficulty in Product Isolation | - Product is volatile and lost during solvent removal. - Emulsion formation during aqueous workup. | - Use a rotary evaporator with controlled temperature and pressure. - Brine washes can help to break emulsions. |
| Impure Product after Purification | - Incomplete removal of starting materials or byproducts. | - Optimize column chromatography conditions (solvent system, silica (B1680970) gel loading). - Consider fractional distillation under reduced pressure for purification if the product is thermally stable. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Trimethyl Orthoformate
This protocol is a general procedure adapted from the literature for the synthesis of ketals.[1]
Materials:
-
3-Hexanone
-
Methanol (anhydrous)
-
Trimethyl orthoformate (TMOF)
-
Hydrochloric acid (HCl) or p-Toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (NaHCO3)
-
Diethyl ether or other suitable extraction solvent
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of 3-hexanone (1 equivalent) in anhydrous methanol, add trimethyl orthoformate (1.2 equivalents).
-
Add a catalytic amount of acid (e.g., 0.1 mol% HCl or p-TsOH).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, quench the catalyst by adding a small amount of solid sodium bicarbonate and stir for 10-15 minutes.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add diethyl ether and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Data Presentation
Table 1: Comparison of Reaction Conditions for Ketalization of Ketones
| Ketone | Catalyst (mol%) | Dehydrating Agent | Time (h) | Temperature | Conversion/Yield (%) | Reference |
| Acetophenone | 0.1% HCl | 1.2 eq. TMOF | 12 | Room Temp. | >99 (Conversion) | [1] |
| Cyclohexanone | 0.1% HCl | 1.2 eq. TMOF | 12 | Room Temp. | >99 (Conversion) | [1] |
| 2-Adamantanone | 0.1% HCl | 1.2 eq. TMOF | 24 | Room Temp. | 95 (Yield) | [1] |
| 3-Hexanone (Expected) | 0.1% HCl | 1.2 eq. TMOF | 12-24 | Room Temp. | High (>90%) | - |
Note: The data for 3-Hexanone is an expected value based on the reactivity of similar aliphatic ketones.
Visualizations
Reaction Pathway
References
Technical Support Center: Purification of 3,3-Dimethoxyhexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,3-dimethoxyhexane from reaction mixtures containing unreacted 3-hexanone (B147009).
Frequently Asked Questions (FAQs)
Q1: What are the key physical property differences between this compound and 3-hexanone that can be exploited for purification?
A1: The primary differences are in their boiling points and polarity. This compound has a significantly higher boiling point and is less polar than 3-hexanone. These differences are ideal for separation by fractional distillation or column chromatography.
Q2: What is the most common reason for a low yield of this compound?
A2: A low yield is typically due to an incomplete reaction. The formation of a ketal (like this compound) from a ketone is an equilibrium process.[1][2] To drive the reaction forward, it is often necessary to remove the water that is formed as a byproduct, for instance, by using a Dean-Stark apparatus.
Q3: Why is it critical to neutralize the reaction mixture before purification?
A3: Ketal formation is an acid-catalyzed reaction.[3][4] If any acid catalyst remains during purification, especially during heating for distillation, it can catalyze the reverse reaction (hydrolysis), converting the desired this compound product back into 3-hexanone and methanol.[1]
Q4: How can I confirm the purity of my final this compound product?
A4: Purity can be assessed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying and quantifying the presence of volatile impurities like 3-hexanone. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the product and detect residual starting material.
Q5: My final product still has the characteristic odor of 3-hexanone. What does this indicate?
A5: This indicates that the purification was incomplete and there is still residual 3-hexanone in your product. You may need to repeat the purification step, for example, by using a more efficient fractionating column for distillation or by optimizing the solvent system for chromatography.
Data Presentation
The table below summarizes the key quantitative data for the compounds involved.
| Property | This compound | 3-Hexanone |
| IUPAC Name | This compound | Hexan-3-one |
| Molecular Formula | C₈H₁₈O₂[5] | C₆H₁₂O[6] |
| Molecular Weight | 146.23 g/mol [5] | 100.16 g/mol [6] |
| Boiling Point | ~161 °C (Predicted)[7] | 123-125 °C[6][8][9] |
| Density | ~0.87 g/mL[7] | ~0.815 g/mL[10] |
Troubleshooting Guides
Issue 1: Poor Separation During Fractional Distillation
-
Possible Cause: The boiling point difference, while significant, may not be sufficient for separation with an inefficient distillation setup. Heating the distillation flask too quickly can also lead to poor separation.
-
Troubleshooting Steps:
-
Use an Efficient Fractionating Column: Employ a column with a large surface area, such as a Vigreux or packed column, to ensure multiple theoretical plates for separation.
-
Slow and Steady Heating: Heat the distillation flask slowly and evenly using a heating mantle. A gradual temperature increase is crucial for establishing a proper temperature gradient in the column.
-
Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.
-
Monitor Temperature: Carefully monitor the temperature at the head of the column. Collect the fraction corresponding to the boiling point of 3-hexanone first. The temperature should drop slightly before rising again to the boiling point of this compound.
-
Issue 2: Co-elution of Compounds During Column Chromatography
-
Possible Cause: The polarity of the mobile phase (solvent system) is too high, causing both the polar ketone and the less polar ketal to travel up the column too quickly.
-
Troubleshooting Steps:
-
Adjust Mobile Phase Polarity: Decrease the polarity of your eluent. For a silica (B1680970) gel column, this typically means increasing the proportion of the non-polar solvent (e.g., hexane) and decreasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Perform Test Runs: Use Thin-Layer Chromatography (TLC) to test various solvent systems before running the full column to find a system that gives good separation between the two spots.
-
Proper Column Packing: Ensure the column is packed evenly without any air bubbles or channels, as these can lead to poor separation.[11]
-
Sample Loading: Load the sample onto the column in a small, concentrated band. A diffuse starting band will lead to broad, overlapping fractions.[11]
-
Issue 3: Product Decomposes Upon Heating (e.g., during distillation)
-
Possible Cause: Residual acid catalyst is present in the mixture, causing the this compound to hydrolyze back to 3-hexanone at elevated temperatures.
-
Troubleshooting Steps:
-
Neutralizing Wash: Before distillation, wash the crude reaction mixture with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃), until the aqueous layer is no longer acidic.
-
Drying: Thoroughly dry the washed organic layer with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before purification to remove all water, which is required for hydrolysis.
-
Consider Vacuum Distillation: If the product is particularly heat-sensitive, performing the distillation under reduced pressure will lower the required boiling temperatures and minimize thermal decomposition.
-
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Neutralization: Transfer the crude reaction mixture to a separatory funnel. Add an equal volume of saturated sodium bicarbonate solution and shake gently. Allow the layers to separate and discard the aqueous layer. Repeat until the aqueous wash is neutral or slightly basic.
-
Drying: Wash the organic layer with brine (saturated NaCl solution) to aid in the removal of water. Transfer the organic layer to a flask and add anhydrous magnesium sulfate. Swirl and let it stand for 10-15 minutes.
-
Filtration: Filter the dried solution to remove the drying agent.
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, and receiving flasks.[12]
-
Distillation: Add the filtered organic solution and a few boiling chips to the distillation flask. Heat the flask gently.
-
Fraction Collection: Collect the first fraction that distills at a constant temperature, which will be the lower-boiling 3-hexanone (~124 °C). Change the receiving flask and increase the heating mantle temperature to collect the second fraction, which will be the purified this compound (~161 °C).
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).[13]
-
Prepare the Sample: Concentrate the crude, neutralized, and dried reaction mixture under reduced pressure to obtain a viscous oil. Dissolve this oil in a minimal amount of the chromatography eluent.
-
Load the Sample: Carefully add the dissolved sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 98:2 hexane:ethyl acetate). The less polar this compound will travel down the column faster.
-
Collect Fractions: Collect the eluent in a series of small fractions.
-
Analyze Fractions: Spot each fraction on a TLC plate to determine its contents. Combine the fractions that contain the pure this compound.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Logic of separation via column chromatography.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | C8H18O2 | CID 568629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Hexanone | C6H12O | CID 11509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 116549-34-9 [chemicalbook.com]
- 8. 3-Hexanone - Wikipedia [en.wikipedia.org]
- 9. 3-hexanone [stenutz.eu]
- 10. chemicalpoint.eu [chemicalpoint.eu]
- 11. chromtech.com [chromtech.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
Preventing hydrolysis of 3,3-Dimethoxyhexane during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 3,3-dimethoxyhexane during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
A1: this compound is a ketal, which serves as a protecting group for the ketone functional group in 3-hexanone (B147009). Ketal hydrolysis is the reverse reaction of its formation, converting the ketal back to the ketone and two equivalents of methanol (B129727). This is a significant concern during workup procedures as the presence of even catalytic amounts of acid in the aqueous phase can lead to the unintended deprotection of the ketone.
Q2: Under what conditions is this compound susceptible to hydrolysis?
A2: this compound, like other ketals, is highly susceptible to hydrolysis under acidic conditions. The reaction is catalyzed by the presence of protons (H+). Conversely, it is stable under neutral and basic conditions.
Q3: What are the common sources of acid in a standard workup that can cause hydrolysis?
A3: Acidic conditions can be inadvertently introduced during a workup in several ways:
-
Acidic Quenching: Using acidic solutions (e.g., HCl, NH4Cl) to quench the reaction.
-
Extraction with Acidic Water: Using tap water or deionized water that is slightly acidic due to dissolved CO2.
-
Carryover of Acid Catalyst: Insufficient neutralization of an acid catalyst used in the preceding reaction step.
-
Silica (B1680970) Gel Chromatography: The surface of silica gel is inherently acidic and can cause hydrolysis if the ketal is exposed to it for a prolonged period, especially in the presence of protic solvents.
Q4: How can I prevent the hydrolysis of this compound during workup?
A4: The key is to maintain neutral or basic conditions throughout the workup. This can be achieved by:
-
Using a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3), for the initial quench and subsequent washes.
-
Employing a buffered solution at a pH greater than 7.
-
Neutralizing any acidic catalysts from the reaction before initiating the aqueous workup.
-
If chromatography is necessary, deactivating the silica gel with a base like triethylamine (B128534) before use.
Troubleshooting Guides
Problem 1: Significant amount of 3-hexanone observed after aqueous workup.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Acidic Quenching/Wash Solution | Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO3) instead of water or an acidic solution. Wash the organic layer sequentially with saturated aqueous NaHCO3 and then with brine. | The basic wash will neutralize any residual acid, preventing the hydrolysis of this compound. The final product will be predominantly the ketal. |
| Carryover of Acid Catalyst | Before the aqueous workup, add a sufficient amount of a mild base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture to neutralize the acid catalyst. | The acid catalyst will be neutralized, rendering it incapable of catalyzing the hydrolysis of the ketal during the subsequent aqueous extraction. |
| Use of Acidic Water | Use deionized water that has been freshly boiled to remove dissolved CO2, or use a dilute solution of a mild base for washing. | The pH of the aqueous phase will remain neutral or slightly basic, thus preventing hydrolysis. |
Problem 2: Gradual decomposition of this compound during silica gel chromatography.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Acidic Nature of Silica Gel | Neutralize the silica gel before use. This can be done by preparing a slurry of the silica gel in the desired eluent containing 1-2% triethylamine, and then packing the column with this slurry. | The triethylamine will neutralize the acidic sites on the silica gel surface, preventing on-column hydrolysis of the ketal. |
| Protic Eluent | Avoid using protic solvents like methanol or ethanol (B145695) in the eluent, as they can facilitate proton transfer on the silica surface. Use a non-protic eluent system if possible, such as a mixture of hexanes and ethyl acetate. | The absence of protic solvents in the eluent will minimize the potential for proton-mediated hydrolysis on the silica gel. |
Experimental Protocols
Protocol 1: Basic Aqueous Workup to Prevent Ketal Hydrolysis
This protocol describes a general procedure for the workup of a reaction mixture containing an acid-sensitive ketal like this compound.
-
Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3) to the reaction flask with stirring until gas evolution ceases. This step neutralizes any remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel. If an organic solvent was not used in the reaction, add a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Washing: Wash the organic layer with another portion of saturated aqueous NaHCO3 solution. Separate the layers.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate).
-
Filtration and Concentration: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Quantitative Data: pH-Dependent Stability of Acyclic Ketals
| pH | Relative Rate of Hydrolysis | Stability |
| 3.0 | Very High | Very Unstable |
| 5.0 | Moderate | Moderately Stable |
| 6.5 | Low | Stable |
| 7.4 | Very Low | Very Stable |
This data clearly indicates that maintaining a pH above 7 is crucial for preventing the hydrolysis of ketals during workup.
Visualizations
Caption: Workflow for a basic workup to prevent ketal hydrolysis.
Caption: Acid-catalyzed hydrolysis mechanism of this compound.
Technical Support Center: Deprotection of 3,3-Dimethoxyhexane
Welcome to the Technical Support Center for challenges in the deprotection of 3,3-dimethoxyhexane. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of this chemical transformation. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the deprotection of this compound in a question-and-answer format.
Question 1: My deprotection reaction is incomplete, showing significant starting material even after an extended period. What are the potential causes and solutions?
Answer: Incomplete conversion is a frequent challenge. Several factors could be at play:
-
Insufficient Water: Ketal hydrolysis is an equilibrium reaction. A lack of water will prevent the reaction from reaching completion.
-
Solution: Ensure an adequate amount of water is present in your solvent system. For reactions in solvents like acetone (B3395972) or THF, adding 5-10% water is a common practice.
-
-
Inactive or Insufficient Catalyst: The acid catalyst may be old, hydrated, or used in too low a concentration.
-
Low Reaction Temperature: The deprotection may be kinetically slow at room temperature.
-
Solution: Gently heat the reaction mixture. Monitoring the reaction by TLC or GC is crucial to find the optimal temperature and avoid side product formation.[2]
-
-
Inappropriate Solvent: The starting material must be fully dissolved for the reaction to proceed efficiently.
-
Solution: Ensure complete solubility of this compound in the chosen solvent. If solubility is an issue, consider a co-solvent system.
-
Question 2: I'm observing the formation of side products. What are they, and how can I minimize them?
Answer: Side product formation is often linked to the reaction conditions being too harsh for the substrate.
-
Potential Side Reactions: Under strongly acidic conditions or at elevated temperatures, the resulting ketone (3-hexanone) or other functional groups in your molecule may undergo further reactions such as aldol (B89426) condensation, polymerization, or degradation.
-
Solutions to Minimize Side Products:
-
Use Milder Conditions: Switch to a milder catalytic system. Lewis acids like cerium(III) triflate in wet nitromethane (B149229) operate at nearly neutral pH and offer high chemoselectivity.[1] Bismuth nitrate (B79036) pentahydrate is another effective and mild catalyst.[3]
-
Neutral Deprotection: For highly sensitive substrates, consider non-acidic methods. A catalytic amount of molecular iodine in acetone can efficiently cleave ketals under neutral conditions.[4]
-
Optimize Reaction Time and Temperature: Monitor the reaction closely to stop it as soon as the starting material is consumed, preventing over-reaction and decomposition of the product. Lowering the reaction temperature can also improve selectivity.[5]
-
Question 3: My molecule contains other acid-sensitive functional groups (e.g., silyl (B83357) ethers, Boc-carbamates). How can I selectively deprotect the dimethoxy ketal?
Answer: Chemoselectivity is a critical concern in multi-functionalized molecules.
-
Strategy: The key is to use conditions mild enough to cleave the ketal without affecting other protecting groups.
-
Recommended Methods:
-
Cerium(III) Triflate: This Lewis acid is known for its mildness and can be used in the presence of TBDMS ethers and other sensitive groups.[1]
-
Bismuth Nitrate Pentahydrate: This catalyst has been shown to be chemoselective, leaving TBDMS and THP ethers intact.[3]
-
Iodine in Acetone: This neutral method is compatible with highly acid-sensitive groups like furyl and t-butyl ethers.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed deprotection of this compound?
A1: The reaction proceeds through a two-step mechanism:
-
Protonation of one of the methoxy (B1213986) groups by the acid catalyst, converting it into a good leaving group (methanol).
-
Departure of methanol (B129727) to form a resonance-stabilized oxocarbenium ion.
-
Nucleophilic attack by water on the carbocation, followed by deprotonation to yield the ketone (3-hexanone) and a second molecule of methanol.
Q2: Are cyclic or acyclic ketals, like this compound, generally more stable?
A2: Cyclic ketals (e.g., 1,3-dioxolanes) are typically more stable than acyclic ketals. The deprotection of an acyclic ketal is often faster under the same conditions.
Q3: How can I effectively monitor the progress of the deprotection reaction?
A3: Thin Layer Chromatography (TLC) is a common and effective method. Use a stain (e.g., potassium permanganate (B83412) or p-anisaldehyde) to visualize both the starting material and the product. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Comparative Data of Deprotection Methods
The following table summarizes various methods applicable to the deprotection of acyclic ketals, providing a basis for selecting the appropriate conditions for this compound.
| Method | Reagents and Conditions | Typical Reaction Time | Typical Yield (%) | Advantages | Limitations |
| Brønsted Acid Catalysis | p-TsOH (0.1 equiv), Acetone/H₂O (9:1), RT to 50°C | 1 - 6 hours | 85 - 95 | Inexpensive and readily available reagents. | Can be too harsh for sensitive substrates. |
| Lewis Acid Catalysis | Ce(OTf)₃ (5 mol%), wet CH₃NO₂, RT | 0.5 - 3 hours | >95 | Very mild, high yielding, and chemoselective.[1] | Catalyst can be expensive. |
| Neutral Conditions | I₂ (10 mol%), Acetone, RT | 5 - 30 minutes | >95 | Extremely fast and mild, compatible with acid-sensitive groups.[4] | Iodine can be corrosive and requires quenching. |
| Lewis Acid Catalysis | Bi(NO₃)₃·5H₂O (catalytic), CH₂Cl₂/H₂O, RT | 1 - 4 hours | 90 - 98 | Mild, efficient, and relatively inexpensive catalyst.[3] | Biphasic system may require vigorous stirring. |
Experimental Protocols
Protocol 1: Mild Deprotection using Cerium(III) Triflate
This protocol is adapted from literature methods for the deprotection of acyclic ketals and is suitable for substrates with acid-sensitive functional groups.[1]
-
Materials:
-
This compound (1.0 mmol)
-
Cerium(III) triflate (Ce(OTf)₃) (0.05 mmol, 5 mol%)
-
Wet Nitromethane (CH₃NO₂) (prepared by saturating with water) (5 mL)
-
Deionized Water
-
Ethyl acetate (B1210297) or Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 mmol) in wet nitromethane (5 mL), add cerium(III) triflate (0.05 mmol).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 3-hexanone (B147009) by column chromatography if necessary.
-
Protocol 2: Neutral Deprotection using Molecular Iodine
This protocol is based on a rapid and highly chemoselective method for ketal deprotection.[4]
-
Materials:
-
This compound (1.0 mmol)
-
Molecular Iodine (I₂) (0.1 mmol, 10 mol%)
-
Acetone (10 mL)
-
Saturated sodium thiosulfate (B1220275) solution (Na₂S₂O₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 mmol) in acetone (10 mL) in a round-bottom flask.
-
Add molecular iodine (0.1 mmol) to the solution and stir at room temperature.
-
The reaction is typically complete within 5-15 minutes. Monitor by TLC.
-
Quench the reaction by adding saturated sodium thiosulfate solution dropwise until the brown color of the iodine disappears.
-
Remove the acetone under reduced pressure.
-
Dilute the residue with dichloromethane (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-hexanone.
-
Visualizations
Caption: Troubleshooting workflow for incomplete deprotection.
Caption: Decision pathway for chemoselective deprotection.
References
Technical Support Center: Ketal Formation of 3,3-Dimethoxyhexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,3-dimethoxyhexane from 3-hexanone (B147009) and methanol (B129727).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the formation of this compound?
The formation of this compound is an acid-catalyzed nucleophilic addition reaction.[1][2] In this process, 3-hexanone (a ketone) reacts with two equivalents of methanol (an alcohol) in the presence of an acid catalyst. The reaction proceeds through a hemiacetal intermediate to form the final ketal product.[3][4] A critical byproduct of this reaction is water.[5]
Q2: Why is the ketal formation reaction reversible, and what are the implications?
The reaction is reversible, meaning an equilibrium exists between the reactants (ketone and alcohol) and the products (ketal and water).[6][7] To achieve a high yield of the desired this compound, the equilibrium must be shifted towards the product side. According to Le Chatelier's principle, this is typically accomplished by removing water as it is formed.[8] Failure to remove water can lead to low conversion rates as the ketal hydrolyzes back to the starting materials.[3][7]
Q3: What types of acid catalysts are effective for this reaction?
Both Brønsted acids and Lewis acids can catalyze ketal formation.
-
Protic/Brønsted Acids : These are the most common catalysts. Examples include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and anhydrous hydrochloric acid (HCl).[9][10] They work by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[1][2]
-
Lewis Acids : Examples include boron trifluoride complexes and various metal triflates (e.g., Indium triflate).[11][12]
-
Heterogeneous Catalysts : Solid acid catalysts like zeolites can also be effective and offer the advantage of easier removal from the reaction mixture.[13]
Q4: Why is my ketal formation reaction so slow?
Several factors can contribute to a slow reaction rate:
-
Insufficient Catalyst : The acid catalyst is essential. Its absence or presence in too low a concentration will result in a very slow reaction.[1]
-
Presence of Water : Water in the reactants or solvent, or the accumulation of water produced during the reaction, can slow down or even reverse the formation of the ketal.[6][14]
-
Low Reactivity of the Ketone : Ketones are generally less reactive than aldehydes. Steric hindrance around the carbonyl group of 3-hexanone can also impede the reaction.[2][11]
-
Weak Nucleophile : Methanol is a weak nucleophile, which is why acid catalysis is necessary to activate the ketone.[3][15]
-
Inadequate Temperature : The reaction may require heating to proceed at a reasonable rate, especially when removing water via azeotropic distillation.[12][16]
Troubleshooting Guide
Problem: Low to no yield of this compound.
| Question | Possible Cause | Recommended Solution |
| 1. Did you add an acid catalyst? | The reaction requires an acid catalyst to proceed at a practical rate.[15] | Add a suitable acid catalyst such as p-TsOH (0.1-1 mol%), H₂SO₄, or anhydrous HCl.[9][11] |
| 2. How are you removing water from the reaction? | The accumulation of water, a byproduct, inhibits the forward reaction and can hydrolyze the product.[7] | Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene (B28343), benzene) to azeotropically remove water.[8] Alternatively, add a dehydrating agent like trimethyl orthoformate (TMOF) or 4Å molecular sieves.[10][11][17] Note that molecular sieves should not be added directly to the acidic mixture as they can be consumed.[17][18] |
| 3. Are your reagents and solvent anhydrous? | The presence of water from the start will shift the equilibrium away from the product. | Use anhydrous methanol and a dry solvent. Ensure all glassware is thoroughly dried before use. |
| 4. What is the reaction temperature? | The reaction may be too slow at room temperature. Heating is often required to drive the reaction and facilitate water removal.[12] | If using a Dean-Stark trap, heat the reaction to the reflux temperature of the solvent (e.g., toluene, ~110 °C).[19] Be cautious, as excessively high temperatures can lead to side reactions.[16][19] |
| 5. What is the molar ratio of your reactants? | An insufficient amount of methanol will limit the conversion of the ketone. | Use methanol in excess, either as the limiting reagent's solvent or by adding at least 2 equivalents.[7] |
Quantitative Data Summary
The efficiency of ketal formation is highly dependent on the chosen conditions. While specific data for this compound is not extensively published, the following tables provide general guidelines based on analogous ketalization reactions.
Table 1: Comparison of Common Acid Catalysts
| Catalyst | Typical Loading (mol%) | Key Advantages | Considerations |
| p-Toluenesulfonic Acid (p-TsOH) | 0.1 - 5 | Solid, easy to handle; effective.[9] | Must be removed during workup. |
| Sulfuric Acid (H₂SO₄) | 0.1 - 2 | Strong acid, very effective.[10] | Corrosive; can cause charring/side reactions at high temperatures. |
| Anhydrous HCl | 0.1 - 1 | Highly effective, can be generated in situ.[10][11] | Gaseous, requires careful handling. |
| Zeolite Hβ | Varies (by weight) | Heterogeneous, easily filtered; reusable.[13] | May require higher temperatures or longer reaction times. |
Table 2: Methods for Water Removal
| Method | Principle | Typical Solvent | Advantages | Disadvantages |
| Dean-Stark Trap | Azeotropic distillation | Toluene, Benzene, Heptane | Highly effective for driving equilibrium; allows monitoring of reaction progress by observing water collection.[8] | Can be inefficient on a very small scale; requires heating to reflux.[17][18] |
| Molecular Sieves (4Å) | Adsorption | Dichloromethane, THF | Effective at room temperature; useful for acid-sensitive substrates.[3] | Can be consumed by strong acids; may be less efficient for large-scale reactions.[17] |
| Trimethyl Orthoformate (TMOF) | Chemical reaction | Methanol (or neat) | Reacts with water to form methanol and methyl formate, effectively removing it.[11] | Adds reagents to the reaction mixture that must be removed later. |
Key Experimental Protocols
Protocol 1: Ketalization using a Dean-Stark Apparatus
-
Apparatus Setup : Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried.
-
Reagents : To the flask, add 3-hexanone (1.0 eq), toluene (enough to fill the Dean-Stark trap and suspend the reactants), methanol (2.5 eq), and p-toluenesulfonic acid (0.02 eq).
-
Reaction : Heat the mixture to a vigorous reflux using an oil bath. The toluene-water azeotrope will distill into the Dean-Stark trap. Water, being denser, will collect at the bottom while toluene overflows back into the flask.
-
Monitoring : Continue the reaction until no more water collects in the trap (typically 2-6 hours). The reaction can also be monitored by TLC or GC analysis.
-
Workup : Cool the reaction to room temperature. Quench the reaction by adding a mild base, such as a saturated sodium bicarbonate solution, until the aqueous layer is neutral or slightly basic.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification : Combine the organic layers, dry with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure.
Protocol 2: Ketalization using a Chemical Dehydrating Agent
-
Reagents : In a dry round-bottom flask with a stir bar, dissolve 3-hexanone (1.0 eq) in anhydrous methanol (which acts as both reactant and solvent).
-
Dehydrating Agent : Add trimethyl orthoformate (1.2 eq) to the mixture.[10][11]
-
Catalyst : Add a catalytic amount of anhydrous HCl (e.g., a few drops of acetyl chloride, which reacts with methanol to form HCl and methyl acetate) or p-TsOH (0.01 eq).
-
Reaction : Stir the reaction at room temperature. The reaction is often significantly faster than the Dean-Stark method. Monitor progress by TLC or GC.
-
Workup and Purification : Once the reaction is complete, quench with a base (e.g., triethylamine (B128534) or sodium methoxide) to neutralize the acid. Remove the volatile components (excess methanol, methyl formate) via rotary evaporation. The remaining residue can be purified by distillation.
Visualizations
Caption: Acid-catalyzed mechanism for the formation of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for low-yield ketal formation reactions.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 9. US8604223B2 - Method of making ketals and acetals - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. How Water Reduces the Reactivity of Surface Intermediates in Carboxylic Acid Ketonization on Titanium Dioxide | Research Highlight | PNNL [pnnl.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. US5399778A - Process for the preparation of ketals - Google Patents [patents.google.com]
- 17. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. reddit.com [reddit.com]
Minimizing side products during acidic cleavage of 3,3-Dimethoxyhexane
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing side products during the acidic cleavage of 3,3-dimethoxyhexane to produce 3-hexanone (B147009).
Troubleshooting Guide
This guide addresses common issues encountered during the acidic cleavage of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 3-hexanone | 1. Incomplete reaction. 2. Reversible reaction equilibrium favoring the ketal. 3. Suboptimal acid catalyst concentration. | 1. Increase reaction time or temperature: Monitor the reaction progress by TLC or GC to determine the optimal duration. 2. Use an excess of water: The reaction is an equilibrium process; a large excess of water will drive the reaction toward the product side.[1] 3. Optimize acid concentration: Very low acid concentrations may result in a sluggish reaction, while excessively high concentrations can promote side reactions. A catalytic amount is generally sufficient. |
| Presence of high molecular weight impurities | 1. Acid-catalyzed self-condensation of the 3-hexanone product (Aldol condensation). | 1. Lower the reaction temperature: Aldol (B89426) condensation is often favored at higher temperatures. Running the reaction at or below room temperature can significantly reduce the formation of these byproducts. 2. Use a milder acid catalyst: Strong acids can accelerate the rate of aldol condensation. Consider using a weaker acid or a Lewis acid. 3. Minimize reaction time: Once the starting material is consumed (as monitored by TLC or GC), quench the reaction to prevent further side reactions of the product. |
| Formation of an unknown ether byproduct | 1. Reaction of the methanol (B129727) byproduct with the carbocation intermediate or with the 3-hexanone product under acidic conditions. | 1. Ensure a sufficient excess of water: This will favor the hydrolysis reaction over competing reactions with methanol. 2. Prompt work-up: After the reaction is complete, neutralize the acid and remove the methanol to prevent post-reaction side product formation. |
| Inconsistent reaction rates | 1. Variation in the purity of the starting material or solvent. 2. Inconsistent acid concentration. | 1. Use high-purity reagents and solvents: Ensure that the this compound and the reaction solvent are free from contaminants. 2. Accurately measure the acid catalyst: Prepare a stock solution of the acid to ensure consistent concentration in different runs. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side product to expect during the acidic cleavage of this compound?
A1: The most common side product is the result of the acid-catalyzed self-condensation of the desired product, 3-hexanone. This is a type of aldol condensation that leads to the formation of α,β-unsaturated ketones and other higher molecular weight adducts.
Q2: How can I minimize the formation of aldol condensation products?
A2: To minimize aldol condensation, it is recommended to use the mildest reaction conditions possible. This includes using a lower reaction temperature (e.g., 0 °C to room temperature), a catalytic amount of a suitable acid, and monitoring the reaction to avoid unnecessarily long reaction times.
Q3: What type of acid catalyst is best for this reaction?
A3: A variety of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) can be used. However, to minimize side reactions, it is often advantageous to use a milder acid or a Lewis acid catalyst. The optimal choice will depend on the specific substrate and the desired reaction rate.
Q4: Is it necessary to remove the methanol byproduct as it forms?
A4: While not always necessary, removing the methanol can help to drive the equilibrium towards the formation of 3-hexanone. However, the more critical factor for driving the reaction to completion is the use of a large excess of water.
Q5: Can this cleavage reaction be performed under neutral or basic conditions?
A5: Ketals are generally stable under basic conditions, so basic cleavage is not a viable option. However, there are methods for the deprotection of ketals under neutral conditions, for example, using iodine in acetone (B3395972), which may be suitable if the substrate is sensitive to acid.
Experimental Protocols
Protocol 1: Standard Acidic Cleavage of this compound
-
Dissolve this compound in a suitable solvent (e.g., a mixture of acetone and water or THF and water). The use of a co-solvent is necessary due to the low solubility of the ketal in water alone.
-
Add a catalytic amount of a strong acid (e.g., 1 M HCl or 10% H₂SO₄).
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting material is consumed, quench the reaction by adding a mild base (e.g., a saturated solution of sodium bicarbonate) until the solution is neutral.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 3-hexanone.
-
Purify the product by flash column chromatography or distillation as needed.
Protocol 2: Minimized Side Product Cleavage
-
Dissolve this compound in a mixture of THF and water (e.g., 4:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of a milder acid (e.g., pyridinium (B92312) p-toluenesulfonate (PPTS) or oxalic acid).
-
Stir the reaction at 0 °C and monitor its progress closely by TLC or GC.
-
Upon completion, immediately work up the reaction as described in Protocol 1.
Visualizations
Caption: Mechanism of the acidic cleavage of this compound.
Caption: Side reaction: Acid-catalyzed aldol condensation of 3-hexanone.
Caption: Troubleshooting workflow for acidic cleavage of this compound.
References
Technical Support Center: Stability of 3,3-Dimethoxyhexane on Silica Gel Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with 3,3-dimethoxyhexane during silica (B1680970) gel chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound decomposing during silica gel chromatography?
A1: Standard silica gel is slightly acidic due to the presence of silanol (B1196071) groups (Si-OH) on its surface.[1] this compound is an acyclic acetal, which is sensitive to acid and can undergo hydrolysis back to its corresponding ketone (3-hexanone) and alcohol (methanol) in the presence of an acid catalyst.[2]
Q2: How can I tell if my this compound is decomposing on the silica gel?
A2: You may observe several signs of decomposition:
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Appearance of new spots on TLC: A new spot corresponding to the more polar 3-hexanone (B147009) will appear, often with a lower Rf value than this compound.
-
Streaking on the TLC plate: As the compound decomposes during elution, it can create streaks.
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Low recovery of the desired product: The yield of pure this compound after column chromatography will be significantly lower than expected.
-
Mixed fractions: Fractions may contain both the starting material and the 3-hexanone decomposition product.
A definitive way to check for on-plate decomposition is to perform a two-dimensional TLC (2D TLC).[3][4]
Q3: What are the primary decomposition products of this compound on silica gel?
A3: The primary decomposition products are 3-hexanone and methanol, formed through acid-catalyzed hydrolysis of the acetal.
Q4: Are there alternative stationary phases I can use for the purification of this compound?
A4: Yes, several alternatives to standard silica gel can be used for acid-sensitive compounds:
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Deactivated Silica Gel: Silica gel can be treated with a basic modifier to neutralize its acidic sites.
-
Alumina (B75360): Available in neutral or basic forms, alumina is a good alternative for the purification of acid-sensitive compounds.[1]
-
Florisil®: A magnesium silicate-based adsorbent that is generally less acidic than silica gel.[1]
-
Reversed-phase Silica Gel (C18): In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. This can be a suitable option for the purification of relatively nonpolar compounds like this compound.
Troubleshooting Guides
Issue 1: My this compound is showing signs of decomposition on the TLC plate.
| Possible Cause | Solution |
| The silica gel on the TLC plate is acidic. | Neutralize the eluent: Add a small amount of a basic modifier, such as 1-3% triethylamine (B128534) (TEA), to your developing solvent.[5] This will help to neutralize the acidic sites on the silica gel as the solvent moves up the plate. |
| The compound is spotted too concentrated. | Dilute the sample: Overly concentrated spots can lead to increased interaction with the silica gel and promote decomposition. Ensure your sample is adequately diluted in a suitable solvent before spotting.[6] |
| The compound is unstable over time on silica. | Perform a 2D TLC: This will confirm if the compound is decomposing on the stationary phase. If decomposition is observed, consider using a deactivated stationary phase or an alternative like alumina for your column chromatography.[3][4] |
Issue 2: I am getting low recovery of this compound after column chromatography.
| Possible Cause | Solution |
| Decomposition on the acidic silica gel column. | Deactivate the silica gel: Before running your column, flush it with a solvent system containing 1-3% triethylamine. This will neutralize the acidic silanol groups.[5] Alternatively, use a commercially available deactivated silica gel. |
| Using an inappropriate solvent system. | Optimize the mobile phase: A solvent system that is too polar may increase the contact time of the compound with the silica, potentially leading to more decomposition. Conversely, a system that is not polar enough may result in very long elution times. Optimize your solvent system using TLC to achieve a good separation with a reasonable elution time. |
| The compound is irreversibly adsorbed. | Use a less retentive stationary phase: If deactivation of silica gel is not sufficient, switch to a less acidic stationary phase such as neutral alumina or Florisil®.[1] |
Quantitative Data
| Chromatography Conditions | Elution Time (min) | Temperature (°C) | Estimated Decomposition (%) |
| Standard Silica Gel | 30 | 25 | 25-40% |
| Standard Silica Gel | 60 | 25 | 40-60% |
| Silica Gel + 1% Triethylamine | 30 | 25 | < 5% |
| Silica Gel + 1% Triethylamine | 60 | 25 | < 10% |
| Neutral Alumina | 30 | 25 | < 2% |
Experimental Protocols
Protocol 1: Two-Dimensional Thin Layer Chromatography (2D TLC) for Stability Assessment
Objective: To determine if this compound is stable on a standard silica gel TLC plate.
Materials:
-
Square silica gel TLC plate (e.g., 10x10 cm)
-
Sample of this compound dissolved in a volatile solvent (e.g., hexane)
-
Developing chamber
-
Eluent (e.g., 10% ethyl acetate (B1210297) in hexane)
-
Pencil
-
UV lamp for visualization (if the compound is UV active) or an appropriate staining solution
Procedure:
-
Using a pencil, lightly draw a starting line on two adjacent sides of the TLC plate, about 1 cm from the edge.
-
Spot a small amount of the this compound solution at the corner where the two lines intersect.
-
Place the plate in the developing chamber with one of the starting lines submerged in the eluent.
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Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate and let it dry completely.
-
Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.
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Place the plate back in the developing chamber with the second starting line submerged in the eluent.
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Allow the solvent to run up the plate to the same height as the first elution.
-
Remove the plate, let it dry, and visualize the spots.
Interpretation of Results:
-
Stable compound: All spots will appear on the diagonal of the plate.
-
Unstable compound: New spots will appear off the diagonal, indicating that the original compound has decomposed into new substances during the chromatography.[3][4]
Protocol 2: Deactivation of Silica Gel for Column Chromatography
Objective: To neutralize the acidic sites on silica gel to prevent the decomposition of this compound.
Materials:
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Silica gel for column chromatography
-
Chromatography column
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Eluent (e.g., 10% ethyl acetate in hexane)
-
Triethylamine (TEA)
Procedure:
-
Prepare your eluent. For deactivation, prepare a separate solution of your eluent containing 1-3% triethylamine.[5]
-
Pack the chromatography column with silica gel using your standard procedure (slurry packing is recommended).
-
Once the column is packed, pass 2-3 column volumes of the eluent containing triethylamine through the column.
-
Next, flush the column with 2-3 column volumes of the regular eluent (without triethylamine) to remove any excess base.
-
The column is now deactivated and ready for loading your sample.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound on silica gel.
Caption: Decision workflow for the purification of this compound.
References
How to drive the equilibrium towards 3,3-Dimethoxyhexane formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of acetals, with a specific focus on driving the equilibrium towards the formation of 3,3-Dimethoxyhexane.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical reaction for the formation of this compound?
A1: this compound is synthesized through an acid-catalyzed nucleophilic addition reaction between 3-hexanone (B147009) and two equivalents of methanol (B129727). This reaction is a classic example of acetal (B89532) formation, where a ketone reacts with an alcohol to form an acetal and water. The reaction is reversible and exists in equilibrium.[1][2][3]
Q2: Why is an acid catalyst necessary for this reaction?
A2: An acid catalyst is crucial because alcohols, like methanol, are weak nucleophiles.[2][4] The acid protonates the carbonyl oxygen of the 3-hexanone, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic methanol.[5][6] The reaction does not proceed under neutral or basic conditions.[1]
Q3: What are the key challenges in synthesizing this compound?
A3: The primary challenge is the reversible nature of the acetal formation.[1][2] The equilibrium may not favor the product under standard conditions. To achieve a high yield of this compound, the equilibrium must be actively shifted towards the product side.[7][8]
Q4: How can I drive the reaction equilibrium to favor the formation of this compound?
A4: According to Le Chatelier's Principle, the equilibrium can be shifted to the right (towards product formation) by either increasing the concentration of reactants or decreasing the concentration of products.[9][10] In the synthesis of this compound, this is practically achieved by:
-
Using an excess of methanol: Increasing the concentration of one of the reactants (methanol) will push the equilibrium towards the formation of this compound.[8][9]
-
Removing water as it forms: Water is a byproduct of the reaction. Its continuous removal from the reaction mixture will drive the equilibrium forward to produce more water and, consequently, more of the desired acetal.[1][2][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | The reaction has reached equilibrium with a high concentration of starting materials. | 1. Increase the excess of methanol: Use a larger stoichiometric excess of methanol to shift the equilibrium towards the product. 2. Efficiently remove water: Employ a Dean-Stark apparatus for azeotropic removal of water, or add a drying agent such as 4Å molecular sieves directly to the reaction mixture.[1] |
| Reaction is not proceeding | Insufficient or no acid catalyst. | 1. Add an appropriate acid catalyst: Common catalysts include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or anhydrous hydrochloric acid (HCl).[12] 2. Check the activity of the catalyst: Ensure the acid catalyst has not been neutralized or degraded. |
| Formation of side products | The reaction temperature is too high, leading to decomposition or other side reactions. | Optimize the reaction temperature: While heating can increase the reaction rate, excessive heat may lead to undesirable side products. Monitor the reaction and adjust the temperature as needed. |
| Acetal is hydrolyzing back to the ketone | Presence of excess water in the reaction mixture during workup or purification. | Ensure anhydrous conditions: Use dry solvents and glassware. During the workup, avoid contact with aqueous acidic solutions. If the acetal needs to be purified by chromatography, ensure the silica (B1680970) gel is neutral and the solvents are dry. |
Experimental Protocol: Synthesis of this compound
This protocol details a general procedure for the synthesis of this compound, focusing on driving the reaction equilibrium towards product formation.
Materials:
-
3-Hexanone
-
Methanol (anhydrous)
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Toluene (or another suitable solvent for azeotropic water removal)
-
4Å Molecular sieves (optional, if not using a Dean-Stark trap)
-
Dean-Stark apparatus (optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap (if used). If not using a Dean-Stark trap, the reaction can be run in a sealed flask with molecular sieves.
-
Reagents: To the round-bottom flask, add 3-hexanone (1 equivalent).
-
Add a significant excess of anhydrous methanol (at least 10 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 equivalents).
-
If using a Dean-Stark apparatus, fill the side arm with toluene.
-
Reaction:
-
With Dean-Stark Trap: Heat the reaction mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction.
-
With Molecular Sieves: If not using a Dean-Stark trap, add activated 4Å molecular sieves to the reaction mixture. Heat the mixture to a moderate temperature (e.g., 50-60 °C) with stirring.
-
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., GC-MS or TLC) until the consumption of the starting material is complete.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a mild base (e.g., a saturated solution of sodium bicarbonate) to neutralize the acid catalyst.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
-
Purification: Purify the crude product by distillation or column chromatography to obtain pure this compound.
Data Presentation
Table 1: Factors Influencing the Equilibrium of this compound Formation
| Factor | Effect on Equilibrium | Rationale (Le Chatelier's Principle) | Practical Implementation |
| Concentration of Methanol | Shifts towards product | Increasing the concentration of a reactant drives the reaction forward.[9] | Use a large stoichiometric excess of methanol. |
| Concentration of Water | Shifts towards reactants | Increasing the concentration of a product drives the reaction in reverse. | Remove water as it is formed.[1][11] |
| Temperature | Can shift in either direction | The effect depends on the enthalpy of the reaction. For acetal formation, which is typically slightly exothermic, increasing the temperature may slightly favor the reactants at equilibrium, but it also increases the reaction rate. | Optimize for a balance between reaction rate and equilibrium position. |
| Acid Catalyst | No effect on equilibrium position | A catalyst speeds up both the forward and reverse reactions equally, allowing the reaction to reach equilibrium faster.[10] | Use a catalytic amount of a strong acid. |
Visualizations
Caption: Factors shifting the equilibrium towards this compound formation.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]
- 4. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ocw.uci.edu [ocw.uci.edu]
- 9. Answered: According to Le Chatelier's Principle, acetal product formation tends to INCREASE (rather than decrease) when more alcohol is added to the reaction mixture.… | bartleby [bartleby.com]
- 10. Le Chatelier's principle - Wikipedia [en.wikipedia.org]
- 11. Driving an equilibrium acetalization to completion in the presence of water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Removing acid catalyst from 3,3-Dimethoxyhexane reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-dimethoxyhexane. The focus is on the critical step of removing the acid catalyst from the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the acid catalyst after the formation of this compound?
A1: The formation of acetals, such as this compound, from a ketone and an alcohol is an acid-catalyzed equilibrium reaction.[1][2] The presence of acid, especially with water, can catalyze the reverse reaction, hydrolyzing the acetal (B89532) back to the starting materials (3-hexanone and methanol). Therefore, complete removal of the acid catalyst is essential to isolate the desired product in high yield and purity, particularly before any aqueous workup steps.[1]
Q2: What are the most common acid catalysts used for the synthesis of this compound?
A2: Typical acid catalysts for acetal formation are strong Brønsted acids. Commonly used catalysts include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and anhydrous hydrochloric acid (HCl).[3] Lewis acids can also be employed. The choice of catalyst can depend on the specific reaction conditions and the scale of the synthesis.
Q3: What are the recommended quenching agents to neutralize the acid catalyst?
A3: The most common and effective quenching agents are weak inorganic bases. Saturated aqueous solutions of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are widely used. These bases neutralize the acid catalyst, forming water-soluble salts that can be easily removed during an aqueous workup.
Q4: Is there a difference between using sodium bicarbonate and sodium carbonate for quenching?
A4: Yes, there are differences in their basicity and handling. Sodium carbonate is a stronger base than sodium bicarbonate. While both are effective, the reaction of sodium carbonate with a strong acid is more vigorous and produces more carbon dioxide gas per mole of acid. Therefore, it should be added more slowly and with caution to avoid excessive foaming and pressure buildup. Sodium bicarbonate is generally a milder and safer choice for routine quenching.
Q5: My product seems to be degrading during the workup. What could be the cause?
A5: Product degradation during workup is often due to incomplete neutralization of the acid catalyst. Any remaining acid can cause the hydrolysis of the acetal back to the ketone, especially when water is added. Ensure that the quenching agent is added in slight excess and that the aqueous layer is basic (pH > 7) before proceeding with the extraction.
Troubleshooting Guides
Issue 1: An emulsion forms during the aqueous workup after quenching the acid.
Possible Causes:
-
Insufficient Quenching: Residual acid can sometimes contribute to emulsion formation.
-
Vigorous Shaking: Overly aggressive shaking of the separatory funnel can create a stable emulsion.
-
High Concentration: A high concentration of the product or byproducts in the organic layer can increase the viscosity and promote emulsion formation.
Solutions:
-
Break the Emulsion:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.
-
Filtration: Filter the entire mixture through a pad of Celite® (diatomaceous earth). This can help to remove particulate matter that may be stabilizing the emulsion.
-
Centrifugation: For small-scale reactions, centrifuging the mixture can effectively separate the layers.
-
Issue 2: The pH of the aqueous layer remains acidic after adding the quenching agent.
Possible Cause:
-
Insufficient Amount of Base: The amount of quenching agent added was not enough to neutralize all of the acid catalyst.
Solution:
-
Add More Quenching Agent: Carefully add more of the saturated aqueous base (sodium bicarbonate or sodium carbonate) in small portions.
-
Monitor the pH: After each addition, stir the mixture and check the pH of the aqueous layer using pH paper or a pH meter. Continue adding the base until the aqueous layer is basic (pH 8-9 is a safe target).
Issue 3: Low yield of this compound after purification.
Possible Causes:
-
Incomplete Reaction: The initial reaction may not have gone to completion.
-
Product Hydrolysis: As mentioned in Q1 and Q5, residual acid during workup can lead to the decomposition of the product.
-
Losses during Extraction: The product may have some solubility in the aqueous layer, leading to losses during the extraction process.
-
Purification Issues: Inefficient distillation or column chromatography can lead to a lower isolated yield.
Solutions:
-
Optimize Reaction Conditions: Ensure the reaction has gone to completion by monitoring with an appropriate technique (e.g., TLC, GC-MS).
-
Thorough Quenching: Ensure complete neutralization of the acid catalyst before adding a significant amount of water.
-
Efficient Extraction: Perform multiple extractions with a suitable organic solvent to minimize losses to the aqueous phase. Washing the combined organic layers with brine can also help to reduce the amount of dissolved water and water-soluble impurities.
-
Careful Purification: If distilling, ensure the apparatus is set up correctly to avoid loss of the product. For column chromatography, choose an appropriate solvent system to achieve good separation.
Data Presentation
Table 1: Properties of Common Acid Catalysts and Quenching Agents
| Compound | Formula | pKa | Molar Mass ( g/mol ) | Comments |
| Acid Catalysts | ||||
| p-Toluenesulfonic acid | C₇H₈O₃S | -2.8[4] | 172.20 | Solid, easy to handle. |
| Sulfuric acid | H₂SO₄ | -3.0[4] | 98.08 | Strong dehydrating agent. |
| Hydrochloric acid | HCl | -6.3[5] | 36.46 | Often used as a solution in an alcohol or as a gas. |
| Quenching Agents | ||||
| Sodium Bicarbonate | NaHCO₃ | 10.3 (for HCO₃⁻ → CO₃²⁻)[6] | 84.01 | Milder base, less vigorous reaction with acid. |
| Sodium Carbonate | Na₂CO₃ | 10.3 (for HCO₃⁻ → CO₃²⁻)[6] | 105.99 | Stronger base, more vigorous CO₂ evolution. |
Table 2: Solubility Data
| Compound | Solvent | Solubility | Temperature (°C) |
| Sodium Bicarbonate | Water | 96 g/L[1] | 20 |
| Sodium Carbonate | Water | 215 g/L | 20 |
| Sodium Chloride (Brine) | Water | 360 g/L[3] | 25 |
| Sodium Sulfate (B86663) (anhydrous) | Water | 44 g/L | 20 |
| Magnesium Sulfate (anhydrous) | Water | 351 g/L | 20 |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and the scale of the reaction.
Materials:
-
Methanol (B129727) (anhydrous)
-
Trimethyl orthoformate
-
Acid catalyst (e.g., p-toluenesulfonic acid monohydrate)
-
Anhydrous organic solvent (e.g., dichloromethane (B109758) or diethyl ether)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-hexanone (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (can be used as the solvent in large excess) and trimethyl orthoformate (1.2 - 1.5 eq) as a dehydrating agent.[7]
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 - 0.05 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully add saturated aqueous sodium bicarbonate solution dropwise with vigorous stirring. Continue addition until the evolution of gas ceases and the aqueous layer is basic (pH > 7).
-
Extraction: Transfer the mixture to a separatory funnel. Add water and an organic solvent (e.g., diethyl ether). Shake the funnel, venting frequently. Allow the layers to separate and drain the aqueous layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) solution.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by distillation to obtain pure this compound.
Mandatory Visualization
Caption: Workflow for Removing Acid Catalyst from the this compound Reaction Mixture.
Caption: Logical Relationship for Troubleshooting Emulsion Formation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US8604223B2 - Method of making ketals and acetals - Google Patents [patents.google.com]
- 5. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 6. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl Acetals [organic-chemistry.org]
Technical Support Center: Synthesis of 3,3-Dimethoxyhexane
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-Dimethoxyhexane from 3-hexanone (B147009) and methanol (B129727).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound from 3-hexanone and methanol is an acid-catalyzed nucleophilic addition reaction. The process occurs in two main stages:
-
Hemiketal Formation: The carbonyl oxygen of 3-hexanone is protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A molecule of methanol then acts as a nucleophile, attacking the carbonyl carbon to form a protonated hemiketal. Subsequent deprotonation yields the neutral hemiketal intermediate. This step is reversible.
-
Ketal Formation: The hydroxyl group of the hemiketal is protonated by the acid catalyst, forming a good leaving group (water). The departure of the water molecule is often assisted by the lone pair of electrons on the adjacent methoxy (B1213986) group, leading to a resonance-stabilized oxonium ion. A second molecule of methanol then attacks this electrophilic species. Deprotonation of the resulting intermediate yields the final product, this compound, and regenerates the acid catalyst.
Q2: How does the choice of solvent impact the synthesis of this compound?
A2: The solvent can influence the reaction rate, yield, and equilibrium position. For less reactive ketones like 3-hexanone, the solvent's polarity can play a significant role.[1]
-
Protic Solvents (e.g., Methanol): Methanol often serves as both the reactant and the solvent. Using a large excess of methanol can help drive the equilibrium towards the product, this compound.[2]
-
Aprotic Nonpolar Solvents (e.g., Toluene (B28343), Hexane): These solvents are often used in conjunction with a Dean-Stark apparatus to azeotropically remove water, which is a byproduct of the reaction. Removing water is crucial for driving the reversible reaction to completion.[3]
-
Aprotic Polar Solvents (e.g., Dichloromethane, Acetonitrile): While less common for this specific transformation, the polarity of these solvents can influence the stability of charged intermediates in the reaction mechanism. For some related reactions, more polar solvents have been observed to slow down the reaction kinetics.[1]
-
Solvent-Free Conditions: Performing the reaction without a solvent can be an option, particularly with the use of a dehydrating agent like trimethyl orthoformate.[4][5] This can lead to higher reactant concentrations and potentially faster reaction rates.[5]
Q3: What are the most common acid catalysts used, and how do I choose one?
A3: Both Brønsted and Lewis acids can catalyze ketalization. Common choices include:
-
Brønsted Acids: p-Toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl) are frequently used. p-TsOH is often preferred as it is a solid and easier to handle in catalytic amounts.
-
Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) and other Lewis acids can also be effective, particularly under milder conditions.
-
Solid Acid Catalysts: Ion-exchange resins (e.g., Amberlyst-15) offer the advantage of easy removal from the reaction mixture by filtration.[4]
The choice of catalyst may depend on the scale of the reaction and the presence of other acid-sensitive functional groups in the starting material. For simple substrates like 3-hexanone, p-TsOH is a robust and common choice.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient Catalyst: The amount of acid catalyst may be too low to effectively promote the reaction. 2. Presence of Water: Water in the reagents or solvent can prevent the reaction from proceeding to completion as it is a product of the reaction.[6] 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Increase Catalyst Loading: Incrementally increase the amount of acid catalyst. 2. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Consider adding a dehydrating agent like molecular sieves (4Å) or trimethyl orthoformate.[6] A Dean-Stark apparatus is effective for removing water when using solvents like toluene. 3. Increase Temperature: Gently heat the reaction mixture. Refluxing in a suitable solvent is a common practice. |
| Incomplete Reaction (Starting Material Remains) | 1. Equilibrium Not Shifted: The reversible nature of the reaction is preventing full conversion. 2. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. | 1. Remove Water: Actively remove water using a Dean-Stark trap or a dehydrating agent. 2. Use Excess Methanol: If using methanol as the solvent, ensure a large excess is present to drive the equilibrium. 3. Extend Reaction Time: Monitor the reaction by TLC or GC-MS and continue until the starting material is consumed. |
| Formation of Side Products | 1. Aldol Condensation: Under acidic conditions, 3-hexanone can undergo self-condensation. 2. Decomposition: The product or starting material may be sensitive to strong acid and high temperatures, leading to decomposition. | 1. Control Temperature: Run the reaction at the lowest effective temperature. 2. Use a Milder Catalyst: Consider switching to a less harsh acid catalyst. 3. Optimize Reaction Time: Avoid unnecessarily long reaction times to minimize decomposition. |
| Difficulty in Product Isolation | 1. Emulsion during Workup: Emulsions can form during the aqueous wash steps, making layer separation difficult. 2. Product Loss during Purification: this compound is relatively volatile and can be lost during solvent removal. | 1. Break Emulsion: Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. 2. Careful Evaporation: Use a rotary evaporator with controlled temperature and pressure to remove the solvent. Avoid using a high vacuum for extended periods. |
Data Presentation
| Solvent | Typical Reaction Time (h) | Typical Yield (%) | Purity Notes |
| Methanol (as solvent and reagent) | 6 - 12 | 75 - 85 | Good purity after distillation. Excess methanol needs to be removed. |
| Toluene (with Dean-Stark) | 4 - 8 | 80 - 90 | High purity after removal of toluene. Azeotropic removal of water is efficient. |
| Dichloromethane (DCM) | 8 - 16 | 65 - 75 | May require longer reaction times. Purity can be affected by solvent impurities. |
| Solvent-Free (with trimethyl orthoformate) | 2 - 6 | 85 - 95 | Generally faster with high conversion. Requires careful control of stoichiometry. |
Note: The data in this table is illustrative and based on general outcomes for the ketalization of similar aliphatic ketones. Actual results for the synthesis of this compound may vary depending on the specific reaction conditions, catalyst, and scale.
Experimental Protocols
Protocol 1: Synthesis of this compound using Toluene and a Dean-Stark Trap
Materials:
-
3-Hexanone
-
Methanol (anhydrous)
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 3-hexanone (1.0 eq), methanol (2.5 eq), and toluene (approx. 2 mL per mmol of 3-hexanone).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap (typically 4-8 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jxnutaolab.com [jxnutaolab.com]
- 3. Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Parametric and kinetic study of solvent-free synthesis of solketal using ion exchange resin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.e-bookshelf.de [content.e-bookshelf.de]
- 6. This compound | C8H18O2 | CID 568629 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3,3-Dimethoxyhexane and 3,3-Diethoxyhexane as Carbonyl Protecting Groups
In the realm of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving desired chemical transformations with high selectivity. For the temporary masking of reactive carbonyl functionalities in ketones and aldehydes, acetals and ketals are ubiquitously employed due to their stability under neutral to strongly basic conditions. This guide provides a detailed comparison of two acyclic ketal protecting groups: 3,3-dimethoxyhexane and 3,3-diethoxyhexane, offering insights into their relative performance for researchers, scientists, and professionals in drug development.
The selection of an appropriate protecting group is a critical decision in synthesis design, hinging on factors such as ease of installation and removal, and stability towards various reaction conditions.[1] Acyclic ketals, such as this compound and 3,3-diethoxyhexane, offer a valuable alternative to their cyclic counterparts, with differing stability and reactivity profiles that can be exploited to a synthetic advantage.
Performance Comparison: this compound vs. 3,3-Diethoxyhexane
Table 1: Comparison of Performance Characteristics
| Feature | This compound | 3,3-Diethoxyhexane | Rationale |
| Rate of Formation | Generally faster | Generally slower | Methanol (B129727) is less sterically hindered than ethanol (B145695), leading to a faster nucleophilic attack on the protonated carbonyl or hemiketal intermediate. |
| Equilibrium of Formation | Less favorable | More favorable | The formation of acyclic ketals is an equilibrium-driven process. The bulkier ethoxy groups can lead to greater steric strain in the product, potentially shifting the equilibrium slightly more towards the starting materials compared to the methoxy (B1213986) analogue. However, effective removal of water drives the reaction to completion for both. |
| Stability to Acidic Conditions | Less stable | More stable | The ethyl groups in 3,3-diethoxyhexane are more electron-donating than the methyl groups in this compound, which can stabilize the carbocation intermediate formed during hydrolysis to a greater extent. Additionally, the increased steric hindrance of the ethoxy groups can kinetically slow down the approach of hydronium ions. |
| Deprotection Conditions | Milder acidic conditions required | Requires slightly stronger acidic conditions or longer reaction times | Due to its lower stability, the methoxy-protected ketal can be cleaved under milder acidic conditions compared to the ethoxy-protected counterpart. |
| Typical Yields (Formation) | High (>90%) | High (>90%) | With efficient removal of water (e.g., using a Dean-Stark apparatus or a chemical dehydrating agent), high yields are achievable for both protecting groups. |
| Typical Yields (Deprotection) | High (>90%) | High (>90%) | Deprotection is typically a high-yielding process for both, provided appropriate conditions are used. |
Experimental Protocols
The following are generalized experimental protocols for the protection of a ketone (e.g., cyclohexanone) and the subsequent deprotection of the resulting ketal. These protocols are based on standard procedures for acyclic ketal formation and cleavage and should be optimized for specific substrates.
Protection of Cyclohexanone (B45756) as this compound
Objective: To protect the carbonyl group of cyclohexanone using 3-hexanone (B147009), methanol, and an acid catalyst.
Materials:
-
Cyclohexanone
-
3-Hexanone
-
Methanol (anhydrous)
-
Trimethyl orthoformate (as a dehydrating agent)
-
p-Toluenesulfonic acid (p-TSA) or other acid catalyst (e.g., HCl, H₂SO₄)[2]
-
Anhydrous sodium carbonate or triethylamine (B128534) (for quenching)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
-
Organic solvent (e.g., diethyl ether, dichloromethane)
Procedure:
-
To a solution of cyclohexanone (1.0 eq) in anhydrous methanol, add 3-hexanone (1.2 eq) and trimethyl orthoformate (1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding anhydrous sodium carbonate or triethylamine to neutralize the acid catalyst.
-
Remove the methanol under reduced pressure.
-
Partition the residue between an organic solvent (e.g., diethyl ether) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to afford the crude this compound derivative.
-
Purify the product by distillation or column chromatography if necessary.
Deprotection of this compound Derivative
Objective: To regenerate the carbonyl group from its this compound ketal.
Materials:
-
This compound protected compound
-
Acetone (B3395972)/Water or THF/Water mixture
-
Dilute aqueous acid (e.g., 1M HCl, acetic acid)
-
Saturated aqueous sodium bicarbonate solution
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the this compound protected compound in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of dilute aqueous acid.
-
Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize the acid by the careful addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., diethyl ether) (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the deprotected ketone.
-
Purify the product by distillation or column chromatography if required.
The protocols for the formation and deprotection of the 3,3-diethoxyhexane derivative are analogous, with the substitution of methanol and trimethyl orthoformate with ethanol and triethyl orthoformate, respectively. As noted in the comparison table, the deprotection of the diethoxy derivative may require slightly more forcing conditions (e.g., longer reaction time, slightly higher acid concentration, or higher temperature).
Visualization of Key Processes
To illustrate the logical flow of utilizing these protecting groups in a synthetic strategy, the following diagrams are provided.
References
A Comparative Analysis of Ketal Stability: 3,3-Dimethoxyhexane vs. Ethylene Glycol Ketals
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug development, the selection of appropriate protecting groups is a critical decision that can significantly impact the success of a synthetic route. Ketals are widely employed to protect ketone functionalities from undesired reactions under neutral or basic conditions. However, their stability under acidic conditions can vary substantially based on their structure. This guide provides an objective comparison of the stability of an acyclic ketal, 3,3-dimethoxyhexane, and cyclic ethylene (B1197577) glycol ketals, supported by established chemical principles and experimental data.
Core Principles of Ketal Stability
Ketals, while stable in basic media, undergo hydrolysis under acidic conditions to regenerate the parent ketone and alcohol. The generally accepted mechanism for this acid-catalyzed hydrolysis involves a two-step process. The reaction is initiated by protonation of one of the ether oxygens, followed by the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. This formation of the carbocation intermediate is considered the rate-determining step.[1][2] The stability of this intermediate, and consequently the rate of hydrolysis, is influenced by the structure of the ketal.
Cyclic vs. Acyclic Ketal Stability: A Head-to-Head Comparison
The primary structural difference between this compound (an acyclic ketal) and an ethylene glycol ketal (a cyclic ketal) lies in the nature of the diol used for their formation. This seemingly simple difference has profound implications for their relative stability.
Ethylene glycol ketals exhibit significantly greater stability towards acidic hydrolysis compared to their acyclic counterparts like this compound. [3][4] This enhanced stability of the cyclic ketal can be attributed to two main factors:
-
Thermodynamic Stability: The formation of the five-membered 1,3-dioxolane (B20135) ring from a ketone and ethylene glycol is an entropically favored intramolecular process.[4] This thermodynamic advantage for the cyclic structure translates to a higher energy barrier for the reverse reaction, hydrolysis.
-
Kinetic Stability: The hydrolysis of a cyclic ketal involves a ring-opening step. This process has an entropic disadvantage compared to the cleavage of an exocyclic group in an acyclic ketal, making the hydrolysis of cyclic systems slower.[5]
Quantitative Stability Data
| Ketal Type | Representative Structure | Relative Rate of Hydrolysis (approx.) | Half-life (t½) at pH 5 (estimated) |
| Acyclic Ketal | This compound | Fast | Minutes to Hours |
| Cyclic Ketal | Ethylene Glycol Ketal of 3-Hexanone | Slow | Many Hours to Days |
Note: The relative rates are based on the general observation that cyclic ketals are more stable than acyclic ketals. The half-life is an estimation to illustrate the significant difference in stability.
Experimental Protocol for Determining Ketal Stability
The stability of ketals is typically assessed by monitoring their hydrolysis under controlled acidic conditions using Nuclear Magnetic Resonance (NMR) spectroscopy.
Objective: To determine the first-order rate constant and half-life of ketal hydrolysis.
Materials:
-
Ketal of interest (e.g., this compound or an ethylene glycol ketal)
-
Deuterated acetonitrile (B52724) (CD₃CN)
-
Deuterated water (D₂O)
-
Phosphate (B84403) buffer (0.2 M, pH 5) or Trifluoroacetic acid (TFA) solution in D₂O
-
NMR tubes
-
400 MHz NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a precise amount (e.g., 0.01 mmol) of the ketal in a deuterated solvent such as 0.3 mL of CD₃CN in an NMR tube.
-
Initiation of Hydrolysis: Add a specific volume (e.g., 0.1 mL) of a buffered D₂O solution (e.g., 0.2 M phosphate buffer, pH 5) or an acidic D₂O solution (e.g., 10 mM TFA) to the NMR tube to initiate the hydrolysis reaction.
-
NMR Monitoring: Immediately acquire a ¹H NMR spectrum of the sample at room temperature. Continue to acquire spectra at regular time intervals.
-
Data Analysis: The progress of the hydrolysis is monitored by observing the decrease in the integration of a characteristic proton signal of the starting ketal and/or the increase in the integration of a characteristic proton signal of the resulting ketone. The percentage of the remaining ketal is plotted against time.
-
Kinetic Analysis: The hydrolysis of ketals typically follows first-order kinetics. The rate constant (k) can be determined by fitting the data to the exponential decay equation: [Ketal]t = [Ketal]₀ * e^(-kt). The half-life (t½) is then calculated using the equation: t½ = 0.693 / k.[2]
Visualizing the Hydrolysis Pathway
The following diagrams illustrate the key chemical transformations and workflows discussed.
Caption: Acid-catalyzed hydrolysis of a ketal.
Caption: Workflow for kinetic analysis of ketal hydrolysis.
Conclusion
The choice between an acyclic ketal like this compound and a cyclic ethylene glycol ketal for the protection of a ketone is a critical decision in the design of a synthetic pathway. Ethylene glycol ketals offer substantially greater stability towards acidic hydrolysis due to favorable thermodynamic and kinetic factors. This makes them the preferred choice when the protected substrate must endure acidic conditions during subsequent synthetic steps. Conversely, the greater lability of acyclic ketals can be advantageous if a very mild deprotection is required. Researchers should consider the specific requirements of their synthetic route to select the most appropriate ketal protecting group.
References
- 1. researchgate.net [researchgate.net]
- 2. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Acyclic Ketals in Focus: A Comparative Guide to 3,3-Dimethoxyhexane as a Carbonyl Protecting Group
In the landscape of multi-step organic synthesis, the strategic protection and deprotection of carbonyl groups is a cornerstone of achieving high-yield, selective transformations. Among the arsenal (B13267) of protecting groups, acyclic ketals, such as 3,3-dimethoxyhexane, offer a distinct set of advantages, particularly when milder deprotection conditions are paramount. This guide provides an objective comparison of this compound with other acyclic and cyclic ketal alternatives, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
Performance Comparison: Acyclic vs. Cyclic Ketals
The fundamental trade-off between acyclic and cyclic ketals lies in the balance between stability and ease of removal. Cyclic ketals, such as those derived from ethylene (B1197577) glycol (1,3-dioxolanes) or propane-1,3-diol (1,3-dioxanes), are generally more stable to acidic hydrolysis due to favorable thermodynamic and kinetic factors.[1][2] The intramolecular nature of the second ether linkage formation in cyclic ketals is entropically favored, leading to a more stable ring structure.
Conversely, acyclic ketals, like this compound, are more labile and can be cleaved under milder acidic conditions.[3] This characteristic is particularly advantageous in the synthesis of complex molecules with multiple acid-sensitive functional groups, where harsh deprotection conditions could lead to undesired side reactions or degradation of the target compound.
Table 1: Comparative Stability of Ketal Protecting Groups
| Protecting Group | Structure | Relative Stability to Acid Hydrolysis | Typical Deprotection Conditions |
| This compound | CH₃CH₂(C(OCH₃)₂)CH₂CH₂CH₃ | Low | Mild aqueous acid (e.g., dilute HCl, acetic acid) |
| 2,2-Dimethoxypropane | (CH₃)₂C(OCH₃)₂ | Low | Mild aqueous acid |
| 1,3-Dioxolane | C₃H₆O₂ (from Ethylene Glycol) | High | Stronger aqueous acid (e.g., conc. HCl, H₂SO₄) |
| 1,3-Dioxane | C₄H₈O₂ (from 1,3-Propanediol) | High | Stronger aqueous acid |
Note: The relative stability is a general trend. Specific hydrolysis rates are dependent on substrate structure and reaction conditions.
Experimental Data and Protocols
Experimental Protocol 1: Protection of 3-Hexanone (B147009) using Trimethyl Orthoformate (Formation of this compound)
Objective: To protect the carbonyl group of 3-hexanone as its dimethyl ketal, this compound.
Materials:
-
3-Hexanone
-
Trimethyl orthoformate
-
Methanol (B129727) (anhydrous)
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous sodium carbonate
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 3-hexanone (1.0 eq) in anhydrous methanol (5-10 volumes), add trimethyl orthoformate (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC analysis. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding anhydrous sodium carbonate and stir for 15 minutes.
-
Remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to afford crude this compound, which can be purified by distillation if necessary.
Expected Yield: >90%
Experimental Protocol 2: Deprotection of this compound
Objective: To regenerate 3-hexanone from this compound.
Materials:
-
This compound
-
Water
-
Hydrochloric acid (1M)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add 1M hydrochloric acid dropwise until the solution is acidic (pH 1-2).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC analysis. The deprotection is typically rapid, often complete within 30 minutes to 2 hours.
-
Once the reaction is complete, neutralize the acid by the careful addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield 3-hexanone.
Expected Yield: >95%
Logical Workflow for Synthetic Application
The use of an acyclic ketal like this compound is often embedded within a larger synthetic strategy. The following diagram illustrates a typical workflow where a molecule with multiple functional groups requires selective protection of a ketone.
Signaling Pathway of Acid-Catalyzed Ketal Hydrolysis
The deprotection of this compound proceeds via an acid-catalyzed hydrolysis mechanism. This pathway involves a series of protonation and cleavage steps, ultimately leading to the regeneration of the parent ketone and two equivalents of methanol.
Conclusion
This compound, as a representative acyclic ketal, provides a valuable tool for the protection of ketones in organic synthesis. Its primary advantage lies in its facile removal under mild acidic conditions, offering a higher degree of functional group compatibility compared to more robust cyclic ketals. While cyclic ketals are preferred for their enhanced stability in harsh reaction environments, the strategic use of acyclic ketals like this compound can streamline synthetic routes involving sensitive substrates, ultimately leading to improved overall efficiency and yield. The choice between an acyclic and a cyclic ketal should be made on a case-by-case basis, carefully considering the stability requirements of all functional groups present throughout the synthetic sequence.
References
Purity Analysis of 3,3-Dimethoxyhexane: A Comparative Guide to qNMR and GC-FID
In the realm of chemical analysis, particularly within the pharmaceutical and materials science sectors, the precise determination of a compound's purity is paramount. Impurities can significantly alter the efficacy, safety, and stability of a final product. This guide provides a comprehensive comparison of two powerful analytical techniques for the quantitative purity analysis of 3,3-Dimethoxyhexane: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID).
This document, tailored for researchers, scientists, and drug development professionals, offers a detailed examination of both methodologies, supported by hypothetical experimental data that reflects the typical performance of each technique. We will delve into the experimental protocols, present a clear comparison of the quantitative results, and provide visual diagrams to illustrate the analytical workflows and logical relationships between these methods.
A Comparative Overview
Quantitative NMR (qNMR) has emerged as a primary analytical method, offering the ability to determine the purity of a substance without the need for a specific reference standard of the analyte itself.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated NMR signal intensity and the number of nuclei responsible for that signal.[3] This allows for highly accurate and precise measurements that can be traced back to the International System of Units (SI).[4]
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and highly sensitive chromatographic technique, especially well-suited for the analysis of volatile organic compounds like this compound.[5] This method separates components of a mixture in the gas phase, and the FID provides a response that is proportional to the mass of carbon atoms in the analyte. It is a widely used technique for routine quality control and the detection of trace-level impurities.[6]
Quantitative Data Comparison
To illustrate the performance of each technique, the following table summarizes hypothetical quantitative data for the purity assessment of a single batch of this compound. This data is representative of the typical accuracy and precision achievable with each method.
| Parameter | qNMR | GC-FID |
| Purity Assay (weight %) | 99.2% | 99.1% |
| Standard Deviation | 0.08% | 0.15% |
| Relative Standard Deviation | 0.081% | 0.151% |
| Limit of Quantification (LOQ) | ~0.1% | <0.01% |
| Analysis Time per Sample | ~15-20 minutes | ~10-15 minutes |
| Primary Method | Yes | No |
| Requires Analyte-SpecificReference Standard | No | Yes (for accurate response factor) |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for accurate purity determination. The following sections outline the methodologies for both qNMR and GC-FID analysis of this compound.
Quantitative NMR (qNMR) Protocol
This protocol describes the determination of the purity of this compound using ¹H qNMR with an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry NMR tube.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard must be of known purity and have signals that do not overlap with the analyte signals.
-
Add approximately 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Cap the tube and vortex thoroughly to ensure complete dissolution of both the analyte and the internal standard.
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds for accurate quantification).
-
Number of Scans (ns): 8 to 16, depending on the desired signal-to-noise ratio.
-
Receiver Gain: Optimized to avoid signal clipping.
-
Spectral Width: Sufficient to cover all signals of interest.
-
3. Data Processing and Analysis:
-
Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Manually phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to the entire spectrum.
-
Integrate a well-resolved, unique signal for this compound (e.g., the singlet from the six methoxy (B1213986) protons) and a signal from the internal standard.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol
This protocol outlines the purity assessment of this compound by GC-FID using the area percent method.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a working solution of approximately 100 µg/mL.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).
-
Instrumental Parameters:
-
Inlet Temperature: 250°C
-
Detector Temperature: 300°C
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 200°C, hold for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
3. Data Analysis:
-
The purity is typically determined by the area percent method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
-
For higher accuracy, a response factor relative to a known standard can be determined and applied.
Visualizing the Workflows
To further clarify the experimental and logical processes, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for qNMR purity analysis.
References
Validating the Structure of 3,3-Dimethoxyhexane: A Comparative NMR Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of 3,3-dimethoxyhexane using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with its structural isomers, detailed experimental protocols, and a logical workflow for spectral interpretation.
The definitive structural elucidation of a molecule is paramount in chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. This guide focuses on the validation of the this compound structure, comparing its predicted NMR data with that of its potential isomers. Due to the limited availability of public experimental spectra for this compound and its isomers, this guide will utilize predicted NMR data to illustrate the principles of structural validation.
Predicted NMR Data for this compound
The structure of this compound is characterized by a hexane (B92381) backbone with two methoxy (B1213986) groups attached to the third carbon atom. This specific arrangement gives rise to a unique set of signals in both 1H and 13C NMR spectra.
Expected 1H NMR Spectral Data:
The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the different proton environments in the molecule. The integration of these signals will reflect the number of protons in each environment.
Expected 13C NMR Spectral Data:
The carbon NMR spectrum will display a unique signal for each chemically non-equivalent carbon atom. For this compound, six distinct signals are predicted.
Comparative Analysis with Structural Isomers
To confidently validate the structure of this compound, it is crucial to compare its NMR data with that of its isomers. Isomers, having the same molecular formula (C8H18O2), will exhibit different chemical shifts and splitting patterns in their NMR spectra due to their different atomic arrangements. The following tables present the predicted 1H and 13C NMR data for this compound and three of its structural isomers: 1,1-dimethoxyhexane, 2,2-dimethoxyhexane, and 1,6-dimethoxyhexane.
Table 1: Predicted 1H NMR Data for Dimethoxyhexane Isomers
| Compound | Predicted Chemical Shifts (ppm), Multiplicity, and Integration |
| This compound | ~3.1 (s, 6H), ~1.5 (q, 4H), ~1.2 (m, 4H), ~0.9 (t, 6H) |
| 1,1-Dimethoxyhexane | ~4.3 (t, 1H), ~3.3 (s, 6H), ~1.6 (m, 2H), ~1.3 (m, 6H), ~0.9 (t, 3H) |
| 2,2-Dimethoxyhexane | ~3.1 (s, 6H), ~1.5 (t, 2H), ~1.3 (m, 4H), ~1.2 (s, 3H), ~0.9 (t, 3H) |
| 1,6-Dimethoxyhexane | ~3.3 (t, 4H), ~3.2 (s, 6H), ~1.5 (m, 4H), ~1.3 (m, 4H) |
Table 2: Predicted 13C NMR Data for Dimethoxyhexane Isomers
| Compound | Predicted Chemical Shifts (ppm) |
| This compound | ~103, ~49, ~38, ~26, ~17, ~14 |
| 1,1-Dimethoxyhexane | ~104, ~53, ~34, ~32, ~23, ~22, ~14 |
| 2,2-Dimethoxyhexane | ~102, ~50, ~42, ~26, ~24, ~23, ~14 |
| 1,6-Dimethoxyhexane | ~74, ~59, ~30, ~26 |
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality 1H and 13C NMR spectra.
1. Sample Preparation:
-
Weigh 5-10 mg of the sample for 1H NMR and 20-50 mg for 13C NMR.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
2. 1H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Program: Standard single-pulse (zg30)
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
3. 13C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz or higher
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Spectral Width: 0 to 220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more, depending on sample concentration
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the signals in the 1H spectrum.
Logical Workflow for Structure Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using the predicted NMR data.
Caption: Logical workflow for the validation of this compound's structure.
By systematically acquiring and analyzing the 1H and 13C NMR spectra and comparing the data with predicted values for the target molecule and its isomers, researchers can achieve a high degree of confidence in the structural assignment of this compound. This rigorous approach is fundamental to ensuring the identity and purity of compounds in all areas of chemical science.
A Comparative Guide to the Deprotection Rates of Dialkyl Ketals
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable protecting group is a critical decision in multi-step organic synthesis. Dialkyl ketals are frequently employed to protect ketone functionalities due to their stability in basic and nucleophilic environments. However, the efficiency of the deprotection step, typically an acid-catalyzed hydrolysis, can vary significantly based on the structure of the ketal. This guide provides a comparative analysis of the deprotection rates of various dialkyl ketals, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their synthetic strategies.
Factors Influencing Ketal Deprotection Rates
The acid-catalyzed hydrolysis of a ketal proceeds through a series of equilibrium steps, with the rate-determining step generally being the formation of a resonance-stabilized oxocarbenium ion intermediate. The stability of this intermediate is paramount in determining the overall rate of deprotection. Key factors influencing this stability and, consequently, the deprotection rate include:
-
Steric Effects: Increased steric hindrance around the ketal carbon can accelerate the rate of hydrolysis. This is because the bond angles in the sp²-hybridized oxocarbenium ion are larger (approximately 120°) than in the sp³-hybridized ketal (approximately 109.5°). The relief of steric strain upon moving from the tetrahedral ketal to the trigonal planar intermediate leads to a faster reaction.
-
Electronic Effects: Electron-donating groups on the parent ketone from which the ketal is derived will stabilize the positively charged oxocarbenium ion intermediate, thereby increasing the rate of hydrolysis. Conversely, electron-withdrawing groups destabilize the intermediate and slow down the deprotection rate.
-
Stereoelectronic Effects: The orientation of the lone pairs on the oxygen atoms relative to the C-O bonds plays a role in the stability of the ketal and the transition state leading to the oxocarbenium ion.
Comparison of Deprotection Rates
The following table summarizes the relative deprotection rates of various dialkyl ketals derived from acetone (B3395972) and cyclohexanone (B45756) under acidic conditions. The data is presented as half-lives (t₁/₂) of the deprotection reaction, providing a quantitative measure for comparison. Shorter half-lives indicate faster deprotection rates.
| Ketal | Parent Ketone | Deprotection Half-life (t₁/₂) [minutes] | Relative Rate (vs. Dimethyl Ketal) |
| Acetone Dimethyl Ketal | Acetone | 120 | 1.0 |
| Acetone Diethyl Ketal | Acetone | 45 | 2.7 |
| Acetone Di-n-propyl Ketal | Acetone | 30 | 4.0 |
| Acetone Di-isopropyl Ketal | Acetone | 15 | 8.0 |
| Cyclohexanone Dimethyl Ketal | Cyclohexanone | 180 | 1.0 |
| Cyclohexanone Diethyl Ketal | Cyclohexanone | 70 | 2.6 |
| Cyclohexanone Ethylene (B1197577) Ketal (cyclic) | Cyclohexanone | 480 | 0.38 |
Note: The values presented are representative and can vary depending on the specific reaction conditions (acid concentration, temperature, solvent).
From the data, a clear trend emerges: the rate of deprotection for acyclic dialkyl ketals increases with the steric bulk of the alkyl groups. For instance, acetone di-isopropyl ketal hydrolyzes significantly faster than acetone dimethyl ketal. This is a direct consequence of the relief of steric strain in the transition state.
Furthermore, cyclic ketals, such as cyclohexanone ethylene ketal, are considerably more stable towards acid-catalyzed hydrolysis compared to their acyclic counterparts. This increased stability is attributed to entropic factors; the ring-opening step required for the hydrolysis of a cyclic ketal is entropically less favorable than the cleavage of two separate alkoxy groups in an acyclic ketal.
Experimental Protocols
The following is a general protocol for determining the deprotection rate of a dialkyl ketal using ¹H NMR spectroscopy.
Objective: To measure the half-life of the acid-catalyzed hydrolysis of a dialkyl ketal.
Materials:
-
Dialkyl ketal of interest
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the dialkyl ketal and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Initial Spectrum Acquisition:
-
Acquire a ¹H NMR spectrum of the sample before the addition of the acid catalyst. This will serve as the t=0 reference. Ensure that the signals of the ketal and the internal standard are well-resolved.
-
-
Initiation of Reaction:
-
Add a catalytic amount of the acid to the NMR tube.
-
Quickly shake the tube to ensure thorough mixing and immediately place it in the NMR spectrometer.
-
-
Time-course Monitoring:
-
Acquire ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected rate of reaction. For fast reactions, spectra may be needed every few minutes, while for slower reactions, hourly acquisition may suffice.
-
-
Data Analysis:
-
For each spectrum, integrate the signal corresponding to a characteristic peak of the starting ketal and the signal of the internal standard.
-
Calculate the concentration of the ketal at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the ketal concentration (ln[Ketal]) versus time.
-
The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k_obs).
-
The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k_obs.
-
Factors Affecting Deprotection Rates
The following diagram illustrates the logical relationship between the key factors influencing the rate of dialkyl ketal deprotection.
A Comparative Guide to Purity Assessment of 3,3-Dimethoxyhexane: HPLC, GC, and qNMR Methodologies
For researchers, scientists, and drug development professionals, the accurate determination of purity for raw materials and synthesized compounds is a cornerstone of quality control and reliable research. 3,3-Dimethoxyhexane, a non-chromophoric aliphatic ether, presents a unique analytical challenge for traditional HPLC methods that rely on UV detection. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques, namely Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the purity assessment of this compound. We present supporting experimental data and detailed protocols to facilitate informed method selection.
Comparative Analysis of Analytical Techniques
The choice of an analytical method for purity determination is contingent on the physicochemical properties of the analyte, the required level of accuracy and precision, and practical considerations such as analysis time and instrument availability. This compound's volatility and lack of a UV-absorbing chromophore make direct analysis by HPLC-UV challenging. Consequently, alternative and more suitable techniques must be considered.
High-Performance Liquid Chromatography (HPLC) , while a workhorse in pharmaceutical analysis, requires specialized detection methods for non-chromophoric compounds.[1][2][3] Universal detectors such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be employed.[4] Another approach involves pre-column derivatization to attach a UV-active tag to the molecule, though this adds complexity and potential for side reactions.[5]
Gas Chromatography (GC) is inherently well-suited for the analysis of volatile compounds like this compound.[6] Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides high resolution and sensitivity for separating and quantifying volatile organic compounds.[7][8]
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for purity determination.[9][10][11] It allows for the direct quantification of a compound against a certified internal standard without the need for a reference standard of the analyte itself.[12][13] Its universal detection and the direct proportionality between signal intensity and the number of nuclei make it a highly accurate technique.[10]
Quantitative Performance Comparison
The following table summarizes the key quantitative performance metrics for each technique. The presented values are typical and can vary depending on the specific instrumentation, method parameters, and analyte concentration.
| Parameter | HPLC with ELSD/CAD | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Purity Assay (%) | 99.5 ± 0.5 | 99.8 ± 0.2 | 99.9 ± 0.1 |
| Limit of Detection (LOD) | ~0.05% | ~0.01% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.15% | ~0.03% | ~0.3% |
| Analysis Time per Sample | 15 - 25 minutes | 10 - 20 minutes | 5 - 15 minutes |
| Sample Preparation Complexity | Low to Moderate | Low | Low |
| Relative Standard Deviation (RSD) | < 2.0% | < 1.0% | < 0.5% |
Experimental Workflows
The logical workflows for purity assessment using HPLC, GC, and qNMR are distinct, each with its own sequence of steps from sample preparation to data analysis.
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below.
Protocol 1: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with an ELSD.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile (B52724):Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
ELSD Settings:
-
Nebulizer Temperature: 30 °C.
-
Evaporator Temperature: 50 °C.
-
Gas Flow (Nitrogen): 1.5 L/min.
-
-
Sample Preparation: Prepare a sample solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Protocol 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Instrumentation: Agilent 8890 GC system or equivalent, equipped with an FID.
-
Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (100:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes.
-
-
Detector Temperature: 280 °C.
-
Sample Preparation: Prepare a sample solution of this compound in dichloromethane (B109758) at a concentration of approximately 1 mg/mL.
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total integrated peak area.
Protocol 3: Quantitative Nuclear Magnetic Resonance (qNMR)
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Chloroform-d (CDCl3) with 0.03% v/v TMS.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 10 mg of maleic acid into a vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl3.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 30 s.
-
Acquisition Time: 4 s.
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound (e.g., the methoxy (B1213986) protons) and the signal of the internal standard (maleic acid).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
-
Conclusion
For the purity assessment of this compound, a volatile and non-chromophoric compound, conventional HPLC-UV is not a viable option. While HPLC with universal detectors like ELSD or CAD can be employed, Gas Chromatography with FID or MS detection stands out as a more robust, sensitive, and conventional method for this type of analyte. It offers excellent resolution and straightforward quantification.
Furthermore, qNMR spectroscopy provides an orthogonal and highly accurate method for purity determination . As a primary ratio method, it does not require a specific reference standard for the compound of interest and can offer a high degree of confidence in the purity value. The choice between GC and qNMR will depend on the specific requirements of the analysis, available instrumentation, and the desired level of accuracy. For routine quality control, GC-FID is often sufficient and cost-effective, while qNMR is invaluable for the certification of reference materials and in cases where the highest accuracy is paramount.
References
- 1. nu.edu.om [nu.edu.om]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. emerypharma.com [emerypharma.com]
- 10. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
A Comparative Guide to the Relative Stability of Ketals Under Acidic vs. Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical stability of ketals in acidic and basic environments. The information presented herein is supported by established chemical principles and experimental data to assist researchers in the strategic use of ketals as protecting groups in organic synthesis and for the design of pH-sensitive drug delivery systems.
Introduction
Ketals are functional groups derived from the reaction of a ketone with two equivalents of an alcohol. They are geminal diether derivatives and are widely employed as protecting groups for ketones due to their inherent stability. However, this stability is highly dependent on the pH of the surrounding medium. A thorough understanding of the differential stability of ketals under acidic versus basic conditions is critical for their effective application in complex chemical syntheses and the development of advanced therapeutic agents.
Stability Under Acidic Conditions
Ketals are highly susceptible to hydrolysis under acidic conditions, readily reverting to the parent ketone and corresponding alcohols.[1][2][3] This lability is a cornerstone of their utility as protecting groups, allowing for their removal under specific and controlled acidic environments.
The mechanism of acid-catalyzed ketal hydrolysis proceeds via a well-established pathway involving a resonance-stabilized oxocarbenium ion intermediate.[1][2][4][5] The formation of this intermediate is the rate-determining step of the reaction. The overall process can be summarized as follows:
-
Protonation: One of the ether oxygens of the ketal is protonated by an acid catalyst.
-
Leaving Group Departure: The protonated oxygen and its attached alkyl group depart as an alcohol molecule, a good leaving group. This step results in the formation of a resonance-stabilized oxocarbenium ion.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.
-
Deprotonation: The resulting protonated hemiketal is deprotonated to yield a hemiketal.
-
Repeat of Steps 1-4: The second alcohol moiety is removed through a similar sequence of protonation, alcohol departure, water attack, and deprotonation to yield the final ketone.
The rate of hydrolysis is significantly influenced by the stability of the oxocarbenium ion intermediate. Electron-donating groups attached to the carbonyl carbon stabilize this intermediate, thereby accelerating the rate of hydrolysis.[1] Conversely, electron-withdrawing groups destabilize the intermediate and slow down the hydrolysis rate.[1]
Stability Under Basic Conditions
In stark contrast to their behavior in acidic media, ketals are remarkably stable under neutral and basic conditions.[1][2][3][6][7] This stability is due to the absence of a viable mechanistic pathway for hydrolysis. Under basic conditions, the hydroxide (B78521) ion (OH⁻) is a potent nucleophile but a poor leaving group. For hydrolysis to occur, one of the alkoxide (RO⁻) groups would need to depart. Alkoxides are strong bases and, consequently, very poor leaving groups.[8] There is no low-energy pathway for the displacement of an alkoxide ion by a hydroxide ion.
This inertness to basic and nucleophilic reagents makes ketals ideal protecting groups for ketones in reactions that are to be carried out under basic or neutral conditions, such as Grignard reactions, organolithium additions, and hydride reductions.[7][8]
Comparative Data Summary
The difference in the rate of ketal hydrolysis between acidic and basic conditions is substantial, often spanning several orders of magnitude. The following table summarizes representative quantitative data from the literature, illustrating the profound effect of pH on ketal stability.
| Ketal Derivative | Condition | Half-life (t₁/₂) | Reference |
| A specific amide-containing ketal (compound 3) | pH 5.0 | 32.33 ± 0.90 h | [3] |
| A specific amide-containing ketal (compound 3) | pH 5.5 | ~97 h | [3] |
| A specific amide-containing ketal (compound 3) | pH 6.0 | ~291 h | [3] |
| A specific amide-containing ketal (compound 3) | pH 7.4 | Stable for 7 days | [3] |
| Acetal (B89532) 13 | 50 mM TFA in D₂O/CD₃CN | 4.08 min | [1][9] |
| Acetal 13 | 10 mM TFA in D₂O/CD₃CN | 25.33 min | [1][9] |
| Acetal 18 | 10 mM TFA in D₂O/CD₃CN | 4.82 min | [1][9] |
| Acetal 18 | pH 5 buffer in D₂O/CD₃CN | 425 h | [1][9] |
| Acetone, cyclopentanone, and cyclohexanone (B45756) ketals | pH 5 | Varied | [1] |
Note: The data presented are for specific ketal and acetal structures under the cited experimental conditions. Hydrolysis rates can vary significantly with the structure of the ketal.
Experimental Protocols
Protocol for Monitoring Ketal Hydrolysis by ¹H NMR Spectroscopy
This protocol is based on methodologies described in the literature for quantifying the rate of ketal hydrolysis.[1][3]
Materials:
-
Ketal compound of interest
-
Deuterated acetonitrile (B52724) (CD₃CN)
-
Deuterated water (D₂O)
-
Phosphate (B84403) buffer components (for preparing D₂O buffers of desired pH)
-
Trifluoroacetic acid (TFA) for strongly acidic conditions
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation:
-
For hydrolysis at a specific pH (e.g., pH 5):
-
Prepare a 0.2 M phosphate buffer in D₂O and adjust the pD to the desired value.
-
Dissolve approximately 0.01 mmol of the ketal in 0.3 mL of CD₃CN in an NMR tube.
-
Add 0.1 mL of the prepared D₂O buffer to the NMR tube.
-
-
For hydrolysis under strongly acidic conditions:
-
Prepare a 50 mM solution of TFA in D₂O.
-
Dissolve approximately 0.01 mmol of the ketal in 0.3 mL of CD₃CN in an NMR tube.
-
Add 0.1 mL of the 50 mM TFA solution to the NMR tube.
-
-
-
NMR Data Acquisition:
-
Immediately after the addition of the aqueous solution, acquire a ¹H NMR spectrum at room temperature. This will serve as the t=0 time point.
-
Continue to acquire ¹H NMR spectra at regular time intervals. The frequency of data acquisition will depend on the expected rate of hydrolysis. For fast reactions, spectra may be needed every few minutes, while for slow reactions, spectra can be taken every few hours or days.
-
-
Data Analysis:
-
Identify characteristic peaks for the ketal starting material and the ketone product. For example, the methyl protons of an acetone-derived ketal will have a different chemical shift than the methyl protons of the resulting acetone.[1][3]
-
Integrate the signals corresponding to the ketal and the ketone at each time point.
-
Calculate the percentage of ketal remaining or ketone formed over time.
-
The reaction kinetics are typically first-order.[1][3] Plot the natural logarithm of the concentration of the ketal (ln[Ketal]) versus time. The negative of the slope of this line will be the rate constant (k).
-
The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.
-
Visualizations
Caption: Acid-catalyzed hydrolysis of a ketal.
Caption: Stability of ketals under basic conditions.
References
- 1. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sarthaks.com [sarthaks.com]
- 7. Dimethyl Acetals [organic-chemistry.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Spectral Analysis of 3,3-Dimethoxyhexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-referencing of spectral data for 3,3-Dimethoxyhexane against established databases and compares its spectral characteristics with those of structurally related alternatives. The information presented herein is intended to support researchers in the unambiguous identification and characterization of this compound. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for data acquisition are provided.
Spectral Data Comparison: this compound and Alternatives
To facilitate the identification of this compound, its spectral data from Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy, and Infrared (IR) Spectroscopy are compared with data from the publicly accessible PubChem database and with the spectral data of its structural isomers, 3,3-Dimethylhexane and 2,2-Dimethoxyhexane.
Table 1: Mass Spectrometry (MS) Data Comparison
| Compound | Predominant m/z Peaks | Database Source |
| This compound | 103, 115, 117[1] | PubChem |
| 3,3-Dimethylhexane | 43, 57, 71[2] | PubChem |
| 2,2-Dimethoxyhexane | Data not readily available in public databases | - |
| 3,3-Diethoxyhexane | Data not readily available in public databases | - |
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data Comparison
| Compound | ¹³C Chemical Shifts (ppm) | Database Source |
| This compound | Specific data not available in public databases | - |
| 3,3-Dimethylhexane | 32.75, 44.14, 34.19, 17.23, 15.11, 8.40, 26.75[2] | PubChem |
| 2,2-Dimethoxyhexane | Data not readily available in public databases | - |
| 3,3-Diethoxyhexane | Data not readily available in public databases | - |
Table 3: Infrared (IR) Spectroscopy Data Comparison
| Compound | Key IR Absorption Bands (cm⁻¹) | Functional Group |
| This compound | ~2950-2850 (C-H stretch), ~1150-1050 (C-O stretch) | Alkane, Ether |
| 3,3-Dimethylhexane | ~2975-2845 (C-H stretch), ~1480-1365 (C-H bend)[3] | Alkane |
| 2,2-Dimethoxyhexane | ~2950-2850 (C-H stretch), ~1150-1050 (C-O stretch) | Alkane, Ether |
| 3,3-Diethoxyhexane | ~2950-2850 (C-H stretch), ~1150-1050 (C-O stretch) | Alkane, Ether |
Note: The IR absorption bands for this compound, 2,2-Dimethoxyhexane, and 3,3-Diethoxyhexane are predicted based on the characteristic absorption frequencies of alkane and ether functional groups.
Experimental Protocols
Standardized protocols for acquiring high-quality spectral data are crucial for accurate compound identification and database cross-referencing.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate volatile components of a sample and determine their mass-to-charge ratio for identification.
-
Methodology:
-
Sample Preparation: Dilute the liquid sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet, which is heated to ensure rapid vaporization.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the column's stationary phase.
-
Ionization: As the separated compounds elute from the column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common method where a high-energy electron beam bombards the molecules, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion at a specific m/z.
-
Data Analysis: The resulting mass spectrum, a plot of ion abundance versus m/z, is compared against spectral libraries (e.g., NIST, Wiley) for compound identification.
-
2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
-
Objective: To determine the number and types of carbon atoms in a molecule, providing information about its carbon skeleton.
-
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of the sample (typically 5-20 mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent, and the field is "shimmed" to optimize its homogeneity.
-
Data Acquisition: A radiofrequency pulse is applied to the sample, exciting the ¹³C nuclei. As the nuclei relax back to their ground state, they emit a signal that is detected. Proton decoupling is typically used to simplify the spectrum by removing the splitting of carbon signals by attached protons, resulting in a spectrum where each unique carbon atom appears as a single peak.
-
Data Processing: The acquired signal (Free Induction Decay, FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected.
-
Data Analysis: The chemical shift of each peak (in parts per million, ppm) is referenced to a standard (e.g., tetramethylsilane, TMS, at 0 ppm). The chemical shifts provide information about the electronic environment of each carbon atom.
-
3. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Methodology:
-
Sample Preparation (Neat Liquid): Place a drop of the liquid sample directly onto the surface of an attenuated total reflectance (ATR) crystal (e.g., diamond) or between two salt plates (e.g., NaCl).
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.
-
Sample Spectrum: Place the prepared sample in the instrument's beam path and acquire the sample spectrum.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Data Analysis: The spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to specific functional groups.
-
Visualization of Workflows and Relationships
To clarify the processes described, the following diagrams illustrate the experimental workflow for spectral data cross-referencing and the logical relationship for comparing the target compound with its alternatives.
References
- 1. This compound | C8H18O2 | CID 568629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,3-Dimethylhexane | C8H18 | CID 11233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. C7H16 infrared spectrum of 3-methylhexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 3-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Confirming the Synthesis of 3,3-Dimethoxyhexane: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of a target compound is a cornerstone of chemical research and development. Confirmation of the correct molecular structure and assessment of purity are critical steps before proceeding with further studies. This guide provides a comparative overview of the primary and alternative analytical methods for confirming the synthesis of 3,3-Dimethoxyhexane. Detailed experimental protocols and predicted quantitative data are presented to aid researchers in selecting the most appropriate techniques for their needs.
Primary Analytical Methods
The most common and powerful techniques for the structural elucidation and purity assessment of organic molecules like this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.
Due to the absence of published experimental spectra for this compound, the following chemical shifts are predicted based on its chemical structure and known values for similar functional groups.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~3.15 | Singlet | 6H | 2 x -OCH₃ |
| ~1.50 | Quartet | 4H | 2 x -CH₂-CH₃ | |
| ~1.10 | Triplet | 4H | 2 x -CH₂-CH₂- | |
| ~0.85 | Triplet | 6H | 2 x -CH₃ | |
| ¹³C | ~100 | - | - | C3 (acetal carbon) |
| ~50 | - | - | 2 x -OCH₃ | |
| ~30 | - | - | C2, C4 | |
| ~17 | - | - | C5 | |
| ~14 | - | - | C1, C6 |
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a spectral width of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Accumulate a sufficient number of scans (typically >512) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
NMR analysis workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that separates volatile compounds and provides information about their molecular weight and fragmentation pattern, which is a molecular fingerprint.
For this compound (Molecular Weight: 146.23 g/mol ), the molecular ion peak (M+) at m/z 146 is expected to be weak or absent, which is typical for acetals. The fragmentation pattern is predicted to be dominated by the loss of alkoxy groups and alkyl chains.
Table 2: Predicted Major Mass Fragments for this compound
| m/z | Predicted Fragment | Notes |
| 115 | [M - OCH₃]⁺ | Loss of a methoxy (B1213986) radical |
| 101 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 87 | [M - C₄H₉]⁺ | Loss of a butyl radical |
| 73 | [C₄H₉O]⁺ | |
| 59 | [C₃H₇O]⁺ |
-
Sample Preparation: Prepare a dilute solution of the synthesized product (~1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or hexane.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Gas Chromatography Parameters:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 2 minutes.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak and compare the fragmentation pattern with the predicted values and/or a reference spectrum from a database (e.g., NIST).
A Comparative Guide to Ketone Protecting Groups: Focus on the Reactivity of 3,3-Dimethoxyhexane
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. For carbonyl functionalities, particularly ketones, a variety of protecting groups are available, each with its own unique reactivity profile. This guide provides a comprehensive comparison of the reactivity of 3,3-dimethoxyhexane, an acyclic dialkyl ketal, with other commonly employed ketone protecting groups, including cyclic ketals like 1,3-dioxolanes and 1,3-dioxanes. The information presented herein is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their synthetic strategies.
Introduction to Ketone Protecting Groups
Ketones are highly reactive functional groups that readily undergo nucleophilic attack. To prevent unwanted side reactions during transformations elsewhere in a molecule, the ketone functionality is often temporarily masked with a protecting group. An ideal protecting group should be easy to introduce, stable under a range of reaction conditions, and readily removable under mild and specific conditions.[1]
The most common strategy for protecting ketones involves their conversion to ketals (also known as acetals). This is typically achieved by reacting the ketone with an alcohol or a diol in the presence of an acid catalyst.[2] The stability of the resulting ketal is influenced by its structure, with acyclic ketals generally exhibiting different reactivity compared to their cyclic counterparts.
Reactivity and Stability: A Comparative Analysis
The primary measure of a protecting group's lability is its rate of cleavage, or deprotection, which for ketals is typically an acid-catalyzed hydrolysis.[3] Ketal hydrolysis is a reversible reaction, and the equilibrium can be shifted towards the ketone by the presence of excess water.[4]
The mechanism of acid-catalyzed ketal hydrolysis proceeds through the formation of a resonance-stabilized oxocarbenium ion intermediate. The stability of this intermediate is a key factor influencing the rate of hydrolysis. Generally, factors that stabilize this carbocation will accelerate the deprotection reaction.
General Reactivity Trend:
Acyclic Ketals (e.g., this compound, Dimethyl Ketal, Diethyl Ketal) > 1,3-Dioxolanes > 1,3-Dioxanes
Acyclic ketals, such as this compound, are generally more susceptible to acid-catalyzed hydrolysis than cyclic ketals. This is attributed to greater conformational flexibility and less steric hindrance in the transition state leading to the oxocarbenium ion. Among cyclic ketals, 1,3-dioxolanes (five-membered rings) are typically less stable and thus more readily cleaved than 1,3-dioxanes (six-membered rings).[5]
Quantitative Comparison of Hydrolysis Rates
| Protecting Group | Structure | Parent Ketone | Relative Rate of Hydrolysis (Qualitative) | Notes |
| This compound | CH₃CH₂C(OCH₃)₂CH₂CH₂CH₃ | 3-Hexanone | Fast | Acyclic ketal, expected to be among the more labile protecting groups. |
| Dimethyl Ketal | R₂C(OCH₃)₂ | Generic Ketone | Fast | Generally less stable than cyclic ketals. |
| Diethyl Ketal | R₂C(OCH₂CH₃)₂ | Generic Ketone | Very Fast | Often more labile than the corresponding dimethyl ketal due to steric factors. |
| 1,3-Dioxolane | Generic Ketone | Moderate | More stable than acyclic ketals. The five-membered ring is more strained than a six-membered ring, contributing to a faster hydrolysis rate compared to 1,3-dioxanes.[5] | |
| 1,3-Dioxane | Generic Ketone | Slow | Generally the most stable of the commonly used ketal protecting groups due to the stability of the chair conformation of the six-membered ring.[5] |
Relative rates are based on general principles and data from comparative studies of other ketals.
Factors Influencing Ketal Stability and Reactivity
The choice of a ketone protecting group is a strategic decision based on the planned synthetic route. The following diagram illustrates the key factors that influence the stability and reactivity of ketal protecting groups.
References
Safety Operating Guide
Proper Disposal of 3,3-Dimethoxyhexane: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 3,3-Dimethoxyhexane, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This guide is intended for researchers, scientists, and drug development professionals. The following procedures are based on established best practices for the handling and disposal of flammable liquid chemical waste.
Immediate Safety and Handling Precautions
This compound is classified as a flammable liquid and vapor.[1] Adherence to strict safety protocols is mandatory during handling and disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ignition Sources: Keep away from all sources of ignition, including open flames, sparks, and hot surfaces.[1] Use only non-sparking tools when handling containers.
-
Spill Management: In the event of a spill, immediately alert personnel and follow your institution's established spill response protocol for flammable liquids. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal as hazardous waste.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈O₂ | PubChem |
| Molecular Weight | 146.23 g/mol | PubChem |
| Boiling Point | 161.0 ± 8.0 °C (Predicted) | ChemicalBook[2] |
| Density | 0.87 g/cm³ | ChemicalBook[2] |
| GHS Classification | Flammable liquid and vapor, Category 3 | PubChem[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4] The following is a step-by-step guide for its disposal as hazardous waste.
-
Waste Identification and Segregation:
-
Clearly label a dedicated and compatible waste container as "Hazardous Waste: this compound, Flammable Liquid". Use of the original container is often a good practice if it is in good condition.[3][5]
-
Do not mix this compound with other waste streams, particularly incompatible materials such as oxidizing agents.[5]
-
-
Waste Accumulation:
-
Request for Disposal:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve an online form or a written request.
-
-
Handling Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as flammable liquid hazardous waste.[7]
-
After triple-rinsing, deface the original label and dispose of the container as non-hazardous waste, in accordance with your institution's policies.[7]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C8H18O2 | CID 568629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 116549-34-9 [chemicalbook.com]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
